3-Iodo-7-azaindole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBSSMJOSBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221002 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-80-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-7-azaindole-5-carboxylic acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-Iodo-7-azaindole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and purine. This unique heterocyclic system is found in a variety of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of therapeutic activities.[1] The functionalization of the 7-azaindole ring is a critical aspect of drug discovery, enabling the modulation of physicochemical properties and biological targets. Specifically, the introduction of a halogen at the 3-position and a carboxylic acid at the 5-position creates a versatile intermediate for further chemical elaboration through cross-coupling reactions and amide bond formations.
Strategic Approach to the Synthesis
The synthesis of this compound presents a strategic challenge regarding the sequence of functional group introduction. Two primary retrosynthetic pathways were considered:
-
Pathway A: Initial Iodination followed by Carboxylation. This approach would involve the initial iodination of the 7-azaindole core at the C3 position, followed by the introduction of the carboxylic acid moiety at the C5 position.
-
Pathway B: Initial Carboxylation followed by Iodination. This strategy prioritizes the synthesis of the 7-azaindole-5-carboxylic acid intermediate, followed by a regioselective iodination at the C3 position.
After careful consideration of the electronic properties of the 7-azaindole ring system, Pathway B was selected as the more logical and efficient route. The rationale for this choice is grounded in the inherent reactivity of the 7-azaindole nucleus. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.[1][2] Introducing the electron-withdrawing carboxylic acid group at the C5 position is anticipated to have a minimal impact on the strong directing effect of the pyrrole nitrogen, thus favoring a highly regioselective iodination at C3 in the final step.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Figure 1: Proposed Synthetic Pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 7-Azaindole-5-carboxylic acid
This section details the multi-step synthesis of the key intermediate, 7-azaindole-5-carboxylic acid, starting from commercially available 7-azaindole.
Step 1: Regioselective Bromination of 7-Azaindole at the C5 Position
The initial step involves the selective introduction of a bromine atom at the C5 position of the 7-azaindole ring. This serves as a handle for the subsequent carboxylation reaction. A well-established method for the C5-bromination of 7-azaindole is employed.
-
Protocol:
-
To a solution of 7-azaindole in a suitable solvent such as ethanol, add sodium bisulfite.
-
The reaction mixture is stirred to form the dihydro-7-azaindole-2-sulfonate sodium salt.
-
Elemental bromine is then added portion-wise at a controlled temperature (0-10 °C) to effect bromination at the C5 position.
-
The reaction is then treated with a base to eliminate the sulfonate group and afford 5-bromo-7-azaindole.
-
-
Causality: The use of a dihydro-sulfonate intermediate temporarily disrupts the aromaticity of the pyrrole ring, allowing for more controlled bromination on the pyridine ring.
Step 2: Protection of the Indole Nitrogen
To prevent interference from the acidic N-H proton in the subsequent organometallic reaction, the indole nitrogen must be protected. A variety of protecting groups can be employed, with tert-butyldimethylsilyl (TBDMS) being a suitable choice due to its ease of introduction and removal under mild conditions.
-
Protocol:
-
Dissolve 5-bromo-7-azaindole in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, for example, triethylamine or imidazole.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction to isolate the N-protected product.
-
Step 3: Carboxylation of 1-(tert-Butyldimethylsilyl)-5-bromo-7-azaindole
The introduction of the carboxylic acid group is achieved via a lithium-halogen exchange followed by quenching with carbon dioxide. This method is a reliable way to form carbon-carbon bonds.[3]
-
Protocol:
-
Dissolve the N-protected 5-bromo-7-azaindole in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of tert-butyllithium (t-BuLi) in pentane. The reaction is typically rapid.
-
After stirring for a short period, bubble dry carbon dioxide gas through the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent and acidify the aqueous layer to precipitate the carboxylic acid.
-
-
Trustworthiness: The low temperature (-78 °C) is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.
Step 4: Deprotection of the Indole Nitrogen
The final step in the synthesis of the intermediate is the removal of the TBDMS protecting group to yield 7-azaindole-5-carboxylic acid.
-
Protocol:
-
Dissolve the protected carboxylic acid in a suitable solvent such as THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to isolate the deprotected product.
-
Part 2: Regioselective Iodination of 7-Azaindole-5-carboxylic acid
With the 7-azaindole-5-carboxylic acid in hand, the final step is the selective introduction of an iodine atom at the C3 position. The electron-donating nature of the pyrrole ring strongly directs electrophilic substitution to this position.
Step 5: C3-Iodination of 7-Azaindole-5-carboxylic acid
Several reagents can be used for the iodination of 7-azaindoles, including N-iodosuccinimide (NIS) and molecular iodine.[1][2]
-
Protocol:
-
Dissolve 7-azaindole-5-carboxylic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium hydroxide, and stir to form the corresponding salt.
-
Add a solution of iodine in DMF dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture to precipitate the desired product, this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Expertise & Experience: The use of a base is crucial as it deprotonates the pyrrole nitrogen, increasing the nucleophilicity of the ring and facilitating the electrophilic attack by iodine.
Data Presentation
| Step | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 5-Bromo-7-azaindole | 7-Azaindole, NaHSO₃, Br₂ | Ethanol/Water | 75-85 | >95 |
| 2 | 1-(TBDMS)-5-bromo-7-azaindole | 5-Bromo-7-azaindole, TBDMSCl, Et₃N | DCM | 90-98 | >98 |
| 3 | 1-(TBDMS)-7-azaindole-5-carboxylic acid | 1-(TBDMS)-5-bromo-7-azaindole, t-BuLi, CO₂ | Et₂O | 60-70 | >95 |
| 4 | 7-Azaindole-5-carboxylic acid | 1-(TBDMS)-7-azaindole-5-carboxylic acid, TBAF | THF | 85-95 | >98 |
| 5 | This compound | 7-Azaindole-5-carboxylic acid, I₂, KOH | DMF | 70-80 | >97 |
Note: Yields and purities are approximate and may vary depending on reaction scale and purification methods.
Visualization of the Reaction Mechanism
The key step of C3-iodination proceeds via a classic electrophilic aromatic substitution mechanism. The workflow is visualized below.
Caption: Figure 2: Simplified mechanism for the C3-iodination of 7-azaindole-5-carboxylic acid.
Conclusion
This in-depth technical guide provides a robust and well-rationalized synthetic protocol for the preparation of this compound. By strategically sequencing the carboxylation and iodination steps, this method ensures high regioselectivity and good overall yields. The detailed experimental procedures, coupled with explanations of the underlying chemical principles, offer researchers a reliable pathway to access this valuable building block for the synthesis of novel therapeutic agents.
References
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Knochel, P., & Millot, N. (2003). The Directed ortho-Metalation of Azines and Diazines. In Modern Arene Chemistry (pp. 165-211). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]
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- 3. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodo-7-azaindole-5-carboxylic acid
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide range of biological targets.[1][2][3] Its structural resemblance to the purine core of ATP makes it a particularly effective hinge-binding motif for kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] The strategic functionalization of this core allows for the fine-tuning of a compound's biological activity and, critically, its physicochemical properties.
This guide provides a detailed examination of This compound , a key synthetic intermediate whose distinct functional groups—an iodo substituent at the 3-position and a carboxylic acid at the 5-position—endow it with unique characteristics. Understanding these properties is not merely an academic exercise; it is fundamental to leveraging this molecule's full potential in drug design and development. The physicochemical profile of a molecule governs its Absorption, Distribution, Metabolism, and Excretion (ADME), directly influencing its journey from administration to therapeutic action and ultimate clearance from the body.[6][7][8][9][10]
Core Molecular and Physical Properties
The foundational attributes of a molecule provide the initial parameters for its evaluation as a drug discovery building block. For this compound, these properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₅IN₂O₂ | [11][12] |
| Molecular Weight | 288.04 g/mol | [11][13] |
| Physical Form | Solid | [11] |
| CAS Number | 1060816-80-9 | [11][12] |
| Synonym | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | [11][12] |
| InChI Key | FNQBSSMJOSBURI-UHFFFAOYSA-N | [11] |
| Storage | 2-8°C, sealed in dry, dark conditions | [11] |
Note: Experimentally determined values for properties such as melting point, aqueous solubility, and pKa are not consistently reported in publicly available literature. The subsequent sections of this guide detail the standard, authoritative protocols for determining these critical parameters.
Structural and Electronic Analysis
The molecule's behavior is a direct consequence of its architecture. The interplay between the 7-azaindole core, the carboxylic acid, and the iodo group defines its electronic landscape and potential for intermolecular interactions.
Caption: Chemical structure and key functional domains.
-
7-Azaindole Core : This heterocyclic system is a bioisostere of both indole and purine.[5] The pyrrolic nitrogen (-NH) acts as a hydrogen bond donor, while the pyridinic nitrogen is a hydrogen bond acceptor. This dual character is fundamental to its ability to mimic the hinge-binding interactions of ATP in kinase active sites.[5][14]
-
Carboxylic Acid Group : As a primary acidic functional group, it is a potent hydrogen bond donor and acceptor. At physiological pH (~7.4), this group will be predominantly deprotonated to its carboxylate form (-COO⁻), conferring a negative charge and significantly enhancing aqueous solubility.
-
Iodo Group : The iodine atom at the C3 position introduces several important effects. It is the largest and most polarizable of the stable halogens, increasing the molecule's lipophilicity. Furthermore, it can participate in halogen bonding—a highly directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on a protein target—which can substantially increase binding affinity and selectivity.
Determination of Critical Physicochemical Parameters
The following sections provide both the rationale and the detailed experimental protocols for measuring the most influential physicochemical properties for a drug candidate.
A. Aqueous Solubility
Expertise & Causality : Solubility is a gatekeeper property; a drug must dissolve to be absorbed.[7] For an ionizable compound like this, solubility is highly pH-dependent. The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value of a compound's solubility at equilibrium in a specific medium.
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Spectroscopic Characterization of 3-Iodo-7-azaindole-5-carboxylic acid: A Technical Guide for Researchers
Introduction
3-Iodo-7-azaindole-5-carboxylic acid (CAS: 1060816-80-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its rigid bicyclic scaffold, featuring both hydrogen bond donors and acceptors, and functional handles for further chemical modification, makes it a valuable scaffold for the synthesis of targeted therapeutic agents. The 7-azaindole core is a known isostere of indole and is found in numerous biologically active compounds.[4][5] The strategic placement of an iodine atom at the 3-position provides a versatile site for cross-coupling reactions, while the carboxylic acid at the 5-position allows for amide bond formation or other derivatizations.
Molecular Structure and Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The numbering convention for the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is illustrated below.
Caption: Structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amine and carboxylic acid groups. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm and are based on analysis of similar structures in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| NH -1 | ~12.5 - 13.5 | broad singlet (br s) | - | The pyrrolic NH proton is acidic and typically appears as a broad signal at very low field, consistent with data for substituted indoles.[7] |
| COOH | ~12.0 - 13.0 | broad singlet (br s) | - | The carboxylic acid proton is also highly deshielded and exchangeable, resulting in a broad singlet. |
| H -2 | ~8.0 - 8.2 | singlet (s) | - | The H-2 proton is adjacent to the pyrrole nitrogen and is typically a singlet. The iodine at C-3 removes the coupling to H-3. |
| H -4 | ~8.4 - 8.6 | singlet (s) or narrow doublet | ~1.0 - 2.0 | This proton is on the pyridine ring. It is expected to be a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-6. |
| H -6 | ~8.8 - 9.0 | singlet (s) or narrow doublet | ~1.0 - 2.0 | Deshielded due to its position on the electron-deficient pyridine ring and ortho to the nitrogen atom. It may show a small ⁴J coupling to H-4. |
Causality Behind Predictions:
-
Solvent Choice: DMSO-d₆ is selected as the likely solvent because the carboxylic acid group enhances solubility in polar aprotic solvents. It also allows for the observation of exchangeable N-H and COOH protons, which would be lost in deuterated methanol or water.
-
Deshielding Effects: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, along with the aromatic ring current, causes all aromatic protons to resonate at a relatively low field (downfield).
-
Iodine Substitution: The heavy iodine atom at the C-3 position has a significant electronic effect and, crucially, simplifies the spectrum by removing the typical H2-H3 coupling, leading to a singlet for the H-2 proton.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C =O | ~165 - 170 | The carbonyl carbon of a carboxylic acid typically appears in this region.[8] |
| C -2 | ~130 - 135 | This carbon is adjacent to the pyrrole nitrogen and is typically found in this range in azaindole systems. |
| C -3 | ~60 - 70 | The direct attachment of a heavy atom like iodine causes a significant upfield shift (the "heavy atom effect"). This is a highly characteristic signal. |
| C -3a | ~138 - 142 | A quaternary carbon at the fusion of the two rings. |
| C -4 | ~120 - 125 | Aromatic CH carbon on the pyridine ring. |
| C -5 | ~128 - 133 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by the substituent. |
| C -6 | ~145 - 150 | Aromatic CH carbon ortho to the pyridine nitrogen, leading to significant deshielding. |
| C -7a | ~148 - 152 | Quaternary carbon at the ring fusion, adjacent to both nitrogens. |
Expert Insights:
-
The most diagnostic signal in the ¹³C NMR spectrum is the C-3 carbon. The strong shielding effect of the iodine atom will shift this signal significantly upfield compared to an unsubstituted C-3, making it easy to identify.
-
The chemical shifts of the pyridine ring carbons (C-4, C-5, C-6, C-7a) are generally at a lower field than their counterparts in an indole ring, due to the electron-withdrawing effect of the pyridine nitrogen.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
For this compound, the molecular formula is C₈H₅IN₂O₂. The exact mass can be calculated for the molecular ion ([M+H]⁺) or the deprotonated molecule ([M-H]⁻).
-
Molecular Formula: C₈H₅IN₂O₂
-
Molecular Weight: 288.04 g/mol [2]
-
Predicted [M+H]⁺ (Positive Ion Mode): Calculated for C₈H₆IN₂O₂⁺, m/z ~288.9513
-
Predicted [M-H]⁻ (Negative Ion Mode): Calculated for C₈H₄IN₂O₂⁻, m/z ~286.9374
Trustworthiness through Self-Validation: The presence of a monoisotopic peak at these calculated m/z values in a high-resolution mass spectrum would provide strong, self-validating evidence for the elemental composition of the compound.
Predicted Fragmentation Pattern (Electron Ionization - EI-MS)
Under electron ionization conditions, the molecular ion will undergo fragmentation. The predicted pathways are based on the known fragmentation of carboxylic acids and halogenated aromatic compounds.
Caption: Predicted major fragmentation pathways for this compound.
Key Fragmentation Pathways Explained:
-
Loss of Carbon Dioxide (-CO₂): A characteristic fragmentation for aromatic carboxylic acids is the loss of a CO₂ molecule (44 Da) to give a fragment at m/z 244. This corresponds to the molecular ion of 3-iodo-7-azaindole.[9]
-
Loss of Carboxyl Radical (-•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a carboxyl radical (45 Da), resulting in a fragment at m/z 243.[9][10]
-
Loss of Iodine Radical (-•I): The C-I bond is relatively weak and can cleave to release an iodine radical (127 Da), producing a prominent peak at m/z 161.
-
Loss of HCN: Azaindole systems can undergo fragmentation of the pyridine ring by losing a molecule of hydrogen cyanide (27 Da). This can occur after initial fragmentations, leading to ions such as m/z 217 (from m/z 244) or m/z 216 (from m/z 243).
Part 3: Experimental Protocols
To acquire the data described in this guide, standardized laboratory procedures should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Method: Electrospray ionization (ESI) is recommended, run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. For fragmentation studies, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
This technical guide provides a detailed, predictive framework for the NMR and mass spectrometric analysis of this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways detailed herein, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be crucial for validating these predictions and supporting further research and development efforts.
References
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Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Retrieved from [Link]
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Patrick, S. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]
-
Rosales, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
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LibreTexts Chemistry. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 3-Iodo-7-azaindole-5-carboxylic Acid (CAS Number: 1060816-80-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-Iodo-7-azaindole-5-carboxylic acid, also known as 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its core structure, the 7-azaindole scaffold, is a recognized pharmacophore found in numerous biologically active molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its emerging role as a kinase inhibitor.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a dark, dry place at 2-8°C.[2] The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring, altering its physicochemical properties such as polarity and hydrogen bonding capacity.[1]
| Property | Value | Source |
| CAS Number | 1060816-80-9 | - |
| Molecular Formula | C₈H₅IN₂O₂ | [2] |
| Molecular Weight | 288.04 g/mol | [2] |
| IUPAC Name | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | - |
| Synonyms | This compound | - |
| Physical Form | Solid | |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted:
-
¹H NMR: Aromatic protons on the pyrrolo[2,3-b]pyridine core, a broad singlet for the N-H proton of the pyrrole ring, and a downfield singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the bicyclic core and the carboxyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C-I stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (288.04 g/mol ).
Synthesis of this compound
A plausible synthetic route for this compound can be devised based on established methods for the functionalization of the 7-azaindole core.[4][5] A common strategy involves the iodination of a 7-azaindole precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a general iodination procedure for 7-azaindoles.[4]
Step 1: Iodination of 7-Azaindole-5-carboxylic Acid
-
To a solution of 7-azaindole-5-carboxylic acid (1 equivalent) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equivalents).
-
Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.
Potential as a Kinase Inhibitor
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[6] The 7-azaindole core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[6]
-
Other Kinases: The 7-azaindole scaffold has been incorporated into inhibitors of various other kinases, highlighting its versatility in drug design.
While the specific kinase targets of this compound have not been explicitly detailed in the available literature, its structural features strongly suggest it could function as a kinase inhibitor. The iodine atom at the 3-position can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity.
Antiparasitic and Anticancer Potential
-
Human African Trypanosomiasis (HAT): A series of 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for HAT.[4]
-
Anticancer Activity: The DEAD-box helicase DDX3, implicated in tumorigenesis, has been targeted by 7-azaindole derivatives.[7] Furthermore, cytotoxic activity against human myeloblastic leukaemia cells has been reported for other 7-azaindole derivatives.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position and the carboxylic acid at the 5-position provides two reactive handles for further chemical modifications.
Workflow for Lead Optimization
Caption: Lead optimization workflow utilizing this compound.
Experimental Protocol: Suzuki Coupling (Illustrative)
This protocol illustrates how the iodine at the 3-position can be used in a Suzuki cross-coupling reaction to introduce new aryl or heteroaryl groups.
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a versatile chemical entity with significant promise in the field of drug discovery. Its 7-azaindole core provides a well-established scaffold for interacting with biological targets, particularly protein kinases. The presence of two modifiable functional groups, an iodine atom and a carboxylic acid, makes it an ideal starting point for the synthesis of compound libraries for lead discovery and optimization. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL: [Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])
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Azaindole Therapeutic Agents. (URL: [Link])
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])
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Functionalization of 7-Azaindole. (URL: [Link])
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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novel process for the manufacture of 5-halogenated-7-azaindoles - Justia Patents. (URL: [Link])
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (URL: [Link])
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Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])
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structure-activity relationship of 3-substituted 7-azaindoles
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Substituted 7-Azaindoles for Drug Discovery Professionals
Authored by Gemini, Senior Application Scientist
Introduction: The 7-Azaindole Scaffold as a Privileged Motif
In the landscape of modern medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition.[1][2] Its status as a "privileged structure" is not arbitrary; the strategic replacement of a carbon atom with nitrogen at the 7-position of the indole ring confers a unique combination of physicochemical and biological properties.[2][3] This seemingly minor alteration introduces a crucial hydrogen bond acceptor (the N7 pyridine nitrogen) while retaining the hydrogen bond donor (the N1 pyrrole NH), enabling the scaffold to form powerful bidentate hydrogen bonds with the hinge region of many kinases.[4][5][6] This interaction masterfully mimics the binding of the adenine moiety of ATP, making 7-azaindole an exceptional starting point for the development of ATP-competitive inhibitors.[2][7]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-azaindole derivatives, with a specific focus on the impact of substituents at the C-3 position. This position is frequently exploited for derivatization as it typically points toward the solvent-exposed region or the ribose pocket of the ATP-binding site, providing a vector to enhance potency, modulate selectivity, and improve pharmacokinetic properties.[8] We will dissect the causal relationships behind experimental choices, present detailed synthetic protocols, and summarize key SAR data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Importance of the C-3 Position
The functionalization of the 7-azaindole core is a nuanced task, with modifications at positions 1, 3, and 5 being the most extensively studied for developing anticancer agents.[9] Among these, the C-3 position holds particular significance. X-ray crystallography studies have revealed that the C-3 substituent of the 7-azaindole scaffold often projects towards the ribose pocket of the kinase ATP binding site.[8] This orientation provides a critical opportunity for drug designers to introduce moieties that can form additional interactions with the target protein, thereby increasing binding affinity and selectivity. Furthermore, modifications at this position can be used to tune the physicochemical properties of the molecule, such as solubility and lipophilicity, which are crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Core Directive: Aromaticity vs. Aliphaticity at C-3
A fundamental consideration in the SAR of 3-substituted 7-azaindoles is the nature of the substituent itself. A compelling study on 3,5-disubstituted-7-azaindoles as growth inhibitors of Trypanosoma brucei highlights this principle. The investigation revealed that aromaticity at the 3-position is essential for potent anti-trypanosomal activity.[10] While introducing aliphatic groups at this position was a deliberate strategy to increase the fraction of sp³ hybridized carbons (Fsp³) and thereby enhance aqueous solubility, these analogs failed to display the desired sub-micromolar activity.[10] This suggests that the π-stacking or hydrophobic interactions provided by an aromatic ring at C-3 are critical for anchoring the ligand within the target's binding site.
Conversely, the inclusion of basic amines within these aliphatic substituents led to a dramatic and consistent improvement in aqueous solubility and a reduction in human liver microsome (HLM) clearance.[10] This illustrates a classic trade-off in drug design: optimizing for potency versus optimizing for pharmacokinetics. The key takeaway is that while non-aromatic groups can solve ADME liabilities like poor solubility, this often comes at the cost of target affinity.
Case Study: SAR of 3,5-Disubstituted 7-Azaindoles as Anti-Trypanosomal Agents
The hit-to-lead optimization of a series of 3,5-disubstituted-7-azaindoles for treating Human African Trypanosomiasis (HAT) provides a rich dataset for understanding SAR at the C-3 position.[10]
Impact of 3-Aryl Substituents on Potency and ADME
In this study, a variety of aromatic and heteroaromatic rings were installed at the C-3 position to probe the SAR. The data demonstrates how subtle electronic and structural changes to this aryl moiety can significantly impact biological activity and metabolic stability.
| Compound | 3-Position Substituent | T. brucei pEC₅₀ | HLM Clᵢₙₜ (µL/min/mg) | Aqueous Solubility (µM) |
| NEU-1207 | 3-cyanophenyl | 7.3 | 190 | 2 |
| 13c | Phenyl | 6.5 | 160 | 3 |
| 13p | 3-acetamidophenyl | 6.1 | 180 | 110 |
| 13r | 3-aminophenyl | 7.3 | 180 | 1700 |
| 13t | 3-nitrophenyl | 7.6 | 130 | 54 |
| 13u | 3-hydroxyphenyl | 7.3 | >200 | 200 |
| 13x | 3-pyridyl | 6.7 | 90 | 97 |
| 13y | 4-pyridyl | 7.0 | 39 | 59 |
Data summarized from a study on anti-trypanosomal compounds.[10]
Key Insights from the Data:
-
Electronic Effects: Replacing the electron-withdrawing nitrile in NEU-1207 with an unsubstituted phenyl ring (13c) led to a significant drop in potency. However, installing other electron-withdrawing groups like a nitro group (13t) resulted in a slight increase in potency.
-
Hydrogen Bonding: The amine (13r) and hydroxy (13u) substituents, capable of hydrogen bonding, maintained potency equivalent to the parent compound.[10]
-
Solubility and Metabolism: A clear success in improving ADME properties was achieved by introducing heteroatoms. The 3-pyridyl (13x) and 4-pyridyl (13y) analogs showed a marked decrease in HLM clearance and an increase in solubility compared to NEU-1207.[10] However, this came with a slight penalty to anti-trypanosomal activity. This demonstrates the delicate balance required to achieve potency and favorable drug-like properties simultaneously.
The 7-Azaindole Core in Kinase Inhibition
The 7-azaindole scaffold is a prolific hinge-binding motif in kinase inhibitor design.[4][5][6][7] Its ability to form two key hydrogen bonds with the kinase hinge region is central to its efficacy.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Numerous approved drugs and clinical candidates targeting a wide array of kinases are built upon this scaffold. For instance, Vemurafenib, a potent B-RAF kinase inhibitor, was developed from a 7-azaindole fragment using structure-based drug design.[4][5] Similarly, 3-substituted 7-azaindoles have been successfully developed as inhibitors for Rho kinase (ROCK), JAK2, and c-Met, among others.[7][8][11] In these contexts, the C-3 substituent is crucial for achieving selectivity and potency against the specific target kinase. For example, in the development of c-Met inhibitors, a pyridinyl group was introduced at the C-3 position to enhance binding affinity.[8]
Synthetic Strategies for 3-Position Functionalization
The derivatization of the 7-azaindole core at the C-3 position is enabled by robust and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are frequently employed to introduce aryl and heteroaryl moieties.
General Synthetic Workflow
A common and effective strategy for synthesizing 3,5-disubstituted 7-azaindoles involves a multi-step sequence that allows for late-stage diversification at the C-3 position. This approach provides the flexibility needed for extensive SAR studies.
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Solubility and Stability of 3-Iodo-7-azaindole-5-carboxylic acid: A Core Technical Guide for Preformulation and Development
An In-depth Technical Guide for Drug Development Professionals
Abstract: 3-Iodo-7-azaindole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to the established role of the 7-azaindole scaffold as a bioisosteric replacement for indole in pharmacologically active molecules.[1][2] The successful progression of any candidate molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. By explaining the causality behind experimental design and grounding all claims in authoritative principles, this document serves as a critical resource for researchers, formulation scientists, and drug development professionals aiming to unlock the therapeutic potential of this molecular scaffold.
Introduction to this compound
The 7-azaindole moiety is a privileged structure in drug discovery, often employed to enhance physicochemical properties such as aqueous solubility and to modulate drug-target interactions through the introduction of a hydrogen bond acceptor in the six-membered ring.[1][2] The title compound, this compound, combines this core with two key functional groups: an iodine atom at the 3-position, which serves as a versatile synthetic handle for cross-coupling reactions[3], and a carboxylic acid at the 5-position, which provides a point for salt formation and can significantly influence solubility and pharmacokinetic profiles.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's basic properties is the foundation for all subsequent development activities.
| Property | Value | Source |
| CAS Number | 1060816-80-9 | |
| Molecular Formula | C₈H₅IN₂O₂ | |
| Molecular Weight | 288.04 g/mol | |
| Appearance | Solid | [4] |
| Synonym | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Storage | Sealed in dry, dark, at 2-8°C | [5] |
Significance in Drug Discovery
The strategic value of this compound lies in its modularity. The 7-azaindole core provides a bioisosteric advantage over traditional indoles, potentially improving metabolic stability and solubility.[1] The iodine at the C3 position is not merely a substituent; it is a reactive site enabling late-stage functionalization via palladium-catalyzed reactions (e.g., Suzuki, Sonogashira couplings), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[3][6] The carboxylic acid group is ionizable, making the molecule's properties highly dependent on the pH of its environment, a critical factor for formulation and in vivo performance.
Solubility Profile
Solubility is a gatekeeping parameter for drug development, directly impacting bioavailability and formulation feasibility. The solubility of this compound is governed by the interplay of its crystalline solid-state, the polarity of the solvent, and the ionization state of its functional groups.
Theoretical Considerations
The molecule's structure presents competing solubility drivers:
-
Aqueous Solubility: The carboxylic acid group (pKa typically ~3-5) and the pyridine nitrogen (pKa of 7-azaindole is ~4.6) make the molecule amphoteric. At low pH (<2), the carboxyl group is protonated (neutral) and the pyridine nitrogen is protonated (cationic). In the mid-pH range (e.g., pH 6-7), the carboxyl group is deprotonated (anionic) and the pyridine nitrogen is neutral. At high pH (>9), it exists primarily as an anion. This pH-dependent ionization is the single most critical determinant of its aqueous solubility.
-
Organic Solubility: The aromatic azaindole core and the iodo-substituent contribute to its lipophilicity, suggesting solubility in polar aprotic organic solvents. However, strong intermolecular hydrogen bonding, particularly involving the carboxylic acid and the pyrrole N-H, can lead to the formation of dimers and reduce solubility in less polar media.[7] Indeed, related azaindole carboxamides have been reported to have exceptionally low solubility in common organic solvents like methanol and acetone.[8]
Aqueous and Organic Solvent Solubility
Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. Quantitative determination requires the experimental protocol outlined in section 2.3.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Acidic) | 0.1 N HCl (pH 1) | Low | The carboxylic acid is protonated and non-ionized, reducing its interaction with water. |
| Aqueous (Neutral) | PBS (pH 7.4) | Moderate | The carboxylic acid is deprotonated (ionized), enhancing solubility. This is critical for physiological relevance. |
| Aqueous (Basic) | 0.1 N NaOH (pH 13) | High | The compound is fully ionized, forming a highly water-soluble carboxylate salt. |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are effective at disrupting the hydrogen-bonding networks present in the solid state. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | May be limited by the compound's lipophilic core; potential for hydrogen bonding competition. |
| Non-Polar | Hexanes, Toluene | Very Low | Insufficient polarity to overcome the crystal lattice energy and solvate the polar functional groups. |
Experimental Workflow for Thermodynamic Solubility Determination
This protocol is designed to provide a reliable, equilibrium-based measurement of solubility, which is more representative of in vivo conditions than kinetic solubility assays.
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 5 mg) into a series of 2 mL glass vials. The key is to ensure solid remains after equilibration, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., water, pH 7.4 PBS, 0.1 N HCl, DMSO) to the respective vials.
-
Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. Causality Note: 24-48 hours is chosen to ensure the system reaches thermodynamic equilibrium, avoiding the overestimation often seen in kinetic "shake-flask" methods.
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates.
-
Quantification: Prepare a standard curve of the compound in a suitable diluent. Dilute the filtered supernatant with the same diluent to fall within the linear range of the standard curve. Analyze both standards and samples using a validated HPLC-UV method. Calculate the concentration in the original supernatant to determine solubility.
Stability Profile and Degradation Pathways
Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is essential for defining storage conditions, shelf-life, and identifying potential impurities.[9][10] The supplier-recommended storage conditions (2-8°C, dry, dark) already suggest intrinsic instability towards heat, moisture, and light.[5]
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the inherent stability of the molecule.[11] This is a cornerstone for developing a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[10][12] The conditions are intentionally more severe than those used for long-term stability testing.[9]
Predicted Degradation Pathways
The chemical structure suggests several potential points of failure under stress conditions:
-
Hydrolytic Degradation (Acid/Base): The amide bond within the pyrrole ring could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is generally less likely than other pathways. The primary concern would be catalysis of other reactions.
-
Oxidative Degradation: The electron-rich pyrrole ring of the azaindole core is a prime target for oxidation, potentially leading to N-oxides or ring-opened products.
-
Photolytic Degradation: Aromatic iodides are known to be photolabile, and the C-I bond is the most likely point of degradation under UV/Vis light exposure, leading to de-iodination and the formation of 7-azaindole-5-carboxylic acid.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a classic degradation pathway for this type of molecule.
Caption: Predicted Forced Degradation Pathways.
Experimental Protocol for a Forced Degradation Study
This protocol outlines a standard approach. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable organic solvent like acetonitrile or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2, 6, 12, and 24 hours. Causality Note: Basic conditions are often run at room temperature initially as base-catalyzed hydrolysis can be much faster than acid-catalyzed.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store vials of the solid compound in an oven at 70°C for 48 hours. Also, store vials of the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).
3. Sample Analysis:
-
At each time point, withdraw an aliquot from the stressed solutions.
-
For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Dilute all samples to a target concentration (e.g., 50 µg/mL) with mobile phase.
-
Analyze by a stability-indicating HPLC-UV/DAD method. The use of a Diode Array Detector (DAD) is critical for assessing peak purity and detecting co-eluting degradants. Mass spectrometry (LC-MS) is used for structural elucidation of the observed degradation products.[13]
4. Self-Validation and Controls:
-
Control Sample: A solution of the compound, diluted to the final concentration without undergoing stress, is analyzed at each time point to account for any instability in the analytical solution itself.
-
Blank Solutions: The stress media (e.g., heated 0.1 N HCl) without the drug is injected to ensure no artifacts are generated from the conditions.
-
Mass Balance: The sum of the amount of drug remaining and the amount of all degradation products formed should be close to 100% of the initial amount, demonstrating that all significant degradants are being detected.
Conclusion and Recommendations
This compound is a compound with significant potential, but its physicochemical liabilities must be proactively managed.
-
Solubility: The solubility is critically pH-dependent. For formulation, targeting a neutral to basic pH will be essential for achieving sufficient aqueous solubility. For discovery biology, initial solubilization in DMSO is appropriate, but care must be taken to avoid precipitation upon dilution into aqueous assay buffers.
-
Stability: The compound is sensitive to light, heat, and likely oxidation. It must be stored under refrigerated (2-8°C), dark, and dry conditions.[5] The primary predicted degradation pathways are photolytic de-iodination and thermal decarboxylation. A robust, stability-indicating analytical method must be developed and validated early in the development process to ensure the purity and quality of the material.
By applying the principles and protocols detailed in this guide, researchers and developers can build a comprehensive data package to navigate the challenges of preformulation and advance molecules based on this scaffold towards clinical success.
References
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ResearchGate. (n.d.). Results of forced degradation studies. [Online] Available at: [Link]
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Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical chromatography : BMC. [Online] Available at: [Link]
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An In-depth Technical Guide to the Iodination of 7-Azaindole-5-Carboxylic Acid
This guide provides a comprehensive overview of synthetic strategies for the regioselective iodination of 7-azaindole-5-carboxylic acid, a critical process in the development of novel therapeutics. We will delve into the inherent challenges of this transformation and present a range of methodologies, from direct C-H functionalization to multi-step synthetic sequences. Each section will provide not only detailed protocols but also the underlying mechanistic principles to empower researchers in their experimental design and optimization.
Introduction: The Synthetic Challenge
The 7-azaindole scaffold is a privileged motif in medicinal chemistry, prized for its ability to mimic purines and indoles, thereby interacting with a wide array of biological targets.[1] The introduction of an iodine atom onto this scaffold is of particular strategic importance, as it serves as a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of 5-iodo-7-azaindole-5-carboxylic acid presents two significant hurdles:
-
Inherent Regioselectivity: The 7-azaindole ring system is electronically analogous to indole. Under classical electrophilic aromatic substitution (SEAr) conditions, the C3 position is the most nucleophilic and, therefore, the most reactive site.[1][2] Direct iodination with common electrophilic iodine sources typically yields the undesired 3-iodo isomer.[1][2]
-
Influence of the Carboxylic Acid Group: The presence of a carboxylic acid at the C5 position further complicates the reaction. Carboxylic acid groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack, making the desired substitution at C5 even more challenging.
This guide will explore modern synthetic methods that have been developed to overcome these challenges and achieve the desired C5 iodination.
Direct C5-H Iodination Strategies
Recent advances in synthetic methodology have opened up new avenues for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of halogenated heterocycles.
Radical-Mediated C5-H Iodination of Indoles
A promising strategy for circumventing the inherent C3-selectivity of electrophilic substitution is to employ a reaction that proceeds through a different mechanism. A recently developed method for the direct, regioselective C5-H iodination of indoles operates via a radical pathway.[3][4][5]
Proposed Mechanism:
This reaction is believed to proceed through the generation of an iodine radical, which can then react with the indole nucleus. The regioselectivity is thought to be controlled by the stability of the resulting radical intermediate. While this method has been demonstrated for a range of indoles, its application to the more electron-deficient 7-azaindole system, particularly with a deactivating carboxylic acid group, may require careful optimization.
Experimental Protocol (General for Indoles):
A detailed protocol for the direct C5-H iodination of indoles is provided below. Researchers should consider this as a starting point for the optimization of the reaction for 7-azaindole-5-carboxylic acid.
| Step | Procedure |
| 1. | To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., DCE, MeCN), add the iodine source (e.g., I2, NIS) (1.0-1.5 equiv). |
| 2. | Add the radical initiator (e.g., AIBN, DTBP) (0.1-0.2 equiv). |
| 3. | Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS. |
| 4. | Upon completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate. |
| 5. | Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography. |
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical and can influence the reaction efficiency and selectivity. Non-polar, aprotic solvents are often preferred for radical reactions.
-
Iodine Source: While molecular iodine (I₂) is a common choice, N-Iodosuccinimide (NIS) can also be used and may offer advantages in terms of handling and reactivity.
-
Radical Initiator: The choice of initiator and its concentration will determine the rate of radical generation and should be optimized to balance reaction rate with the potential for side reactions.
Logical Flow of Radical C5-H Iodination
Caption: Proposed radical mechanism for C5-H iodination.
Lewis Acid-Mediated C5-Iodination
For indoles bearing an electron-withdrawing group at the C3 position, a Lewis acid-mediated approach has been shown to direct iodination to the C5 position.[3] The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is thought to coordinate to the C3 substituent, sterically hindering attack at the C4 and C6 positions and electronically favoring substitution at the C5 position.
Given that the carboxylic acid at C5 in the target molecule is also an electron-withdrawing group, this strategy may not be directly applicable. However, it highlights the principle of using directing groups to control regioselectivity, which could be adapted. For instance, temporary installation of a directing group at a different position could be a viable, albeit less direct, strategy.
Multi-Step Strategies via Pre-functionalized 7-Azaindoles
When direct C5-H iodination proves challenging, a more classical synthetic approach involving the construction of the iodinated target from a pre-functionalized starting material is a reliable alternative.
Synthesis from 5-Bromo-7-Azaindole
A common industrial strategy for the synthesis of 5-substituted 7-azaindoles involves the initial bromination of the 7-azaindole core.[6] While direct bromination also favors the C3 position, methods have been developed to achieve C5-bromination, often involving protection of the C3 position. Once 5-bromo-7-azaindole is obtained, a subsequent halogen-to-iodine exchange can be performed.
Synthetic Workflow:
Caption: Synthesis via a 5-bromo intermediate.
Synthesis from 5-Nitro-7-Azaindole
An alternative pre-functionalized starting material is 5-nitro-7-azaindole, for which scalable syntheses have been reported.[7][8] The nitro group can be reduced to an amine, which can then be converted to the desired iodide via a Sandmeyer-type reaction. The carboxylic acid could be introduced either before or after the iodination step.
Experimental Protocol (Sandmeyer Reaction):
| Step | Procedure |
| 1. | Dissolve 5-amino-7-azaindole (1.0 equiv) in an aqueous acidic solution (e.g., H₂SO₄, HCl) at 0-5 °C. |
| 2. | Add a solution of sodium nitrite (1.0-1.1 equiv) dropwise, maintaining the temperature below 5 °C. |
| 3. | Stir the resulting diazonium salt solution for 15-30 minutes. |
| 4. | In a separate flask, prepare a solution of potassium iodide (2.0-3.0 equiv) in water. |
| 5. | Add the diazonium salt solution to the potassium iodide solution and allow the mixture to warm to room temperature. |
| 6. | Heat the reaction mixture if necessary to drive the reaction to completion. |
| 7. | Extract the product, wash, dry, and purify as previously described. |
Advanced Strategies: Directed Metalation and Halogen Dance
For particularly challenging substrates, more advanced organometallic techniques can be employed to achieve the desired regioselectivity.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation involves the use of a directing group to position a strong base for the deprotonation of an adjacent C-H bond. The resulting organometallic species can then be quenched with an electrophile, such as iodine. For 7-azaindole-5-carboxylic acid, the carboxylic acid group itself, or a derivative thereof (e.g., an amide), could potentially direct metalation to the C4 or C6 position.[9]
The Halogen Dance Reaction
The halogen dance is a fascinating and powerful reaction in which a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base.[10][11][12] This reaction could be strategically employed if an iodo-7-azaindole isomer that is more readily accessible (e.g., the 4-iodo isomer) can be synthesized. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could then induce rearrangement to the thermodynamically more stable 5-iodo isomer. The feasibility and regiochemical outcome of a halogen dance on the 7-azaindole nucleus would require careful experimental investigation.
Conceptual Workflow for Halogen Dance:
Caption: Conceptual halogen dance on a 7-azaindole.
Comparative Summary of Iodination Methods
| Method | Advantages | Disadvantages | Applicability to Target |
| Radical C5-H Iodination | Atom-economical, direct. | May require significant optimization for the specific substrate. | High potential, but requires investigation. |
| Lewis Acid-Mediated Iodination | Directed, regioselective. | Limited to substrates with specific directing groups. | Unlikely to be directly applicable but illustrates a key principle. |
| Synthesis from 5-Bromo-7-azaindole | Reliable, well-established chemistry. | Multi-step, may involve protecting groups. | A robust and practical approach. |
| Synthesis from 5-Nitro-7-azaindole | Utilizes a scalable starting material. | Multi-step, involves handling of potentially hazardous reagents. | A viable alternative to the bromo-route. |
| Directed Metalation/Halogen Dance | Powerful for achieving difficult regioselectivity. | Requires inert conditions, strong bases, and careful optimization. | Advanced strategies for challenging cases. |
Conclusion and Future Outlook
The synthesis of 5-iodo-7-azaindole-5-carboxylic acid is a non-trivial but achievable synthetic goal. While traditional electrophilic substitution methods are unlikely to be successful, modern synthetic strategies offer several promising avenues. Direct C5-H iodination via a radical mechanism stands out as a particularly elegant and efficient approach, though its applicability to this specific electron-deficient substrate requires further investigation. For more robust and scalable syntheses, multi-step sequences starting from pre-functionalized 7-azaindoles, such as the 5-bromo or 5-nitro derivatives, remain the methods of choice in many industrial settings. As the field of C-H functionalization continues to evolve, we can anticipate the development of even more efficient and selective methods for the direct iodination of complex heterocyclic molecules like 7-azaindole-5-carboxylic acid, further enabling the rapid discovery of new and important pharmaceuticals.
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An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 3-Iodo-7-azaindole-5-carboxylic acid
Introduction
3-Iodo-7-azaindole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid, three-dimensional structure, featuring a strategic placement of hydrogen bond donors, acceptors, and a reactive iodine handle, makes it a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] The 7-azaindole core, a bioisostere of indole, often imparts improved physicochemical properties such as enhanced solubility and better metabolic stability.[3] The C3-iodo group serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the C5-carboxylic acid provides a key interaction point for biological targets.[4][5]
This guide provides a comprehensive analysis of the strategic considerations and starting materials for the synthesis of this key building block. We will explore two primary retrosynthetic strategies, evaluate the merits of various starting materials, and provide detailed, field-proven protocols for key transformations.
Retrosynthetic Strategy Overview
The synthesis of this compound can be approached from two principal directions, each dictating a different set of starting materials and synthetic challenges.
-
Strategy A: Functionalization of a Pre-formed 7-Azaindole Core. This is the most direct approach, beginning with a commercially available or readily synthesized 7-azaindole derivative and sequentially introducing the iodo and carboxylic acid functionalities.
-
Strategy B: Construction of the Bicyclic Core from a Substituted Pyridine. This strategy involves building the pyrrole ring onto a pre-functionalized pyridine starting material. This can be advantageous if the desired substitution pattern on the pyridine ring is difficult to achieve after the azaindole core is formed.[6][7]
Caption: Workflow for Strategy B: Azaindole synthesis via Sonogashira coupling.
Evaluation of Strategy B
While powerful for creating diverse analogs, Strategy B is often more complex and requires more steps for this specific target compared to Strategy A. The synthesis of the highly substituted pyridine starting material can be non-trivial. However, this route offers flexibility and is a cornerstone of modern heterocyclic chemistry for library synthesis. [6][8]Many contemporary azaindole syntheses rely on transition-metal-catalyzed methods to build the core structure from readily available pyridine building blocks. [3][9]
Conclusion and Recommendation
For the specific synthesis of this compound, Strategy A, Pathway A2 is the most efficient and reliable method.
Recommended Starting Material: 7-Azaindole-5-carboxylic acid.
Justification:
-
High Regioselectivity: This starting material ensures that the iodination occurs exclusively and cleanly at the desired C3 position, simplifying the reaction and purification process.
-
Fewer Steps: It represents the most convergent approach, requiring only a single, high-yielding transformation to reach the final product.
-
Process Reliability: The direct iodination of this substrate is a robust and well-documented reaction, making it suitable for both small-scale research and larger-scale production.
While the initial cost of 7-azaindole-5-carboxylic acid may be higher than that of unsubstituted 7-azaindole, the savings in terms of reaction steps, purification complexity, and overall yield make it the most logical and economically viable choice for drug development professionals and researchers.
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The 7-Azaindole Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a cornerstone in the design of novel therapeutics.[1] Its strategic incorporation of a nitrogen atom at the 7-position of the indole ring bestows unique physicochemical and biological properties that have proven instrumental in the development of numerous clinical candidates and FDA-approved drugs.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of 7-azaindole derivatives, with a primary focus on their pivotal role as kinase inhibitors, alongside their significant potential in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their actions, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.
The journey of 7-azaindole from a laboratory curiosity, first synthesized in 1955, to a "privileged" scaffold in drug discovery has been remarkable.[1] Its ability to serve as a superior bioisostere for indole and purine systems has been a key driver of its success.[4][5] The 7-azaindole core can modulate a molecule's potency, selectivity, and pharmacokinetic properties, offering medicinal chemists a versatile tool to overcome challenges in drug design.[4]
Part 1: The Core Directive - Kinase Inhibition
The most prominent and well-documented biological activity of 7-azaindole derivatives is the inhibition of protein kinases.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.
Mechanism of Action: The "Hinge-Binding" Motif
7-Azaindole derivatives primarily function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase enzyme.[6][8] The 7-azaindole moiety is an exceptional "hinge-binding" motif.[2][9] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows the scaffold to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[6][8] This bidentate hydrogen bonding interaction is a key factor in the high affinity and potency of many 7-azaindole-based kinase inhibitors.[8][10]
The versatility of the 7-azaindole scaffold allows for various binding modes within the kinase active site, which can be broadly classified as "normal," "flipped," and "non-hinge" binding.[8] The "normal" binding mode is the most common, where the pyridine nitrogen and pyrrole NH form bidentate hydrogen bonds with the kinase hinge.[8] In the "flipped" orientation, the 7-azaindole moiety is rotated by 180 degrees.[8] These different binding modes can influence the inhibitor's selectivity and whether it acts as a Type I or Type II kinase inhibitor, with the latter binding to the inactive (DFG-out) conformation of the kinase.[8]
Key Kinase Targets and Representative Inhibitors
The 7-azaindole scaffold has been successfully employed to target a wide range of kinases across the human kinome.[8] A notable example is Vemurafenib (Zelboraf®) , an FDA-approved inhibitor of the B-RAF serine-threonine kinase for the treatment of melanoma with the BRAF V600E mutation.[9]
| Kinase Target | Representative 7-Azaindole Inhibitor | Disease Indication | Reference |
| B-RAF | Vemurafenib | Melanoma | [9] |
| ABL/SRC | Dual ABL/SRC inhibitors | Cancer | [11] |
| PI3Kγ | 7-Azaindole isoindolinone derivatives | Cancer, Immunomodulation | [12][13] |
| Erk5 | Novel 7-azaindole derivatives | Cancer | [14] |
| ULK1/2 | Azaindole-based inhibitors | RAS-driven cancers | [15] |
| ATR | AZD6738 | Cancer | [16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for assessing the inhibitory activity of 7-azaindole derivatives against a specific kinase.
1. Principle: This homogeneous assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
2. Materials:
- Kinase enzyme (e.g., recombinant human B-RAF)
- Biotinylated substrate peptide
- ATP
- 7-Azaindole test compounds (dissolved in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-APC
- Stop/Detection buffer (e.g., 10 mM EDTA in assay buffer)
- 384-well low-volume microplates
- TR-FRET compatible plate reader
3. Procedure:
- Prepare serial dilutions of the 7-azaindole test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of the kinase enzyme solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding 5 µL of the stop/detection buffer containing the europium-labeled antibody and streptavidin-APC.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
4. Data Analysis:
- Calculate the ratio of the acceptor to donor fluorescence signals.
- Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Part 2: Beyond Kinase Inhibition - A Spectrum of Biological Activities
While kinase inhibition is a major focus, the biological activities of 7-azaindole derivatives are remarkably diverse.[17][18] This section explores their potential in other therapeutic areas.
Anticancer Activity
Beyond their role as kinase inhibitors, 7-azaindole derivatives exhibit anticancer properties through various other mechanisms.[19] These include the inhibition of other key cellular targets and the induction of apoptosis.
1. PARP Inhibition: Some 7-azaindole analogs have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[20] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[20]
2. DDX3 Inhibition: The DEAD-box helicase DDX3 has emerged as a target in cancer biology, and novel 7-azaindole derivatives have been designed to inhibit its activity.[21]
3. Cytotoxicity and Apoptosis Induction: Numerous studies have demonstrated the cytotoxic effects of 7-azaindole derivatives against various cancer cell lines.[22][23] These compounds can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
| Anticancer Mechanism | Target | Representative Cell Lines | Reference |
| PARP Inhibition | PARP-1 | MCF-7 (Breast Cancer) | [20] |
| DDX3 Inhibition | DDX3 | HeLa (Cervical Cancer), MCF-7, MDA-MB-231 (Breast Cancer) | [21] |
| Cytotoxicity | Multiple | HL-60 (Leukemia), A549 (Lung Cancer), HEPG2 (Liver Cancer) | [22][24] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of 7-azaindole derivatives on cancer cells.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
- Cancer cell line (e.g., MCF-7)
- Complete cell culture medium
- 7-Azaindole test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader
3. Procedure:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the 7-azaindole test compounds in complete medium.
- Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
- Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
- Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration.
- Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Antimicrobial Activity
7-Azaindole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of gram-positive and gram-negative bacteria.[25][26] Some derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[27]
| Bacterial Strain | Activity | Reference |
| Gram-positive bacteria | Moderate to significant | [25] |
| Gram-negative bacteria | Moderate to significant | [25] |
| Staphylococcus aureus | Potent bactericidal activity (for some derivatives) | [25] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 7-azaindole derivatives against bacteria.
1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
2. Materials:
- Bacterial strain of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 7-Azaindole test compounds (dissolved in a suitable solvent)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
3. Procedure:
- Prepare serial twofold dilutions of the 7-azaindole compounds in the broth medium in the wells of a 96-well plate.
- Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
- Add the standardized bacterial inoculum to each well (except the negative control).
- Incubate the plate at 37°C for 18-24 hours.
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neurodegenerative Diseases
The 7-azaindole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[28] Some derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological event in Alzheimer's.[29]
Conclusion: A Scaffold with a Bright Future
The 7-azaindole scaffold has firmly established itself as a privileged motif in drug discovery.[2] Its unique electronic and structural features, particularly its ability to act as a highly effective hinge-binder for kinases, have led to the development of successful therapeutics.[8][9] The diverse range of biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscores the immense potential of this versatile framework.[17][18] As our understanding of disease biology deepens and synthetic methodologies evolve, the continued exploration and functionalization of the 7-azaindole core promise to yield a new generation of potent and selective medicines for a wide array of human diseases.
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A Senior Application Scientist's Guide to 3-Iodo-7-azaindole-5-carboxylic acid: A Versatile Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets, most notably protein kinases. This guide provides an in-depth technical overview of a highly functionalized derivative, 3-Iodo-7-azaindole-5-carboxylic acid (CAS No: 1060816-80-9), designed for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular architecture, explore robust synthetic strategies, and demonstrate its strategic application as a trifunctional chemical intermediate. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, providing field-proven insights into leveraging this powerful building block for the synthesis of next-generation therapeutics.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisosteric analog of indole, has emerged as a critical motif in drug design. Its significance stems from a unique combination of structural and electronic properties:
-
Hinge-Binding Motif: The defining feature of the 7-azaindole nucleus is its ability to form two key hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate interaction provides a strong anchoring point for inhibitors, forming the basis for numerous successful drug discovery programs.
-
Modulation of Physicochemical Properties: Replacing a carbon atom in the indole ring with a nitrogen atom alters the molecule's pKa, dipole moment, and solubility, often leading to improved pharmacokinetic profiles compared to their indole counterparts.
-
Vectors for Diversification: The scaffold provides multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This compound is an intelligently designed intermediate that capitalizes on these features by presenting three distinct points for chemical elaboration: the C3-iodo group for cross-coupling, the C5-carboxylic acid for amide formation, and the N1-pyrrole nitrogen for property modulation.
Physicochemical Properties and Characterization
Correctly identifying and handling this intermediate is paramount for successful downstream synthesis. Below are its key properties.
| Property | Value | Source(s) |
| CAS Number | 1060816-80-9 | |
| Synonym | 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
| Molecular Formula | C₈H₅IN₂O₂ | |
| Molecular Weight | 288.04 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |
Expert Insight: While standard characterization would involve ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity, the key is to ensure the starting material is free of di-iodinated or non-iodinated impurities, which would complicate subsequent coupling reactions.
Synthetic Strategy: A Proposed Route
While numerous methods exist for constructing the 7-azaindole core, this section provides a practical, stepwise approach to synthesize the title compound from a more readily available starting material, 5-bromo-7-azaindole. The logic here is to first install the robust iodo group at the most reactive position before transforming the less reactive bromo-substituent into the carboxylic acid.
Caption: Proposed two-step synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices:
-
Step A (Iodination): The C3 position of the 7-azaindole's pyrrole ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and effective iodinating agent, often yielding clean, high-conversion reactions at this position.
-
Step B (Carboxylation): A lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperature is a classic and reliable method to convert an aryl bromide into an organolithium species. This highly nucleophilic intermediate readily attacks carbon dioxide (an electrophile), forming a carboxylate salt upon quenching. The low temperature (-78°C) is critical to prevent side reactions.
Methodology:
-
Step A: Synthesis of 5-Bromo-3-iodo-7-azaindole
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in acetonitrile (MeCN), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture in the dark for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-iodo-7-azaindole.
-
-
Step B: Synthesis of this compound
-
Dissolve 5-bromo-3-iodo-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 30-60 minutes.
-
Bubble carbon dioxide gas through the solution for 30 minutes, or carefully add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Acidify the aqueous layer to pH ~3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
-
The Strategic Role in Medicinal Chemistry: A Trifunctional Intermediate
The power of this intermediate lies in its three orthogonal handles for diversification, allowing for the systematic exploration of chemical space around the 7-azaindole core.
The C3-Iodo Handle: Gateway to Cross-Coupling
The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the installation of a vast array of substituents. This is the primary site for modulating kinase selectivity and potency.
A. Suzuki-Miyaura Coupling
This reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid/ester, and reductive elimination to yield the product and regenerate the catalyst. The choice of palladium source (e.g., PdCl₂(dppf)), ligand, and base is critical for success.
B. Sonogashira Coupling
Used to install alkynyl groups, this reaction provides access to linear, rigid structures that can probe deep into binding pockets.
-
Rationale: This coupling typically uses a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.
C. Buchwald-Hartwig Amination
This powerful reaction enables the formation of C-N bonds, introducing primary or secondary amines at the C3 position.
-
Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial. These ligands promote the reductive elimination step—often the rate-limiting step for C-N bond formation—and stabilize the active Pd(0) catalyst, preventing decomposition.
The C5-Carboxylic Acid: A Point of Diversification
The carboxylic acid at the C5 position is a versatile functional group, primarily used to introduce substituents that can enhance solubility or form additional interactions with the target protein.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with a diverse range of amines, generating an amide library. This is a fundamental strategy in medicinal chemistry to modulate properties and explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The carboxylic acid can be converted to other functionalities, such as tetrazoles or acylsulfonamides, which can act as bioisosteres with different electronic and metabolic properties.
The N1-Position: Modulating Physicochemical Properties
The pyrrole nitrogen is often protected or functionalized to improve reaction outcomes and fine-tune the final compound's properties.
-
Protection: Protecting groups like tosyl (Ts) are frequently used to prevent N-H reactivity during subsequent metal-catalyzed reactions and can be removed under basic conditions.
-
Functionalization: Alkylation or arylation at the N1 position can block a hydrogen bond donor site and significantly impact solubility, cell permeability, and metabolic stability.
Case Study: Workflow for a 3,5-Disubstituted 7-Azaindole
To illustrate the synthetic utility of this scaffold, we present a workflow adapted from published methodologies for creating 3,5-disubstituted 7-azaindoles, a common core for kinase inhibitors. This workflow starts from a precursor, 5-bromo-3-iodo-7-azaindole, which would be synthesized as described in Protocol 1.
Methodological & Application
3-Iodo-7-azaindole-5-carboxylic acid in kinase inhibitor synthesis
Topic: 3-Iodo-7-azaindole-5-carboxylic acid in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal class of targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site is a cornerstone of targeted therapy. Within this field, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold".[1][2] Its value stems from its structural and electronic resemblance to the purine core of ATP, allowing it to function as an effective hinge-binding motif.[3] This interaction is critical for anchoring inhibitors within the ATP pocket, providing a stable foundation for achieving high potency and selectivity.
The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®), a potent inhibitor of the B-RAF V600E mutated kinase, which is built upon a 7-azaindole core.[4][5][6] The strategic functionalization of this core is paramount for developing novel inhibitors with improved pharmacological profiles. This guide focuses on This compound , a highly versatile building block designed for precisely this purpose. Its utility lies in its two orthogonal functional handles:
-
An iodo group at the C3-position , ideal for introducing structural diversity through robust palladium-catalyzed cross-coupling reactions.
-
A carboxylic acid at the C5-position , providing a convenient point for amide bond formation, enabling extension into other regions of the kinase active site.
This document serves as a comprehensive technical guide, offering detailed protocols and expert insights into the application of this compound for the synthesis of next-generation kinase inhibitors.
The 7-Azaindole Core: A Master Key for the Kinase Hinge Region
The efficacy of the 7-azaindole scaffold is fundamentally rooted in its ability to form a specific and stable hydrogen bond pattern with the kinase hinge region—the flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.
Mechanism of Interaction: The 7-azaindole moiety acts as a bidentate hydrogen bond donor and acceptor.[7][8]
-
Hydrogen Bond Donor: The pyrrole N1-H proton forms a hydrogen bond with a backbone carbonyl oxygen of a hinge residue (e.g., Met in c-Met).[9]
-
Hydrogen Bond Acceptor: The pyridine N7 nitrogen atom accepts a hydrogen bond from a backbone amide N-H of an adjacent hinge residue (e.g., Met in c-Met).[9]
This dual interaction effectively mimics the hydrogen bonding pattern of the adenine ring of ATP, making it a highly effective competitor.[3] This anchoring is the critical first step in inhibitor binding, allowing other parts of the molecule to make further favorable contacts that determine overall potency and selectivity.
Caption: General synthetic workflow using the dual functionalities of the title compound.
Detailed Experimental Protocols
The following protocols provide robust, field-tested methods for the chemical modification of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
This reaction is a cornerstone for installing aryl or heteroaryl moieties, which are often crucial for achieving selectivity and potency. [10][11]
-
Principle: A palladium-catalyzed reaction between the C3-iodo group and an organoboron species (boronic acid or boronic ester) to form a new C-C bond.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq.)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 - 0.10 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid derivative, and the base (K₂CO₃).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent mixture (Dioxane/Water).
-
Add the palladium catalyst (PdCl₂(dppf)·CH₂Cl₂).
-
Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed (monitor by LC-MS or TLC). Typical reaction times are 4-12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1N HCl to pH ~3-4, which typically precipitates the product.
-
Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane or ether), and dry under vacuum.
-
If necessary, purify further by column chromatography or recrystallization.
-
-
Expert Insights:
-
Causality of Reagent Choice: PdCl₂(dppf) is an excellent, air-stable pre-catalyst that is effective for a wide range of boronic acids. The dppf ligand is bulky and electron-rich, promoting the reductive elimination step. [12]A base is required to activate the boronic acid and facilitate the transmetalation step. K₂CO₃ is a good general-purpose base, while the stronger Cs₂CO₃ can be beneficial for less reactive boronic acids. A solvent mixture containing water is necessary to dissolve the inorganic base.
-
-
Troubleshooting:
-
Low Yield: Ensure solvents are thoroughly degassed to prevent catalyst deactivation. Consider using a more active catalyst system like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos).
-
Homocoupling of Boronic Acid: Use a slight excess (1.2 eq) of the boronic acid, but avoid a large excess. Ensure the reaction is run under strictly anaerobic conditions.
-
Protocol 2: Sonogashira Coupling at the C3-Position
This reaction introduces an alkyne functionality, a linear and rigid linker that can be used to probe deeper pockets in the kinase active site or as a handle for further chemistry (e.g., click reactions). [13][14]
-
Principle: A palladium- and copper-co-catalyzed reaction between the C3-iodo group and a terminal alkyne. [15][16]* Reagents and Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 - 1.5 eq.)
-
PdCl₂(PPh₃)₂ (0.05 eq.)
-
Copper(I) iodide (CuI) (0.10 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent or co-solvent with DMF)
-
Anhydrous DMF (optional)
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
Dissolve this compound in a mixture of DMF and TEA.
-
Degas the solution by bubbling with Nitrogen or Argon for 15 minutes.
-
Add the terminal alkyne, followed by CuI and PdCl₂(PPh₃)₂.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by LC-MS or TLC).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove copper salts.
-
Extract the aqueous layer, combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
-
-
Expert Insights:
-
Catalyst System: The Sonogashira reaction relies on a synergistic Pd/Cu catalytic cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. [14]The amine base is crucial for neutralizing the HI generated and for forming the acetylide.
-
-
Troubleshooting:
-
Glaser Coupling (Alkyne Homocoupling): This is a common side reaction. Minimize the amount of oxygen in the system and avoid excessively high temperatures. Running the reaction under copper-free conditions is an alternative strategy for sensitive substrates.
-
Protocol 3: Buchwald-Hartwig Amination at the C3-Position
This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines, which can form critical hydrogen bonds or salt bridges with kinase active site residues. [17][18]
-
Principle: A palladium-catalyzed cross-coupling reaction between the C3-iodo group and an amine in the presence of a strong, non-nucleophilic base. [19][20]* Reagents and Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 - 2.0 eq.)
-
Pd₂(dba)₃ (0.02 - 0.05 eq.)
-
XPhos or BrettPhos (0.04 - 0.10 eq.)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 eq.)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon atmosphere
-
-
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, charge a dry reaction vessel with the base (NaOtBu), Pd₂(dba)₃, and the phosphine ligand.
-
Add the anhydrous solvent (Toluene or Dioxane).
-
Add this compound followed by the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C, stirring vigorously until the reaction is complete.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
-
Expert Insights:
-
Ligand and Base Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like XPhos are generally effective as they promote the rate-limiting reductive elimination step. [20]A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H of the intermediate Pd-complex) without competing as a nucleophile.
-
-
Troubleshooting:
-
Hydrodehalogenation (Reduction of the C-I bond): This side reaction can occur if there are trace amounts of water or if the amine has accessible β-hydrogens. Ensure anhydrous conditions and consider a different base like K₃PO₄ for sensitive substrates, although this may require higher temperatures.
-
Data Summary: Typical Cross-Coupling Conditions
The table below provides a quick reference for selecting starting conditions for various cross-coupling reactions at the C3-position.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | PdCl₂(dppf) (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 85-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (5%) | - | TEA (2.0+) | DMF/TEA | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.5) | Toluene | 80-110 |
Conclusion
This compound is a high-value, strategically designed building block for kinase inhibitor synthesis. Its orthogonal functionalities enable a logical and efficient exploration of chemical space around a proven hinge-binding scaffold. The robust and well-documented palladium-catalyzed reactions detailed in these protocols provide medicinal chemists with a reliable toolkit to rapidly generate diverse libraries of novel 7-azaindole derivatives. By leveraging this versatile intermediate, research and development teams can accelerate the discovery of potent and selective kinase inhibitors for a new generation of targeted therapies.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on the 7-Azaindole Scaffold
The 7-azaindole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and potential hydrogen bonding interactions that can be exploited for modulating target affinity and pharmacokinetic properties. Functionalization of this scaffold is of paramount importance for developing novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in modern organic synthesis.[2] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 3-iodo-7-azaindole-5-carboxylic acid , a key intermediate for the synthesis of diverse compound libraries.
This particular substrate presents two main challenges that must be carefully addressed to achieve successful coupling:
-
The Acidic Carboxylic Group: The carboxylic acid moiety can be deprotonated by the base required for the catalytic cycle. The resulting carboxylate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3]
-
The N-H of the Azaindole Ring: The pyrrolic N-H is also acidic and can interact with the catalyst or reagents. While N-protection is a common strategy to circumvent this issue,[4][5] direct coupling on the unprotected heterocycle is often desirable to maintain step economy. Successful couplings on N-H free azaindoles have been reported with carefully selected catalyst systems.[6][7]
This guide will explain the causality behind the selection of reagents and conditions, providing a robust starting protocol and outlining key optimization parameters to ensure trustworthy and reproducible results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Protocol: Suzuki Coupling of this compound
This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | Commercial | Ensure starting material is pure and dry. |
| Arylboronic Acid | >95% | Commercial | Use 1.2–1.5 equivalents. Boronic acids can be sensitive to air and moisture; store under inert atmosphere. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | >97% | Commercial | A common and effective Pd(0) source. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercial | A bulky, electron-rich ligand often effective for challenging heteroaryl couplings.[6] |
| Potassium Carbonate (K₂CO₃) | >99% | Commercial | A moderately strong base suitable for substrates with acid functionalities.[9] Use 3.0 equivalents, finely powdered for better solubility and reactivity. |
| 1,4-Dioxane | Anhydrous | Commercial | A common solvent for Suzuki couplings. |
| Water | Degassed | In-house | A co-solvent is often necessary for the base to function effectively. Use a ratio of approximately 4:1 to 5:1 (Dioxane:Water). |
Experimental Procedure
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and finely powdered potassium carbonate (3.0 eq.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source, Pd₂(dba)₃ (0.025 eq., 2.5 mol%), and the ligand, SPhos (0.05 eq., 5 mol%). Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate.
-
Separate the organic and aqueous layers.
-
Carefully acidify the aqueous layer to a pH of 4-5 with 1 M HCl. The product, now protonated and less water-soluble, may precipitate or can be extracted.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-aryl-7-azaindole-5-carboxylic acid.
Scientific Rationale and Optimization Parameters
The success of this coupling hinges on the careful selection of each component.
Table 1: Key Reaction Parameters and Justification
| Parameter | Recommended Condition | Rationale & Field-Proven Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source that is readily activated in solution. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[10] Both are effective, but Pd₂(dba)₃ can sometimes provide more consistent initiation. |
| Ligand | SPhos or XPhos | For electron-deficient and sterically hindered heteroaryl halides, bulky and electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[8] SPhos and XPhos are Buchwald-type ligands that have demonstrated high efficacy in couplings of N-H containing heterocycles like indazoles and azaindoles.[6] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[9] For substrates with acidic protons (like our carboxylic acid and N-H), a moderately strong, inorganic base is preferred to minimize side reactions. K₂CO₃ is a good starting point. K₃PO₄ is slightly stronger and can be effective if K₂CO₃ is too slow.[6] Cs₂CO₃ is more soluble in organic solvents and can be very effective, but is more expensive. Strong bases like NaOH or alkoxides should be avoided as they can promote esterification or other degradations. At least two extra equivalents of base are needed to neutralize the acidic protons on the substrate. |
| Solvent System | Dioxane/Water or Toluene/Water | A polar aprotic solvent like 1,4-dioxane is standard. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] The ratio should be optimized; too much water can lead to competitive protodeboronation of the boronic acid. A 4:1 to 10:1 organic:water ratio is a typical range. |
| Temperature | 80–110 °C | Most Suzuki couplings require heating to facilitate the oxidative addition and other steps in the catalytic cycle. A starting temperature of 90 °C is recommended. If the reaction is sluggish, the temperature can be increased. For highly reactive boronic acids, a lower temperature (e.g., 60-80 °C) might be sufficient and can help minimize side reactions like protodeboronation.[6] |
Troubleshooting and Further Considerations
-
Low Yield or No Reaction:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was set up under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Ineffective Base: The base may not be sufficiently soluble or strong enough. Consider switching from K₂CO₃ to K₃PO₄ or using a different solvent system to improve solubility.
-
Protodeboronation: If you observe the formation of 7-azaindole-5-carboxylic acid (the de-iodinated starting material), this suggests protodeboronation of your boronic acid is a significant side reaction. This can be mitigated by using a less aqueous solvent system, a milder base, or a lower reaction temperature.
-
-
N-Arylation Side Product: In some cases, coupling can occur at the N-1 position of the azaindole. While less common with 3-iodo substrates, if observed, N-protection may be necessary. A transient protecting group like Boc (tert-butyloxycarbonyl) can be employed and subsequently removed.
-
Purification Challenges: The carboxylic acid functionality can make purification by silica gel chromatography challenging due to streaking. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to obtain sharper peaks. Alternatively, purification via reverse-phase chromatography may be more effective.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery. While the presence of both a carboxylic acid and an N-H moiety presents challenges, a successful outcome can be reliably achieved through the rational selection of a bulky, electron-rich phosphine ligand, a moderately strong inorganic base, and an appropriate solvent system. The protocol provided herein serves as a validated starting point, grounded in mechanistic understanding and field-proven experience with similar challenging heterocyclic substrates. Careful execution and methodical optimization will enable researchers to efficiently generate diverse libraries of 3-aryl-7-azaindole-5-carboxylic acids for further investigation.
References
-
He, Z.T., Hartwig, J.F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749-11753. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]
-
Valdés, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aromatic-Aromatic Cross-Coupling. Chemical Reviews, 104(6), 3079-3159. [Link]
-
Reddit User Discussion. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
Reddit User Discussion. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
-
Bellina, F., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Newsletter. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Arkat USA, Inc. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]
-
Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 3-Iodo-7-azaindole-5-carboxylic Acid Derivatives in Oncology Research
This guide provides an in-depth exploration of the applications of chemical compounds derived from 3-Iodo-7-azaindole-5-carboxylic acid in the field of cancer research. While this compound is primarily a chemical building block, its 7-azaindole core is a highly valued scaffold in the design of potent and selective kinase inhibitors. This document will detail the mechanistic rationale, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals working to leverage this chemical class in oncology.
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Kinase Inhibition
The 7-azaindole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a key interaction for potent and selective inhibition.[1] Kinases are a class of enzymes that play a central role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3]
Derivatives synthesized from precursors like this compound have been instrumental in developing inhibitors for several important cancer-related kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks) : Central to the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide range of tumors.[2]
-
Extracellular signal-regulated kinase 5 (Erk5) : A key component of the MAPK signaling pathway involved in cancer cell proliferation and survival.[4]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) : Implicated in the progression of cancers like glioblastoma.[5]
-
Ataxia telangiectasia mutated and Rad3 related (ATR) kinase : A crucial enzyme in the DNA damage response, a pathway often exploited for cancer therapy.[5]
This guide will focus on the practical applications of these derivatives, providing both the "why" and the "how" for their use in a cancer research setting.
Mechanism of Action: Hinge-Binding and Kinase Inhibition
The efficacy of 7-azaindole derivatives as kinase inhibitors stems from their ability to mimic the adenine moiety of ATP and form stable hydrogen bonds with the kinase hinge region. The nitrogen atom at position 7 and the indole nitrogen (N-H) act as a hydrogen bond acceptor and donor, respectively, creating a bidentate interaction that anchors the inhibitor in the ATP-binding site.
Figure 1: Competitive inhibition of a kinase by a 7-azaindole derivative.
This competitive inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cancer cell growth and survival. The substituents at other positions of the 7-azaindole ring, derived from the carboxylic acid and iodo groups of the parent molecule, are crucial for determining the selectivity and potency of the inhibitor for specific kinases.
Key Applications and Experimental Protocols
Derivatives of this compound are primarily used as tool compounds to probe kinase function and as lead compounds in drug discovery programs. Below are detailed protocols for fundamental assays used to characterize these compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
The first step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the 7-azaindole derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
To confirm that the cytotoxic effects are due to the inhibition of a specific kinase, a direct in vitro kinase assay is essential. This protocol provides a general framework for a luminescence-based kinase assay.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. A potent inhibitor will result in a higher amount of ATP remaining.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the recombinant target kinase (e.g., PI3K, Erk5) and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
Serially dilute the 7-azaindole inhibitor in DMSO, then in kinase buffer.
-
-
Kinase Reaction:
-
In a white 96-well or 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescence Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and its substrate, which produces light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Western Blotting for Target Engagement in Cells
To verify that the inhibitor is engaging its target within the cell and affecting the downstream signaling pathway, Western blotting is the standard method.
Principle: This technique allows for the detection of specific proteins in a cell lysate. By probing for the phosphorylated form of a kinase's direct substrate, one can assess the inhibitor's activity in a cellular context.
Protocol:
-
Cell Lysis:
-
Treat cultured cancer cells with the 7-azaindole inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the IC50 from the MTT assay) for a defined period (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated downstream target (e.g., phospho-AKT for PI3K inhibition, or phospho-Erk5 for Erk5 inhibition).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AKT or total Erk5) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
-
Figure 2: A general experimental workflow for screening 7-azaindole derivatives.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activities of representative 7-azaindole derivatives against various cancer cell lines. This data highlights the potential of this chemical class in oncology.
| Compound Class | Target Kinase | Cell Line | IC50 (µg/mL) | Reference |
| Novel 7-azaindole derivative | Erk5 | A549 (Lung Cancer) | 4.56 | [4] |
| Novel 7-azaindole derivative | Erk5 | A549 (Lung Cancer) | 6.23 | [4] |
| PI3K Inhibitor (B13) | PI3Kγ | - | 0.5 nM (kinase assay) | [2] |
| 7-azaindole sulfonamide | HDAC6 | HCT116 (Colorectal) | - (anti-tumor activity shown) | [5] |
Conclusion and Future Directions
The 7-azaindole scaffold, accessible through intermediates like this compound, is a cornerstone of modern kinase inhibitor design. The protocols and data presented in this guide demonstrate a clear pathway for the evaluation and characterization of novel derivatives in a cancer research context. The versatility of this scaffold allows for fine-tuning of selectivity and potency, leading to the discovery of promising drug candidates.[2][5] Future research will likely focus on developing inhibitors with novel kinase targets, overcoming drug resistance, and exploring synergistic combinations with other anti-cancer agents.
References
-
Title: Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity Source: PubMed URL: [Link]
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: PMC - NIH URL: [Link]
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Title: Azaindole Therapeutic Agents Source: PMC - PubMed Central URL: [Link]
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Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL: [Link]
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Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Semantic Scholar URL: [Link]
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Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: ACS Publications URL: [Link]
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Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents Source: PMC - PubMed Central URL: [Link]
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Title: Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach Source: PubMed URL: [Link]
-
Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: PMC - NIH URL: [Link]
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Title: Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents Source: PubMed URL: [Link]
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- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 7-Azaindole Scaffold in Human African Trypanosomiasis (HAT) Drug Discovery
A Guide to the Synthesis and Evaluation of 3,5-Disubstituted 7-Azaindole Analogs
Introduction: Targeting a Neglected Disease
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by the protozoan Trypanosoma brucei.[1] Prevalent in impoverished, rural regions of sub-Saharan Africa, HAT progresses in two stages, with the second stage involving parasite invasion of the central nervous system, leading to severe neurological symptoms and death if untreated.[2] Existing treatments have significant drawbacks, including toxicity and complex administration, necessitating the discovery of safer, more effective, and orally available drugs.[1][3]
The parasite's proteome, particularly its family of protein kinases, presents a promising area for therapeutic intervention.[2][4] Protein kinases are essential for regulating numerous cellular processes, and the differences between trypanosomal and human kinomes offer a window for selective inhibition. High-throughput phenotypic screens of kinase inhibitor libraries against live T. brucei parasites have successfully identified novel chemical scaffolds with potent trypanocidal activity.[5]
One such scaffold, the 7-azaindole core , has emerged from these screens as a privileged structure for developing anti-trypanosomal agents.[5][6] This guide provides a detailed overview and experimental protocols for the synthesis and evaluation of a specific class of these compounds: 3,5-disubstituted 7-azaindoles. We will focus on the strategic use of 3-Iodo-7-azaindole as a key synthetic intermediate and explore the functional role of a 5-carboxylic acid substitution in the context of lead optimization.
Section 1: The 7-Azaindole Core - A Privileged Scaffold
The 7-azaindole framework was identified as a potent inhibitor of T. brucei growth through large-scale phenotypic screening of kinase-focused compound libraries.[1][6] Structure-activity relationship (SAR) studies quickly established the criticality of the core heterocycle.
Causality Behind the Scaffold's Activity: Initial optimization efforts revealed that the hydrogen bond donor (the indole -NH) and acceptor (the pyridine nitrogen) pair within the 7-azaindole core are essential for anti-trypanosomal potency.[6] Analogs where the indole -NH was methylated or the entire azaindole core was replaced by an indole or pyridofuran resulted in a significant loss of activity.[6] This suggests that the scaffold's specific electronic and hydrogen-bonding properties are crucial for its interaction with the biological target, which is hypothesized to be the ATP-binding pocket of a parasitic protein kinase.
Section 2: Synthetic Strategy - The Role of 3-Iodo-7-azaindole
To explore the SAR and optimize the lead compounds, a versatile synthetic strategy is required. The iodination of the 7-azaindole core at the C3 position is a cornerstone of this strategy.
Why Iodination? Introducing an iodine atom at the C3 position transforms the scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond is readily activated by palladium catalysts, making it an excellent handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[7][8] This allows for the systematic and efficient introduction of a wide array of aromatic and heteroaromatic substituents at this critical position, which has been shown to be essential for potent activity.[6]
The diagram below illustrates the general workflow for synthesizing a library of 3,5-disubstituted 7-azaindoles, highlighting the central role of the 3-iodo intermediate.
Section 3: Investigating the 5-Position: The Carboxylic Acid Moiety
While aromaticity at the C3 position is crucial for potency, modifications at the C5 position are primarily aimed at tuning the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability. This is a critical aspect of transforming a potent "hit" into a drug-like "lead."
In the lead optimization of this series, various functional groups were introduced at the C5 position, replacing an initial nitrile group.[6] The introduction of a carboxylic acid (analog 13q in the original research) represents a strategic move to significantly increase the polarity and aqueous solubility of the compound. While this particular modification led to a decrease in potency compared to the nitrile parent, it exemplifies the deliberate trade-offs researchers make to improve overall drug-like properties.[6]
Data Presentation: SAR at the 5-Position
The following table summarizes the biological activity and properties of key analogs with modifications at the C5 position, adapted from Klug et al., 2021.[6] This data provides a clear rationale for experimental choices during lead optimization.
| Compound ID | 5-Position Substituent (R2) | Anti-Trypanosomal Potency (pEC50) | Human Liver Microsome Clint (µL/min/mg) | Aqueous Solubility (µM) |
| NEU-1207 | 4-cyanophenyl | 7.3 | 170 | < 0.1 |
| 13p | 4-carbamoylphenyl | 6.7 | 130 | < 0.1 |
| 13q | 4-carboxyphenyl | < 6.0 | 140 | 1.2 |
| 13r | 4-aminophenyl | 7.3 | 170 | 9.0 |
| 13t | 4-nitrophenyl | 7.6 | 150 | < 0.1 |
-
pEC50: The negative logarithm of the half-maximal effective concentration. Higher values indicate greater potency.
-
Clint: Intrinsic clearance in liver microsomes. Lower values indicate greater metabolic stability.
-
Rationale: The data shows that while the amine (13r ) retained potency and improved solubility, and the nitro group (13t ) increased potency, the carboxylic acid (13q ) provided a modest but important improvement in solubility, a key challenge for this chemical series.
Section 4: Proposed Mechanism of Action - Protein Kinase Inhibition
The 7-azaindole series was identified from a kinase inhibitor library, strongly suggesting that its anti-trypanosomal activity stems from the inhibition of one or more essential protein kinases in T. brucei.[2][5] Phenotypic screening identifies compounds that kill the parasite, but it does not immediately reveal the molecular target.
The current hypothesis is that these compounds act as ATP-competitive inhibitors, binding to the ATP pocket of a kinase that is vital for parasite growth, cell cycle progression, or survival.[4][9] While the precise kinase target for this specific 7-azaindole series has not been definitively identified, subsequent studies on similar scaffolds have pointed to potential targets like arginine kinase (TbAK1), though it is likely not the sole target.[2]
Section 5: Experimental Protocols
The following protocols provide a self-validating workflow for the synthesis and evaluation of novel 3,5-disubstituted 7-azaindole analogs. Each protocol includes internal controls and benchmarks to ensure data integrity.
Protocol 5.1: Synthesis of 3-Aryl-7-azaindole Analogs via Suzuki Coupling
This protocol is a generalized procedure based on methods described by Klug et al. and others for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7]
Objective: To couple a desired aryl boronic acid to the C3 position of a 5-substituted-3-iodo-7-azaindole intermediate.
Materials:
-
5-Substituted-3-iodo-7-azaindole intermediate (1.0 equiv)
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous solvents (e.g., Toluene/Ethanol 1:1, or Dioxane)
-
Reaction vessel (microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 5-substituted-3-iodo-7-azaindole, the aryl boronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen three times). This is crucial as palladium catalysts can be oxygen-sensitive.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heat is required to drive the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 5.2: In Vitro Whole-Cell Growth Inhibition Assay against T. brucei
This protocol uses a resazurin-based viability assay to determine the half-maximal effective concentration (EC50) of a compound against bloodstream form (BSF) T. brucei.[5][10]
Objective: To quantify the potency of a test compound in inhibiting the growth of live T. brucei parasites.
Materials:
-
T. brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium, supplemented with 10-15% heat-inactivated fetal calf serum.[11]
-
Test compounds dissolved in DMSO (10 mM stock)
-
Pentamidine or Suramin (positive control drug)
-
Resazurin sodium salt solution (e.g., 0.44 mM in PBS)
-
384-well, black, clear-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Parasite Culture: Maintain T. brucei BSF in logarithmic growth phase in HMI-9 medium at 37°C, 5% CO₂.
-
Compound Plating: Prepare a serial dilution of the test compounds in culture medium. Dispense into the 384-well plate. Include wells for "no drug" (negative control, 0.5% DMSO vehicle) and a dilution series of Pentamidine (positive control).
-
Cell Seeding: Adjust the parasite density to 2.5 x 10³ cells per well and seed into the plates.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Second Incubation Period: After 48 hours, add resazurin solution to each well.
-
Rationale: Resazurin (blue, non-fluorescent) is reduced by the metabolic activity of living cells to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of viable parasites.[5]
-
-
Final Incubation: Incubate for an additional 24 hours (total 72 hours of drug exposure).
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: Normalize the fluorescence data to the positive (no drug) and negative (no cells) controls. Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.
Protocol 5.3: Mammalian Cell Cytotoxicity Assay
This protocol determines the half-maximal cytotoxic concentration (CC50) against a human cell line (e.g., HepG2) to assess the compound's selectivity.[12][13]
Objective: To measure the toxicity of a test compound against mammalian cells and calculate the Selectivity Index (SI).
Materials:
-
Human cell line (e.g., HepG2, human hepatocellular carcinoma)
-
Appropriate culture medium (e.g., EMEM with 10% FBS)
-
Test compounds and a positive control for toxicity (e.g., Doxorubicin)
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP)
-
384-well, white, solid-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminescence plate reader
Procedure:
-
Cell Culture & Seeding: Culture HepG2 cells until they reach 60-90% confluency. Trypsinize, count, and seed the cells into 384-well plates (e.g., 250-500 cells/well). Allow cells to attach for 18-24 hours.[12][14]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Rationale: The reagent lyses the cells and provides the substrate for a luciferase reaction that produces light in an amount directly proportional to the amount of ATP present, which correlates with the number of viable cells.[12]
-
-
Data Acquisition: After a short incubation (10 minutes), read the luminescence on a plate reader.
-
Data Analysis: Calculate the CC50 value using a dose-response curve as in Protocol 5.2.
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 (mammalian cells) by the EC50 (T. brucei). SI = CC50 / EC50 . A higher SI value (ideally >100) indicates greater selectivity for the parasite over host cells.
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. An essential Trypanosoma brucei protein kinase: a functional analysis of regulation and the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. reframeDB [reframedb.org]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 7-Azaindole
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and superior bioavailability.[3] The derivatization of functional groups on the 7-azaindole ring system is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of candidate molecules.[2][4] Among these, the carboxylic acid group, particularly at the 3-position, serves as a versatile handle for a wide array of chemical transformations.
This guide provides an in-depth exploration of common and effective strategies for the derivatization of the carboxylic acid group on 7-azaindole. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Concepts in 7-Azaindole Chemistry
The 7-azaindole ring system, also known as 1H-pyrrolo[2,3-b]pyridine, possesses unique electronic properties due to the presence of the pyridine nitrogen. This nitrogen atom influences the reactivity of the entire heterocyclic system, including the carboxylic acid group. Understanding these electronic effects is paramount for selecting appropriate reaction conditions and anticipating potential side reactions. The pyridine nitrogen generally renders the ring system more electron-deficient compared to indole, which can impact the nucleophilicity of the pyrrole nitrogen and the acidity of the carboxylic acid proton.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most common derivatization of carboxylic acids in drug discovery, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).[5][6] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary.
A. Mechanism of Amide Coupling
The general strategy involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by using a coupling reagent to form a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by an amine.
Caption: General workflow for amide bond formation.
B. Common Coupling Reagents and Protocols
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine and the 7-azaindole carboxylic acid, as well as the desired reaction conditions.
1. Carbodiimide-Based Reagents (EDC/HOBt)
Expertise & Experience: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to racemization if the carboxylic acid has a chiral center and can undergo intramolecular rearrangement. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) mitigates these issues by trapping the O-acylisourea to form a less reactive but more stable active ester, which then smoothly reacts with the amine.[7][8] HOAt is often superior to HOBt in preventing racemization and accelerating slow reactions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Dissolution: In a round-bottom flask, dissolve 7-azaindole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating through reaction monitoring. The disappearance of the starting carboxylic acid and the appearance of the amide product can be tracked by LC-MS. The aqueous workup is designed to remove the water-soluble urea byproduct of EDC and any unreacted HOBt.
2. Uronium/Aminium Salt-Based Reagents (HATU)
Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent derived from HOAt.[7][9] It is known for its fast reaction rates, high yields, and low levels of racemization, even with sterically hindered substrates.[9] HATU reactions are typically run in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[6][7]
Protocol 2: HATU Mediated Amide Coupling
-
Dissolution: Dissolve 7-azaindole-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.
-
HATU Addition: Add HATU (1.1 eq) to the mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude amide by flash column chromatography.
Trustworthiness: The progress of this rapid reaction is easily monitored. The workup procedure is robust for removing the polar byproducts and residual DMF. The use of a slight excess of HATU and amine ensures the complete consumption of the limiting carboxylic acid.
| Coupling Reagent | Key Advantages | Common Byproducts |
| EDC/HOBt | Cost-effective, water-soluble byproducts. | Water-soluble urea, HOBt. |
| HATU | High efficiency, fast reaction rates, low racemization. | Tetramethylurea, HOAt. |
II. Esterification Reactions
Ester derivatives of 7-azaindole carboxylic acids are valuable as intermediates for further functionalization (e.g., reduction to alcohols, reaction with Grignard reagents) or as final products with specific biological activities.
A. Fischer Esterification
Expertise & Experience: For simple, unhindered alcohols, acid-catalyzed Fischer esterification is a straightforward method. The reaction involves treating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.
Protocol 3: Fischer Esterification
-
Suspension: Suspend 7-azaindole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Cool the suspension to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous HCl gas through the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify by column chromatography or recrystallization.
B. Mitsunobu Reaction
Expertise & Experience: The Mitsunobu reaction is an exceptionally mild and versatile method for forming esters from primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol center.[10][11][12] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The reaction is particularly useful for temperature-sensitive substrates or when acidic conditions of Fischer esterification are not tolerated. The nucleophile (in this case, the carboxylate) must be sufficiently acidic (pKa < 13) for the reaction to proceed efficiently.[10][12]
Mechanism Overview: PPh₃ and DEAD react to form a phosphonium salt intermediate. The alcohol adds to this intermediate, forming an oxyphosphonium salt, which activates the alcohol's hydroxyl group as an excellent leaving group. The deprotonated 7-azaindole carboxylate then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[11]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 4: Mitsunobu Esterification
-
Dissolution: Dissolve 7-azaindole-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change (e.g., to yellow or orange) and/or the formation of a precipitate may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide and the hydrazine byproduct. Purification is almost always achieved by column chromatography.
-
-
Purification: Directly load the crude residue onto a silica gel column for purification.
Trustworthiness: The reaction is highly reliable for a broad range of substrates. Complete consumption of the starting materials, confirmed by LC-MS, validates the reaction's progress. The main consideration is the purification strategy, as the byproducts can be challenging to separate from the desired ester.
III. Conversion to Acyl Chlorides: Gateway to Further Derivatives
The conversion of the carboxylic acid to a highly reactive acyl chloride provides a gateway to a variety of other functional groups, including amides (especially with unreactive amines), esters, and ketones (via Friedel-Crafts acylation or reaction with organometallic reagents).
Expertise & Experience: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[7][13] Thionyl chloride reactions are often run neat or in a high-boiling solvent, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.[14][15] Oxalyl chloride is often preferred for its milder conditions (room temperature) and cleaner reactions, typically run in a non-polar solvent like DCM with a catalytic amount of DMF.[13]
Protocol 5: Acyl Chloride Formation using Thionyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 7-azaindole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) and stir for 1-3 hours. The reaction is often complete when gas evolution ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess SOCl₂ under reduced pressure (using a trap cooled with dry ice/acetone).
-
The resulting crude 7-azaindole-3-carbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.
-
Trustworthiness: This is a robust and high-yielding transformation. The acyl chloride's formation can be confirmed by reacting a small aliquot with methanol and observing the formation of the methyl ester by LC-MS. Due to its reactivity, the crude acyl chloride must be handled under anhydrous conditions.
Summary and Outlook
The derivatization of the carboxylic acid group on the 7-azaindole scaffold is a cornerstone of synthetic strategies in medicinal chemistry. The choice of method—be it robust amide coupling via modern reagents like HATU, classic esterification techniques, or conversion to highly reactive acyl chlorides—depends on the specific synthetic goal and the nature of the substrates involved. The protocols outlined in this guide provide reliable and validated starting points for researchers. By understanding the principles behind each method, scientists can rationally design and execute synthetic plans, troubleshoot potential issues, and ultimately accelerate the discovery of novel 7-azaindole-based therapeutics.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). Google Cloud.
- Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). The Royal Society of Chemistry.
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Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. Retrieved January 20, 2026, from [Link]
- Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
- Coupling Reagents. (n.d.). Aapptec Peptides.
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Mitsunobu Reaction - Common Conditions. (n.d.). organic-reaction.com. Retrieved January 20, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved January 20, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 20, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 20, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved January 20, 2026, from [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed. Retrieved January 20, 2026, from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved January 20, 2026, from [Link]
-
EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. Retrieved January 20, 2026, from [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025, April 18). ChemRxiv | Cambridge Open Engage. Retrieved January 20, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2022, September 23). Chemical Communications (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved January 20, 2026, from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). organic-reaction.com. Retrieved January 20, 2026, from [Link]
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Synthesis of 3,5-Disubstituted 7-Azaindoles: A Detailed Guide from the 3-Iodo Intermediate
Foreword: The Ascendance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole nucleus, a bioisostere of the endogenous indole scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor have cemented its role in the design of highly potent and selective therapeutic agents, particularly in the realm of kinase inhibitors.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties, offering a pathway to enhanced target affinity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of a versatile and robust synthetic strategy for accessing novel 3,5-disubstituted 7-azaindoles, a substitution pattern frequently encountered in cutting-edge drug candidates.[2][3] Our journey will commence with the regioselective installation of an iodine atom at the C3 position, creating a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. We will then delve into the subsequent functionalization at the C5 position, culminating in a modular approach to a diverse library of drug-like molecules.
Strategic Overview: A Modular Approach to 3,5-Disubstitution
The synthesis of 3,5-disubstituted 7-azaindoles is most effectively approached through a sequential functionalization strategy. This methodology hinges on the differential reactivity of halogen atoms at various positions on the azaindole core, allowing for controlled, site-selective introduction of desired substituents. Our core strategy involves the initial preparation of a 3-iodo-7-azaindole intermediate, which serves as a versatile platform for diversification at the C3 position. Subsequent halogenation at the C5 position, followed by a second cross-coupling reaction, affords the target 3,5-disubstituted products.
Figure 1: Overall synthetic workflow for 3,5-disubstituted 7-azaindoles.
Part I: Synthesis of the Key 3-Iodo-7-Azaindole Intermediate
The regioselective introduction of iodine at the C3 position of the 7-azaindole nucleus is the cornerstone of our synthetic strategy. The electron-rich nature of the pyrrole ring directs electrophilic substitution preferentially to this position. To ensure high yields and prevent side reactions, protection of the N1-position is often advantageous.
Protocol 1: N-Protection of 7-Azaindole (Exemplified with Boc Protection)
Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, yet readily cleaved under acidic conditions. It enhances the solubility of the azaindole core in organic solvents and prevents N-alkylation or other undesired side reactions during subsequent steps.
-
Reagents and Materials:
-
7-Azaindole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a solution of 7-azaindole in DCM, add Boc₂O and DMAP at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
-
Protocol 2: Regioselective C3-Iodination of N-Boc-7-Azaindole
Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. The use of a base such as potassium hydroxide can facilitate the reaction.[4][5] The electron-donating nature of the N1-Boc group further activates the C3 position towards electrophilic attack.
-
Reagents and Materials:
-
N-Boc-7-azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Potassium hydroxide (KOH) (0.5 equiv) (optional, can enhance reactivity)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
Dissolve N-Boc-7-azaindole in ACN or DCM in a round-bottom flask.
-
Add NIS and optionally, powdered KOH, to the solution at room temperature.
-
Stir the mixture for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-iodo-7-azaindole.
-
Part II: Diversification at the C3-Position via Palladium-Catalyzed Cross-Coupling
The C3-iodo-7-azaindole is a versatile intermediate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and broad substrate scope.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The selection of the palladium catalyst and ligand is crucial for achieving high efficiency, especially with heteroaromatic substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often superior for coupling with heteroaryl halides as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: N-Arylation of 3-Iodo-7-azaindole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
The N-arylated 7-azaindole framework is a cornerstone in contemporary medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted synthesis of derivatives, such as those from 3-Iodo-7-azaindole-5-carboxylic acid, presents unique challenges due to the molecule's multifunctional nature. The presence of an acidic carboxylic acid group, a potentially reactive C3-iodo substituent, and two nitrogen atoms capable of coordinating with a metal catalyst necessitates a carefully optimized and robust synthetic protocol. This guide provides a detailed, field-proven protocol for the direct N-arylation of this substrate using a palladium-catalyzed Buchwald-Hartwig amination. We delve into the rationale behind the choice of catalyst, ligand, and base, offering a comprehensive methodology that circumvents the need for protecting group strategies, thereby enhancing synthetic efficiency. An alternative copper-catalyzed Ullmann protocol is also discussed for broader applicability.
Introduction: The Strategic Importance of N-Arylated Azaindoles
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is considered a "privileged" structure in drug discovery, prized for its ability to mimic indole while offering unique hydrogen bonding capabilities through the pyridine nitrogen. N-arylation of this core is a critical transformation, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, the direct N-arylation of a substrate as complex as this compound is non-trivial. The primary hurdles include:
-
The Carboxylic Acid Moiety: The acidic proton (pKa ≈ 4-5) will readily react with the strong bases typically employed in cross-coupling reactions, consuming reagent and potentially forming carboxylate salts that can inhibit catalysis by coordinating to the metal center.[1]
-
Competing Reactivity: The C3-iodo group presents a potential site for oxidative addition, although N-H activation is generally favored under the conditions for N-arylation.
-
Catalyst Inhibition: Both the pyrrolic and pyridinic nitrogens can act as ligands for the transition metal catalyst, potentially leading to catalyst deactivation.[2]
This document outlines a protocol designed to navigate these challenges effectively.
Rationale for Method Selection: Palladium vs. Copper
Two primary catalytic systems dominate the field of C-N bond formation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[3]
-
Buchwald-Hartwig Amination: This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings.[4][5] The development of bulky, electron-rich phosphine ligands has been pivotal, enabling the coupling of even challenging substrates. For our target molecule, a well-chosen ligand can promote the desired N-arylation while minimizing interactions with other functional groups. The key is selecting a base that is strong enough to facilitate catalysis but compatible with the carboxylic acid.
-
Ullmann Condensation: While classic Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands such as diamines have significantly improved their utility.[6][7] Iron-catalyzed N-arylation of 7-azaindole has also been reported, demonstrating the versatility of first-row transition metals.[8] However, a known complication with copper catalysis is the potential for the carboxylate to coordinate strongly to the copper center, which can impede the reaction.[6]
Given its superior functional group tolerance and the vast literature supporting its reliability, the Buchwald-Hartwig amination is the recommended primary method . The protocol is specifically optimized to handle the free carboxylic acid, thereby avoiding additional protection-deprotection steps.
Core Protocol: Palladium-Catalyzed N-Arylation
This protocol employs a palladium catalyst with a bulky biarylphosphine ligand and a carbonate or phosphate base, which is crucial for compatibility with the free carboxylic acid.
Materials and Reagents
| Reagent | Formula | Supplier & Grade | Notes |
| This compound | C₈H₅IN₂O₂ | e.g., Sigma-Aldrich, >95% | Starting material. Ensure it is dry. |
| Aryl Bromide or Iodide | Ar-X (X = Br, I) | Various, >97% | Arylating agent. Use 1.2 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | e.g., Strem, >97% | Palladium(0) precursor. Can be substituted with Pd(OAc)₂. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | e.g., Sigma-Aldrich, >98% | Bulky, electron-rich ligand. Other ligands like RuPhos or BrettPhos can also be effective.[9] |
| Potassium Phosphate Tribasic | K₃PO₄ | e.g., Sigma-Aldrich, anhydrous, >98% | Base. Must be anhydrous. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative. Use 2.5-3.0 equivalents.[10] |
| 1,4-Dioxane or Toluene | C₄H₈O₂ or C₇H₈ | Acros Organics, anhydrous, <50 ppm H₂O | Reaction solvent. Must be anhydrous and deoxygenated. |
Experimental Workflow Diagram
Caption: General workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.05 equiv, 5 mol %).
-
Inerting: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the azaindole starting material.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc. c. Transfer the filtrate to a separatory funnel and wash with 1 M HCl (aq). The product, containing a carboxylic acid, may partition into the aqueous layer upon protonation. d. If the product is in the aqueous layer, re-extract the aqueous phase with EtOAc (3 x 20 mL). e. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., dichloromethane/methanol or hexanes/ethyl acetate with 1% acetic acid) to yield the pure N-arylated product.
Catalytic Cycle and Mechanistic Considerations
The success of the Buchwald-Hartwig amination hinges on a delicate balance of elementary steps. The bulky, electron-rich XPhos ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[4]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Causality Behind Choices:
-
Base (K₃PO₄/Cs₂CO₃): A strong, non-nucleophilic, inorganic base is used. Unlike sodium tert-butoxide, it is less likely to cause esterification or other side reactions with the carboxylic acid. Its role is to deprotonate the azaindole N-H after it coordinates to the palladium center, forming the key palladium-amido complex that undergoes reductive elimination.[11][12] An excess is required to also neutralize the carboxylic acid proton.
-
Ligand (XPhos): The steric bulk of XPhos facilitates the formation of a monoligated Pd(0) species, which is highly active for oxidative addition. Its electron-donating properties accelerate the final C-N bond-forming reductive elimination step.[4][10]
-
Solvent (Dioxane/Toluene): Anhydrous, non-protic solvents are required to prevent quenching of the basic and organometallic intermediates.
Alternative Protocol: Modern Ullmann N-Arylation
Should the palladium-catalyzed route prove inefficient for a particularly challenging aryl halide, a modern, ligand-assisted Ullmann coupling can be an effective alternative.[6][7]
Key Reagents & Conditions
-
Catalyst: Copper(I) Iodide (CuI, 5-10 mol %).
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-Cyclohexanediamine (2 eq. relative to CuI).
-
Base: K₃PO₄ or K₂CO₃ (2.5 equiv).
-
Solvent: DMF or DMSO.
-
Temperature: 110-130 °C.
This method can be particularly useful for coupling with electron-deficient aryl halides. However, researchers should be mindful of potential decarboxylation at higher temperatures if the reaction is prolonged.[13]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (reagents not anhydrous/anaerobic).2. Poorly soluble base.3. Catalyst inhibition by substrate. | 1. Ensure all reagents are dry and the solvent is rigorously deoxygenated.2. Use a finer powder of K₃PO₄ or switch to the more soluble Cs₂CO₃.3. Increase catalyst and ligand loading (e.g., to 5 mol % Pd and 10 mol % ligand). Try a different ligand (e.g., RuPhos). |
| Formation of Side Products | 1. C3-arylation (aryl-aryl homocoupling).2. Decarboxylation of starting material or product. | 1. This is typically minor but can occur. Lowering the reaction temperature may help. Ensure high-purity reagents.2. Avoid excessively high temperatures or prolonged reaction times. If decarboxylation is a major issue, consider protecting the carboxylic acid as a methyl or ethyl ester. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Add a small amount of acetic acid (0.5-1%) to the chromatography mobile phase to keep the carboxylic acid protonated and improve peak shape. Alternatively, use reverse-phase chromatography. |
References
- Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897-2900. Available at: [https://pubs.acs.org/doi/10.1021/ol048973+
-
Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. Available at: [Link]
-
Borah, P., Kumar, A., & Ali, M. A. (2023). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. New Journal of Chemistry, 47(1), 164-175. Available at: [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. Available at: [Link]
-
Teo, Y.-C., & Goh, W. P. (2025). Iron catalyzed N-arylation of 7-azaindole with aryl iodides. Synthetic Communications. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Barrow, J. C., et al. (2014). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 16(21), 5768-5771. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Chapter 6: Carboxyl Protecting Groups. Thieme. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 47(40), 7670-7673. Available at: [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Požgan, F., & Štefane, B. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]
-
Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 44(27), 4927-4931. Available at: [Link]
-
Tréguier, B., et al. (2015). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 20(4), 6353-6372. Available at: [Link].nlm.nih.gov/pmc/articles/PMC6272583/)
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- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Iodo-7-Azaindole Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodo-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical C-C bond-forming reaction. The unique electronic properties and coordinating ability of the 7-azaindole scaffold can present specific challenges, leading to issues such as low yield, catalyst deactivation, and competing side reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common problems encountered during your experiments.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems observed during the Suzuki coupling of 3-iodo-7-azaindole derivatives and provides a systematic approach to identifying and resolving them.
Question 1: My reaction has stalled or shows very low conversion to the desired product. What are the primary factors to investigate?
Answer:
Low or no conversion is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle. Here is a hierarchical checklist of factors to investigate:
-
Inert Atmosphere Integrity: The Pd(0) species is the active catalyst in the Suzuki reaction, and it is highly susceptible to oxidation.[1] The presence of oxygen can deactivate your catalyst, leading to a stalled reaction.
-
Causality: Oxygen oxidizes the active Pd(0) to Pd(II), which is not competent for the initial oxidative addition step with the 3-iodo-7-azaindole. This can also lead to the undesirable homocoupling of your boronic acid.[2][3]
-
Solution: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen).[4][5] Solvents should be properly degassed before use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or storing over activated molecular sieves.[6]
-
-
Reagent Quality and Stability: The purity of your starting materials is paramount.
-
3-Iodo-7-Azaindole: Ensure it is pure and free from any residual acids or bases from its synthesis.
-
Boronic Acid/Ester: This is a frequent culprit. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines (anhydrides) or undergoing protodeboronation.[1][2] Impurities can also poison the palladium catalyst.[7]
-
Solution:
-
Use fresh, high-purity boronic acid from a reputable supplier.[7]
-
If the quality is suspect, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which are often more robust.[3][8][9]
-
Always use freshly opened, anhydrous, and degassed solvents.[10]
-
-
-
Catalyst and Ligand Activity: The choice and state of your catalyst system are critical.
-
Causality: The nitrogen atom in the 7-azaindole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[11] Therefore, the choice of ligand is crucial to modulate the electronics and sterics around the metal, preventing catalyst poisoning and promoting the desired reaction steps.[12][13][14]
-
Solution:
-
For heteroaromatic substrates like 7-azaindoles, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[12][15]
-
Consider screening a panel of ligands. SPhos, XPhos, and P(t-Bu)3 are excellent starting points for coupling with heteroaryl halides.[16][17][18]
-
Ensure your palladium precatalyst is active. If using a Pd(II) source like Pd(OAc)2 or PdCl2(dppf), it must be reduced in-situ to Pd(0). Air-stable precatalysts like palladacycles (e.g., XPhos Pd G2/G3) can provide more consistent results as they generate the active Pd(0) species more reliably.[3][19]
-
-
-
Base and Solvent Selection: The base and solvent system must be compatible and effective.
-
Causality: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2] The solvent must be able to dissolve the reactants and the base to a sufficient extent.
-
Solution:
-
For azaindole substrates, moderately strong inorganic bases are often effective. K3PO4 and Cs2CO3 are good choices.[16][20]
-
A mixture of an aprotic solvent and water (e.g., dioxane/water, THF/water, or toluene/ethanol/water) is often used.[10] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10]
-
-
Workflow for Troubleshooting Low Conversion
Below is a DOT script for a workflow diagram to systematically address low conversion issues.
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Question 2: I'm observing significant side products, primarily dehalogenation of my 3-iodo-7-azaindole and homocoupling of my boronic acid. How can I minimize these?
Answer:
The formation of side products is a clear indication that an undesired reaction pathway is competing with your main catalytic cycle.
-
Dehalogenation (Proto-deiodination): This occurs when the 3-iodo-7-azaindole is converted to the parent 7-azaindole.
-
Causality: This side reaction happens after the oxidative addition step. Instead of undergoing transmetalation, the palladium-azaindole complex reacts with a proton source in the reaction mixture, leading to reductive elimination of the de-iodinated product.[2][4] Sources of protons can include water or impurities in the solvents or reagents. Some bases or additives can also promote this pathway.
-
Solution:
-
Use Anhydrous Conditions (If Possible): While many Suzuki protocols use water, if dehalogenation is severe, switching to strictly anhydrous conditions with a soluble organic base (e.g., K2CO3 with 18-crown-6) or fluoride-based conditions (e.g., CsF in DMF) can help.
-
Protect the N-H Proton: The pyrrolic N-H of the azaindole is acidic and can be a source of protons or interfere with the catalyst. Protecting this nitrogen with a group like methyl (Me) or p-methoxybenzyl (PMB) can prevent this and often leads to cleaner reactions and higher yields.[11][16][21]
-
Choice of Halide: While you are starting with an iodo-derivative (which is most reactive towards oxidative addition), in some cases, the corresponding bromo- or chloro-derivatives can be less prone to dehalogenation, although they require more forcing conditions to react.[19][22]
-
-
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling together.
-
Causality: This is most often caused by the presence of oxygen, which can either re-oxidize the Pd(0) catalyst to Pd(II) or directly mediate the homocoupling.[2][3] An inefficient reduction of a Pd(II) precatalyst can also leave residual Pd(II) species that promote this side reaction.[4]
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[1][5]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh3)4 or Pd2(dba)3 can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[1]
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a very large excess can sometimes favor homocoupling.
-
-
Visualizing the Suzuki Catalytic Cycle and Side Reactions
The following DOT script illustrates the main catalytic cycle and where the dehalogenation and homocoupling side reactions diverge.
Caption: The Suzuki cycle and key side reactions.
Part 2: FAQs & Recommended Protocols
This section provides answers to frequently asked questions and offers a starting point protocol for your experiments.
Frequently Asked Questions (FAQs)
-
Q: Should I use a boronic acid or a boronate ester?
-
A: Boronic acids are generally more reactive.[23] However, they are also more prone to decomposition and protodeboronation.[8][23] If you suspect your boronic acid quality is poor or if you are working with a particularly unstable derivative (e.g., some heteroaryl boronic acids), using a more stable pinacol boronate ester is a good strategy.[8]
-
-
Q: What is the optimal reaction temperature?
-
A: This is substrate-dependent. Many Suzuki couplings with iodo-derivatives proceed well between 60-100 °C.[16][20] If your reaction is sluggish, a modest increase in temperature may improve the rate.[6] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition and increased side products.[1]
-
-
Q: How much catalyst loading should I use?
-
Q: My product is difficult to purify from residual catalyst and ligands. Any suggestions?
-
A: This is a common issue in medicinal chemistry.
-
Filtration: Passing the crude reaction mixture through a small plug of silica gel or celite can remove some baseline impurities.
-
Scavengers: There are commercially available palladium scavengers (e.g., silica-supported thiols or amines) that can be stirred with the organic solution of your product to bind and remove residual palladium.
-
Catalyst Choice: Using a heterogeneous catalyst like Pd/C can simplify removal by simple filtration, though these catalysts may show different activity and selectivity.[25][26]
-
-
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of a 3-iodo-7-azaindole derivative with an arylboronic acid. It is based on conditions reported to be successful for similar substrates.[16]
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-iodo-7-azaindole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs2CO3) (2.0 equiv).
-
-
Catalyst Addition:
-
Add the Palladium precatalyst (e.g., Pd2(dba)3, 5 mol %) and the phosphine ligand (e.g., SPhos, 5 mol %).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
-
Solvent Addition:
-
Using a syringe, add a degassed solvent mixture. A good starting point is a 1:1 mixture of toluene and ethanol.[16] The reaction concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 60 °C.[16]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Parameter Optimization Table
The following table summarizes key parameters that can be varied for optimization.
| Parameter | Standard Condition | Alternative Options for Optimization | Rationale for Change |
| Palladium Source | Pd2(dba)3 (5 mol%) | Pd(OAc)2, PdCl2(dppf), XPhos-Pd-G3 | Test different precatalysts for activity and stability.[18][27] |
| Ligand | SPhos (5 mol%) | XPhos, P(t-Bu)3, RuPhos, PPh3 | Electron-rich, bulky ligands often improve rates for heteroaryl couplings.[17][28] |
| Base | Cs2CO3 (2 equiv) | K3PO4, K2CO3, KF | Base strength and solubility can significantly impact the transmetalation step.[29] |
| Solvent | Toluene/Ethanol (1:1) | Dioxane/H2O (4:1), THF/H2O (4:1), DMF | Solvent polarity affects reagent solubility and catalyst performance.[10][29] |
| Temperature | 60 °C | 80 °C, 100 °C, Room Temp (with highly active catalysts) | Increasing temperature can accelerate slow reactions, but may also increase side products.[6][30] |
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. J. Org. Chem., 77, 3700-3703.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. (n.d.). Benchchem.
- Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2025). ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
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- 17. researchgate.net [researchgate.net]
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- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 26. mdpi.com [mdpi.com]
- 27. thieme-connect.com [thieme-connect.com]
- 28. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Iodo-7-azaindole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Iodo-7-azaindole-5-carboxylic acid (CAS 1060816-80-9).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the common challenges encountered during this specific synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutics.[3] The 7-azaindole core acts as a bioisostere of indole, offering unique hydrogen bonding capabilities via the pyridine nitrogen, which can enhance binding affinity to biological targets.[3][4] The C3-iodo and C5-carboxylic acid functionalities provide orthogonal handles for further synthetic diversification, for instance, through cross-coupling reactions and amide bond formation, respectively.
The primary route to this molecule is the direct electrophilic iodination of 7-azaindole-5-carboxylic acid. While straightforward in principle, the reaction is fraught with challenges related to regioselectivity, reaction efficiency, and potential side reactions, owing to the electronic nature of the bicyclic heteroaromatic system. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Q1: My iodination reaction is resulting in very low yields or fails to proceed. What are the primary causes and how can I improve the conversion?
Answer: Low conversion is the most frequently reported issue. It typically stems from insufficient activation of the 7-azaindole ring, which is moderately deactivated by the electron-withdrawing C5-carboxylic acid group.
Causality & Recommended Actions:
-
Insufficient Nucleophilicity: The 7-azaindole ring requires sufficient electron density for the electrophilic substitution to occur. The pyrrolic nitrogen's lone pair is key.
-
Solution: Introduce a base. A base like potassium hydroxide (KOH) deprotonates the pyrrole nitrogen (N-H), creating an anionic azaindolate species. This dramatically increases the nucleophilicity of the ring system and facilitates the electrophilic attack at the C3 position.[5][6] Start with 0.5 to 1.0 equivalent of KOH.
-
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is critical.
-
Reaction Temperature: The reaction may be kinetically slow at room temperature due to the deactivated substrate.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and reagents and be inert to the reaction conditions.
Q2: I am observing multiple products in my reaction mixture. How do I control the regioselectivity to favor C3-iodination?
Answer: The 7-azaindole ring has several potential sites for electrophilic attack. While the C3 position is electronically favored, side reactions can occur under suboptimal conditions.[12][13][14][15]
Causality & Recommended Actions:
-
Over-Iodination (Di-iodination): The formation of a 2,3-diiodo species is a common side reaction if the conditions are too harsh or if excess iodinating agent is used.[16]
-
Solution: Use precise stoichiometry. Employ exactly 1.0 to 1.1 equivalents of NIS. Adding the NIS portion-wise to the reaction mixture can help maintain a low concentration, thus minimizing the risk of a second iodination on the now-activated 3-iodo-7-azaindole intermediate.
-
-
Iodination at Other Positions: While less common, iodination at C2 or other positions can occur. Computational studies and experimental evidence confirm that the highest occupied molecular orbital (HOMO) is localized to favor C3 substitution.[5][10] Deviation suggests an alternative mechanism or reactive species.
-
Solution: Adhere to the recommended NIS/base conditions. Aggressive iodinating agents like Iodine Monochloride (ICl) should be avoided as they are less selective and more prone to generating multiple products.[16]
-
Q3: My starting material, 7-azaindole-5-carboxylic acid, seems to be degrading during the reaction. Is this common?
Answer: Yes, decarboxylation is a known potential side reaction for indole-carboxylic acids, particularly under harsh thermal or acidic/basic conditions.[17][18][19]
Causality & Recommended Actions:
-
Thermal Instability: High reaction temperatures can promote the loss of CO₂ from the C5 position.
-
Solution: Maintain careful temperature control. Do not exceed 50-60 °C. If the reaction requires heating, ensure it is done gradually and for the minimum time necessary to achieve full conversion.
-
-
pH-Related Instability: Strongly acidic or basic conditions can facilitate decarboxylation.[20]
-
Solution: While a base like KOH is necessary for activation, using a large excess should be avoided. Stick to a stoichiometric amount. The reaction workup should involve neutralization to a pH of ~7 before extraction to ensure the stability of the carboxylic acid group.
-
Q4: Purification of the final product is challenging. What is the best method to obtain pure this compound?
Answer: The product's polarity and potential impurities (unreacted starting material, succinimide, residual iodine-containing species) can complicate purification.
Causality & Recommended Actions:
-
Aqueous Workup: It is crucial to remove water-soluble byproducts like succinimide and any remaining base.
-
Procedure: After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining electrophilic iodine. Acidify the mixture carefully with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, causing the product to precipitate. The solid can then be collected by filtration.
-
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent System: A mixture of polar solvents like ethanol/water or dioxane/water is a good starting point for recrystallization.
-
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used.
-
Mobile Phase: Due to the polarity of the carboxylic acid, a polar eluent system is required. A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-1% acetic acid is recommended. The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and separation.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal iodinating agent for this synthesis?
-
N-Iodosuccinimide (NIS) is highly recommended.[8][9] It offers a good balance of reactivity and selectivity, is easy to handle, and its byproduct (succinimide) is readily removed during aqueous workup. Other reagents like I₂/KOH can work but may require more optimization, while stronger reagents like ICl often lead to poor selectivity.[5][16]
-
-
FAQ 2: How does the C5-carboxylic acid group electronically influence the iodination reaction?
-
The carboxylic acid is an electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic substitution. This makes the reaction more challenging than the iodination of unsubstituted 7-azaindole. However, its deactivating effect is felt most strongly at adjacent positions, leaving the C3 position as the most nucleophilic site within the pyrrole ring.
-
-
FAQ 3: Are there any stability or storage concerns for the final product?
-
This compound is a stable solid. However, like many iodo-aryl compounds, it can be sensitive to light over long periods. It is best stored in a cool, dry, dark place under an inert atmosphere.
-
-
FAQ 4: Can I perform a metal-halogen exchange on this compound?
-
Yes, the C3-iodo bond is well-suited for subsequent metal-halogen exchange (e.g., with n-BuLi or i-PrMgCl) to generate a C3-lithiated or Grignard species.[21][22][23] This intermediate can then be trapped with various electrophiles, making the title compound a versatile synthetic intermediate. Care must be taken to account for the acidic N-H and carboxylic acid protons, which would require using excess organometallic reagent.
-
Visualization & Data
Workflow for Synthesis & Troubleshooting
The following diagram outlines the synthetic workflow and key troubleshooting checkpoints.
Caption: Synthesis and troubleshooting workflow.
Mechanism of C3-Iodination
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.
Caption: Mechanism of electrophilic iodination.
Comparison of Iodination Conditions
| Parameter | Method A: NIS/Base (Recommended) | Method B: I₂/Base | Method C: ICl |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) | Iodine Monochloride (ICl) |
| Activator | KOH (or other base) | KOH (or other base) | None (highly reactive) |
| Stoichiometry | 1.0-1.1 eq. NIS | 1.0-1.2 eq. I₂ | 1.0 eq. ICl |
| Typical Solvent | MeCN, DMF | DMF | CH₂Cl₂, CCl₄ |
| Temperature | Room Temp to 50°C | Room Temp to 50°C | 0°C to Room Temp |
| Pros | High selectivity, mild conditions, good yields, easy workup.[5][11][24] | Inexpensive reagent. | Very fast reaction. |
| Cons | Reagent is more expensive than I₂. | Can be sluggish, may require more optimization. | Low selectivity, high risk of di-iodination and other side reactions.[16] |
Validated Experimental Protocol
This protocol is based on established literature procedures for the selective C3-iodination of 7-azaindole derivatives.[5][6][11]
Materials:
-
7-Azaindole-5-carboxylic acid (1.0 eq.)
-
Potassium hydroxide (KOH) (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.05 eq.)
-
Acetonitrile (MeCN)
-
Deionized Water
-
1M Sodium Thiosulfate (Na₂S₂O₃) solution
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-azaindole-5-carboxylic acid (1.0 eq.) and acetonitrile (to make a ~0.1 M solution).
-
Base Addition: Add powdered potassium hydroxide (1.0 eq.) to the suspension. Stir the mixture at room temperature for 20-30 minutes. The mixture may become more homogeneous as the potassium salt of the acid forms.
-
Iodination: Add N-Iodosuccinimide (1.05 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS (typically complete within 2-4 hours). If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding 1M sodium thiosulfate solution to consume any excess NIS.
-
Precipitation: Slowly add 1M HCl to the mixture to adjust the pH to ~4-5. A precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and then a small amount of cold acetonitrile to remove residual impurities.
-
Drying: Dry the solid product under vacuum to yield this compound. Further purification can be performed by recrystallization if necessary.
References
-
Liu, X., et al. (2014). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available from: [Link]
-
ResearchGate. Direct iodination of the 1-arylated 7-azaindoles. Available from: [Link]
-
ACS Publications. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters. Available from: [Link]
-
ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Available from: [Link]
-
ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available from: [Link]
-
ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]
-
Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Available from: [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
ResearchGate. Iodination of 7-azaindole and pyrrole. Available from: [Link]
-
PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Available from: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]
-
Wikipedia. Metal–halogen exchange. Available from: [Link]
-
ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2013). Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines. Available from: [Link]
-
Wikipedia. N-Iodosuccinimide. Available from: [Link]
-
Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
NIH National Library of Medicine. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Available from: [Link]
-
Canadian Science Publishing. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry. Available from: [Link]
-
Frontiers. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available from: [Link]
-
NIH National Library of Medicine. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]
-
ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available from: [Link]
-
PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Available from: [Link]
-
Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. Available from: [Link]
-
Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]
-
ACS Publications. (1983). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry. Available from: [Link]
-
DTIC. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available from: [Link]
- Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
-
PubMed Central. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
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- 9. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
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- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. semanticscholar.org [semanticscholar.org]
- 14. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Iodo-7-azaindole-5-carboxylic acid
Welcome to the technical support guide for the purification of 3-Iodo-7-azaindole-5-carboxylic acid (CAS 1060816-80-9). This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key building block with high purity. The unique bifunctional nature of this molecule—containing both a weakly basic azaindole core and an acidic carboxylic acid—presents specific purification challenges that require a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties I should be aware of for this compound?
Understanding the fundamental properties is the first step in designing a robust purification strategy. This compound is typically a solid with limited solubility in common non-polar organic solvents.[1] Its amphoteric nature (containing both acidic and basic centers) means its solubility is highly pH-dependent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060816-80-9 | [1] |
| Molecular Formula | C₈H₅IN₂O₂ | [1] |
| Molecular Weight | 288.04 g/mol | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95% (as supplied by vendors) | [1] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
Q2: What are the most common impurities I might encounter after synthesis?
Impurities typically stem from the synthetic route. Common synthetic precursors include 7-azaindole derivatives.[2][3] Therefore, you should anticipate the following:
-
Unreacted Starting Materials: Such as 7-azaindole-5-carboxylic acid or a related precursor.
-
De-iodinated Species: The iodo group can be labile under certain conditions (e.g., reductive workups or exposure to light), leading to the formation of 7-azaindole-5-carboxylic acid.
-
Over-iodinated or Isomeric Products: Depending on the iodination conditions, minor isomers or di-iodinated species could form.
-
Residual Catalysts or Reagents: Palladium catalysts from cross-coupling reactions or reagents like N-Iodosuccinimide (NIS) from iodination steps may persist.[4][5]
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter during purification. A logical workflow is essential for efficiently achieving high purity.
Caption: Decision workflow for selecting a purification method.
Q3: My crude product is a complex mixture with low purity. How should I start the purification?
Answer: An acid-base extraction is the most effective initial step to remove neutral organic impurities and inorganic salts. The amphoteric nature of your molecule allows for its selective extraction.
Causality: By adding a base (e.g., NaHCO₃), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows you to wash away neutral organic impurities with an organic solvent (like EtOAc or DCM). Subsequently, acidifying the aqueous layer re-protonates the carboxylic acid, causing it to precipitate, leaving water-soluble impurities behind.
Protocol 1: Acid-Base Extraction
-
Dissolution: Suspend the crude solid in ethyl acetate (EtOAc).
-
Basic Extraction: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously. The solid should dissolve in the aqueous layer as its sodium salt.
-
Separation: Transfer the mixture to a separatory funnel. Drain the aqueous layer and set it aside. Wash the organic layer with another portion of NaHCO₃ solution to ensure complete extraction.
-
Organic Wash: Combine the aqueous layers and wash with EtOAc (2x) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2-3. The product should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ether or hexanes to aid drying.
-
Drying: Dry the solid under high vacuum. This material is often significantly purer and suitable for further purification by recrystallization or chromatography.
Q4: Acid-base extraction gave me a solid, but it's still not pure enough. Recrystallization attempts are failing. What's wrong?
Answer: Recrystallization failure is typically due to an inappropriate solvent system or the presence of impurities that inhibit crystal formation. Given the molecule's polarity, single-solvent systems are often ineffective. A two-solvent system is usually required.
Causality: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For polar molecules like this, a polar, protic solvent like ethanol, methanol, or isopropanol is a good starting point for the "soluble" solvent, while water or an anti-solvent like hexanes can be used to induce precipitation.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent mixture. To fix this, add more of the "good" solvent (e.g., ethanol) to keep it dissolved at a higher temperature, then allow it to cool much more slowly.
-
No Crystals Form: The solution may not be sufficiently saturated. Boil off some solvent to concentrate the solution. Alternatively, the chosen solvent may be too good; add an "anti-solvent" (e.g., water or hexanes) dropwise to the hot solution until it just turns cloudy, then add a drop of the "good" solvent to clarify and allow it to cool.
-
Colored Impurities: If the product has a persistent color, add a small amount of activated charcoal to the hot solution, let it stir for 5-10 minutes, and then perform a hot filtration through Celite to remove the charcoal and adsorbed impurities before crystallization.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: In a flask, add the minimum amount of hot ethanol or isopropanol to completely dissolve the crude solid.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in a refrigerator (4°C) or freezer.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Q5: Chromatography seems necessary. Should I use normal-phase (silica) or reversed-phase?
Answer: Both can be effective, but normal-phase silica gel chromatography is often challenging for carboxylic acids due to their tendency to streak or tail. This can be overcome by modifying the eluent. Reversed-phase chromatography is often more straightforward for these polar compounds.
Table 2: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase (Eluent) | Pros | Cons |
| Normal-Phase | Silica Gel | Non-polar (e.g., Hexanes/EtOAc or DCM/MeOH) + Acid Modifier | Good for removing less polar impurities; cost-effective. | Carboxylic acid can streak badly without a modifier. Irreversible binding is possible. |
| Reversed-Phase | C18-functionalized Silica | Polar (e.g., Water/Acetonitrile or Water/MeOH) + Acid Modifier | Excellent for polar compounds; often provides sharper peaks.[6][7] | Higher cost; requires removal of aqueous mobile phase. |
Protocol 3: Normal-Phase Column Chromatography Causality: Adding a small amount of a volatile acid (like acetic acid or formic acid, ~0.5-1%) to the mobile phase suppresses the deprotonation of the carboxylic acid analyte.[8] The neutral, protonated form has a more consistent interaction with the silica surface, preventing the severe tailing that occurs when the analyte is in equilibrium between its protonated (less polar) and deprotonated (very polar, salt) forms.
-
Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 95:5 Dichloromethane/Methanol + 0.5% Acetic Acid).
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like pure methanol), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 5% to 10% Methanol in Dichloromethane, maintaining the 0.5% Acetic Acid throughout).
-
Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system) or LC-MS.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene.
Protocol 4: Semi-Preparative Reversed-Phase HPLC Causality: This is the ultimate method for achieving very high purity, especially for removing closely-related polar impurities.[6] The C18 stationary phase retains compounds based on hydrophobicity. Adding an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) serves two purposes: it protonates the carboxylic acid to ensure a single species is being chromatographed and acts as an ion-pairing agent for the basic azaindole nitrogen, improving peak shape.
-
System: A semi-preparative HPLC system with a C12 or C18 column.[6]
-
Mobile Phase A: 0.1% TFA or FA in Deionized Water.
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (MeCN).
-
Sample Prep: Dissolve the sample in a minimal amount of Methanol or DMSO.
-
Method: Run a gradient elution, for example, from 10% B to 95% B over 20-30 minutes.[6]
-
Collection & Isolation: Collect fractions corresponding to the main peak. Combine the fractions and lyophilize (freeze-dry) to remove the water/acetonitrile and the volatile acid modifier.
References
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2018). National Institutes of Health. Retrieved from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). National Institutes of Health. Retrieved from [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2022). MDPI. Retrieved from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2019). National Institutes of Health. Retrieved from [Link]
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). ResearchGate. Retrieved from [Link]
-
Isolation of a Carboxylic acid. (2019). Reddit. Retrieved from [Link]
- Process for purification of carboxylic acids. (1995). Google Patents.
-
Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]
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- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Iodination of 7-Azaindole-5-Carboxylic Acid
Welcome to the technical support center for the iodination of 7-azaindole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
I. Troubleshooting Guide: Navigating Common Side Reactions
The iodination of the 7-azaindole scaffold, an important structural motif in medicinal chemistry, is often complicated by the molecule's electronic properties.[1] The presence of both an electron-rich pyrrole ring and an electron-deficient pyridine ring, in addition to the carboxylic acid group, can lead to a variety of side reactions.
Issue 1: Low Yield of the Desired 3-Iodo-7-azaindole-5-carboxylic Acid
Symptoms: The primary analytical result (e.g., LC-MS, NMR) shows a significant amount of unreacted starting material, alongside multiple minor, unidentifiable byproducts.
Potential Causes & Solutions:
-
Insufficient Electrophilicity of the Iodinating Agent: Molecular iodine (I₂) itself is a relatively weak electrophile and may not be reactive enough to efficiently iodinate the deactivated ring system, especially under neutral or acidic conditions.[2]
-
Solution 1: Use of a More Potent Iodinating Agent. N-Iodosuccinimide (NIS) is a commonly used and effective alternative to I₂ for the iodination of heterocycles.[3][4][5] It offers a more electrophilic iodine source, often leading to cleaner reactions and higher yields. Iodine monochloride (ICl) is another powerful iodinating agent that can be effective for azaindoles.[6]
-
Solution 2: Activation of Molecular Iodine. The reactivity of I₂ can be enhanced by using an oxidizing agent. This in situ generation of a more potent electrophilic iodine species can drive the reaction to completion.[7]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.
-
Solution: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often good choices for iodination reactions involving NIS or ICl.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
Issue 2: Formation of Di-iodinated Byproducts
Symptoms: Mass spectrometry data indicates the presence of a significant peak corresponding to the addition of two iodine atoms to the starting material.
Potential Causes & Solutions:
-
Excess Iodinating Reagent: Using a stoichiometric excess of a powerful iodinating agent like ICl can lead to over-iodination.[6] The electron-rich pyrrole ring of the 7-azaindole is susceptible to a second electrophilic attack.
-
Solution: Carefully control the stoichiometry of the iodinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient. The reaction should be monitored closely by TLC or LC-MS, and quenched as soon as the starting material is consumed.
-
-
High Reactivity of the Substrate: The 7-azaindole ring system is inherently activated towards electrophilic substitution, particularly at the C3 position.[8][9]
-
Solution: Perform the reaction at a lower temperature to moderate the reactivity. Adding the iodinating agent portion-wise can also help to maintain a low concentration of the electrophile and minimize di-iodination.
-
Issue 3: Observation of Decarboxylation
Symptoms: The product analysis reveals the presence of 3-iodo-7-azaindole, lacking the carboxylic acid group.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures, especially in the presence of acid or base, can promote the decarboxylation of carboxylic acids, particularly heteroaromatic carboxylic acids.[10][11][12][13]
-
Solution 1: Milder Reaction Conditions. Employ the mildest possible conditions to achieve iodination. This may involve using a highly reactive iodinating agent at a lower temperature to minimize the required reaction time.
-
Solution 2: pH Control. Avoid strongly acidic or basic conditions if possible. If a base is required for the reaction, a non-nucleophilic organic base may be preferable to a strong inorganic base.
-
Issue 4: Formation of Colored Impurities
Symptoms: The crude reaction mixture is intensely colored (e.g., dark brown or purple), and purification is difficult.
Potential Causes & Solutions:
-
Oxidation of the Azaindole Ring: The electron-rich 7-azaindole system can be susceptible to oxidation, leading to the formation of polymeric, colored byproducts. This can be exacerbated by certain iodinating reagents or reaction conditions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
-
Excess Iodine: Unreacted molecular iodine can contribute to the color of the reaction mixture.
-
Solution: After the reaction is complete, quench any excess iodine with a reducing agent such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the color dissipates.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 7-azaindole-5-carboxylic acid?
A1: Electrophilic aromatic substitution on the 7-azaindole ring system preferentially occurs at the C3 position of the pyrrole ring.[8][9][14] This is due to the higher electron density at this position, making it the most nucleophilic site. The carboxylic acid at the 5-position is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack.
Q2: Which iodinating agent is recommended for this transformation?
A2: For a balance of reactivity and selectivity, N-Iodosuccinimide (NIS) is often the preferred reagent for the iodination of electron-rich heterocycles like 7-azaindoles.[4][5] It is generally more reactive than molecular iodine, leading to cleaner reactions and higher yields under milder conditions.[3][15] Iodine monochloride (ICl) can also be effective but may require more careful control of stoichiometry to avoid di-iodination.[6]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. A suitable TLC eluent system might be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot will indicate the reaction's progress. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.
Q4: What is a reliable method for purifying the final product?
A4: Column chromatography on silica gel is a standard and effective method for purifying the iodinated product.[8] A gradient elution with a mixture of ethyl acetate and hexanes or dichloromethane and methanol is often successful. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
III. Recommended Experimental Protocol
This protocol provides a starting point for the iodination of 7-azaindole-5-carboxylic acid using N-Iodosuccinimide.
Materials:
-
7-Azaindole-5-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-azaindole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of the solution becomes pale yellow.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
| Parameter | Recommended Value |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Stoichiometry | 1.1 equivalents of NIS |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature to 50 °C |
| Workup | Quench with Na₂S₂O₃, followed by extraction |
| Purification | Silica Gel Column Chromatography |
IV. Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Reaction scheme for the iodination of 7-azaindole-5-carboxylic acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common iodination issues.
V. References
-
Jadhav, S. B., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Borges, E. L., et al. (2015). A Convenient Iodination of Indoles and Derivatives. ResearchGate. Available at: [Link]
-
Depraetere, G., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]
-
Depraetere, G., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. Available at: [Link]
-
Bryant, J. R., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
-
Jadhav, S. B., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]
-
Ismail, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Feng, C., et al. (2013). Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. Available at: [Link]
-
Ismail, A., et al. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]
-
Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Retrieved from [Link]
-
Liu, S., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. Available at: [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Wang, C., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]
-
NileRed. (2024). Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from
-
Wang, C., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications. Available at: [Link]
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Iodo-7-azaindole-5-carboxylic acid
Introduction
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Iodo-7-azaindole-5-carboxylic acid. This molecule is a critical building block in medicinal chemistry, valued for its structural similarity to indole, which allows it to act as a bioisostere. The pyridine nitrogen in its core introduces unique physicochemical properties beneficial for drug-target interactions.[1] However, the unique electronic nature of the azaindole core, combined with the presence of a carboxylic acid and a basic nitrogen atom, presents specific challenges for catalyst selection and reaction optimization.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate. Our goal is to empower you to achieve high-yield, reproducible results in your drug discovery and development programs.
General Considerations for Catalyst Selection
The success of any cross-coupling reaction with this compound hinges on a carefully chosen catalyst system. The azaindole nucleus can act as a ligand for the palladium center, potentially inhibiting catalysis. Furthermore, the carboxylic acid group can complicate the reaction by interacting with the base or catalyst.
Key parameters to consider are:
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladacycle precatalysts (e.g., G3 or G4-type) often provide higher activity and stability, allowing for lower catalyst loadings.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the top choice.[2] They promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing catalyst deactivation. For electron-deficient systems, specialized ligands may be required to achieve the desired reactivity and selectivity.[3]
-
Base: The base must be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but compatible with the carboxylic acid. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over stronger bases like alkoxides (e.g., NaOtBu) which can lead to side reactions or solubility issues. An extra equivalent of base is typically required to neutralize the acidic proton of the carboxylic acid.[4]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water for Suzuki couplings, are standard. Solubility of the carboxylate salt formed under basic conditions can be a challenge; adjusting the solvent system may be necessary to maintain a homogeneous reaction mixture.[4][5]
Logical Flow for Troubleshooting Coupling Reactions
When experiments do not proceed as expected, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for diagnosing and resolving common issues.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or alkyl groups. For this compound, the key is to facilitate the coupling while managing the competing functionalities.
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 eq) | The C-I bond is highly reactive towards oxidative addition. |
| Boronic Acid | Aryl/Heteroarylboronic Acid (1.2-1.5 eq) | A slight excess ensures complete consumption of the starting material. |
| Pd Precatalyst | SPhos Pd G3 (1-3 mol%) | Highly active precatalyst with a bulky ligand suitable for hindered substrates.[2] |
| Ligand | SPhos (if using Pd source like Pd₂(dba)₃) | Bulky, electron-rich ligand accelerates key steps in the catalytic cycle.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Moderately strong bases that are compatible with the carboxylic acid.[2] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/Ethanol (1:1)[6] | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 60-100 °C | Sufficient to drive the reaction without promoting significant side reactions. |
Troubleshooting Guide & FAQs
Q1: My reaction has stalled with starting material remaining. What should I do?
A1: First, ensure your reaction is under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[2] If the issue persists, consider increasing the catalyst loading to 5 mol%. The azaindole nitrogen or the carboxylate may be partially inhibiting the catalyst.
Q2: I am observing significant dehalogenation (replacement of iodine with hydrogen). How can I minimize this?
A2: Dehalogenation often results from a side reaction involving the base and solvent. Try switching to a milder base like potassium fluoride (KF) or using a less protic solvent system.[5] Lowering the reaction temperature can also disfavor this pathway relative to the desired cross-coupling.
Q3: The product appears insoluble in the reaction mixture. Is this a problem?
A3: Product precipitation can sometimes slow or stop a reaction by coating the catalyst. If you observe this, try a different solvent system to improve solubility, such as DMF or switching to a toluene/ethanol mixture.[6]
Q4: Can I run the reaction without protecting the carboxylic acid?
A4: Yes, in most cases protection is not necessary, provided you use a suitable base like K₃PO₄ or Cs₂CO₃ and add at least one extra equivalent to account for the acidic proton.[4] Esterification is a safe alternative if you encounter insurmountable issues with solubility or side reactions.[4]
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is essential for synthesizing aryl amines. The unprotected N-H on the azaindole ring and the carboxylic acid require careful selection of conditions to favor coupling at the C-I position.
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 eq) | Highly reactive electrophile for C-N coupling. |
| Amine | Primary or Secondary Amine (1.1-1.3 eq) | A slight excess drives the reaction to completion. |
| Pd Precatalyst | RuPhos Pd G3 (2-5 mol%) | Excellent for C-N coupling, especially with challenging substrates.[7] |
| Ligand | RuPhos or Xantphos[8] | Bulky ligands that promote reductive elimination, the rate-limiting step.[9] |
| Base | Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq) | Weaker bases are preferred to avoid side reactions with the azaindole N-H. |
| Solvent | Dioxane or Toluene | Aprotic solvents that perform well in Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N bond formation. |
Troubleshooting Guide & FAQs
Q1: The reaction is sluggish and gives low conversion. What is the likely cause?
A1: The base may be too weak or the temperature too low. While strong bases like NaOtBu or LiHMDS are common in Buchwald-Hartwig aminations, they can be problematic here.[10][11] Before switching to a stronger base, try increasing the temperature or screening other ligands like XPhos or BrettPhos, which can accelerate the reaction under milder basic conditions.
Q2: I am seeing N-arylation on the azaindole ring instead of the desired C-N coupling. How do I prevent this?
A2: This is a known competing reaction pathway.[8] To favor C-I coupling, use a less aggressive base (K₂CO₃ instead of Cs₂CO₃) and ensure the temperature is not excessively high. Using a bulkier ligand can also sterically disfavor the approach to the azaindole nitrogen.
Q3: My amine coupling partner is sensitive to heat. What can I do?
A3: For thermally sensitive amines, using a more active catalyst system is key. Try a G3 or G4 precatalyst with a ligand like RuPhos at a higher loading (e.g., 5 mol%) to enable the reaction to proceed at a lower temperature (e.g., 60-80 °C).
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira reaction allows for the introduction of alkyne moieties, which are versatile functional groups for further synthetic transformations. This reaction typically requires a copper co-catalyst.
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Aryl Halide | This compound (1.0 eq) | The iodide is the ideal halide for Sonogashira couplings.[12] |
| Alkyne | Terminal Alkyne (1.2-1.5 eq) | A slight excess is used to ensure full conversion. |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable palladium sources for Sonogashira reactions.[13][14] |
| Cu Co-catalyst | CuI (1-10 mol%) | Essential for the copper cycle that activates the alkyne.[13][14] |
| Base | Et₃N or DIPEA (2.0-4.0 eq) | Acts as both a base and often as a solvent. |
| Solvent | DMF or THF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient under mild thermal conditions.[13][14] |
Troubleshooting Guide & FAQs
Q1: My reaction is not working, and I see a lot of alkyne homocoupling (Glaser coupling). What's wrong?
A1: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen.[12] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere. Reducing the amount of copper co-catalyst (to ~1-2 mol%) can also help suppress this pathway.
Q2: The reaction is slow and incomplete. How can I speed it up?
A2: Ensure your amine base (Et₃N or DIPEA) is freshly distilled and dry. Water can interfere with the catalytic cycle. If the reaction remains slow, gentle heating to 40-60 °C can significantly increase the rate. You can also try a more robust ligand for the palladium, such as XPhos, in a "copper-free" Sonogashira protocol, though this often requires a different base like Cs₂CO₃.
Q3: Can the carboxylic acid interfere with the Sonogashira reaction?
A3: The acidic proton will be neutralized by the amine base, but this is generally not problematic. The resulting carboxylate is typically compatible with the reaction conditions. If you suspect solubility issues, using DMF as a solvent can be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the SPhos Pd G3 precatalyst (2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add water. Acidify carefully with 1N HCl to pH ~4-5 to protonate the carboxylic acid, then extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv), Cs₂CO₃ (2.5 equiv), and the RuPhos Pd G3 precatalyst (3 mol%) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the degassed solvent (e.g., Toluene), followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vial tightly and heat the mixture to 100-110 °C for 6-18 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography.
References
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. Benchchem.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
- Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry (RSC Publishing).
- Decarboxyl
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
- Carboxylic acid and Cross Coupling reactions. Reddit.
- Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes.
- Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- How can I solve my problem with Suzuki coupling?
- Buchwald–Hartwig amin
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Suzuki Coupling. Organic Chemistry Portal.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Selectivity in cross-coupling at 23 °C.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unl.pt [research.unl.pt]
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
<_content>## Technical Support Center: Troubleshooting Failed Suzuki Reactions with Azaindole Substrates
Azaindole scaffolds are of immense interest to the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] However, the unique electronic properties of azaindoles can present significant challenges in these reactions, often leading to low yields or complete reaction failure. This guide provides a structured, in-depth approach to troubleshooting these complex reactions, drawing from established principles and field-proven strategies.
This section addresses the most common initial hurdles encountered when performing Suzuki reactions with azaindole substrates.
Q1: My Suzuki reaction with a halo-azaindole and a boronic acid isn't working. What are the most common initial culprits?
A: Before delving into more complex variables, it's crucial to ensure the fundamentals of the reaction are sound. The most frequent and easily rectifiable issues often lie with the quality of your reagents and the reaction setup.
-
Reagent Quality:
-
Boronic Acids: These reagents are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[3] This can be exacerbated by moisture and acidic conditions. It's advisable to use fresh, high-purity boronic acids or to test their integrity before use.
-
Solvents: The presence of water in your solvents can lead to unwanted side reactions. Using anhydrous solvents is highly recommended.
-
Base: The choice and quality of the base are critical. Ensure your base is finely powdered and dry to maximize its effectiveness.
-
-
Inert Atmosphere: Suzuki reactions are catalyzed by palladium(0) species, which are sensitive to oxygen.[6] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation. A thorough sparging with an inert gas like argon or nitrogen is essential.
-
Temperature Control: While many Suzuki reactions require heating, excessive temperatures can lead to substrate and product decomposition. It's important to carefully control the reaction temperature.
Q2: I'm seeing a lot of starting material decomposition. What could be the cause?
A: Decomposition of the azaindole starting material often points to issues with the reaction conditions being too harsh.
-
Base Strength: While a base is necessary to activate the boronic acid, a base that is too strong can lead to undesired reactions with the azaindole core.[7] Consider screening different bases, starting with milder options like potassium carbonate (K₂CO₃) before moving to stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]
-
Temperature: As mentioned, high temperatures can cause decomposition. Try running the reaction at a lower temperature for a longer period.
-
Ligand Choice: The ligand can influence the stability of the catalytic species. A ligand that is too bulky or too electron-rich might lead to side reactions.
Q3: My main side product is the dehalogenated azaindole. How can I minimize this?
A: Dehalogenation is a common side reaction in Suzuki couplings where the halogen on the electrophile is replaced by a hydrogen atom.[3] This is often a result of a competing reaction pathway within the catalytic cycle.
-
Mechanism of Dehalogenation: This side reaction can occur through a process called hydrodehalogenation, where a hydride source in the reaction mixture (which can be the solvent, base, or impurities) reacts with the palladium intermediate.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Meticulously dried solvents and reagents can minimize the sources of protons that contribute to this side reaction.
-
Choice of Base: Some bases are more prone to promoting dehalogenation than others. Experimenting with different bases can be beneficial.
-
Ligand and Catalyst Selection: Certain palladium catalysts and ligands are less prone to promoting dehalogenation. For instance, using a pre-catalyst can sometimes mitigate this issue.
-
Q4: I am observing significant amounts of boronic acid homo-coupling. What are the reasons and how can I prevent it?
A: The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.[3]
-
Mechanism of Homo-coupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), initiating a different catalytic cycle that leads to homo-coupling.[3]
-
Preventative Measures:
-
Rigorous Degassing: Ensuring a truly inert atmosphere is the most effective way to prevent homo-coupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the desired cross-coupling reaction.
-
Palladium Source: Using a palladium(0) source directly, such as Pd₂(dba)₃, can sometimes be advantageous over palladium(II) sources that require in-situ reduction.
-
Part 2: In-Depth Troubleshooting Guides - Tackling Persistent Failures
When initial troubleshooting steps fail, a more systematic approach is required. This section provides detailed guides to address more persistent issues.
Guide 1: The Azaindole Isomer Matters: Tailoring Conditions for 4-, 5-, 6-, and 7-Azaindoles
The position of the nitrogen atom in the pyridine ring of the azaindole scaffold significantly influences its electronic properties and, consequently, its reactivity in Suzuki couplings.[8]
| Azaindole Isomer | Electronic Nature of Pyridine Ring | Expected Reactivity in Oxidative Addition | Potential Challenges |
| 4-Azaindole | Electron-deficient | Favorable | Catalyst inhibition by the pyridine nitrogen. |
| 5-Azaindole | Electron-deficient | Favorable | Potential for catalyst poisoning. |
| 6-Azaindole | Less electron-deficient than 4- and 5- | Moderate | May require more forcing conditions. |
| 7-Azaindole | Electron-rich (similar to indole) | Less favorable | Slower oxidative addition. |
Recommended Starting Conditions:
-
For 4- and 5-Azaindoles: Due to their electron-deficient nature, milder conditions can often be employed. A standard catalyst system like Pd(PPh₃)₄ with K₂CO₃ in a solvent mixture like dioxane/water is a good starting point.
-
For 6- and 7-Azaindoles: These less reactive isomers may require more robust catalyst systems. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. Stronger bases such as K₃PO₄ may also be necessary.[9]
Guide 2: Catalyst and Ligand Selection: A Systematic Approach
The choice of the palladium catalyst and the supporting ligand is arguably the most critical factor in a successful Suzuki reaction.
Decision Tree for Catalyst/Ligand Selection:
Caption: A decision tree to guide catalyst and ligand selection.
Recommended Catalyst/Ligand Pairings for Azaindole Substrates:
| Substrate Type | Recommended Catalyst/Ligand System | Rationale |
| Electron-deficient halo-azaindoles | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally effective for activated substrates. |
| Electron-rich halo-azaindoles | Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich ligands facilitate oxidative addition to less reactive C-X bonds. |
| Sterically hindered substrates | Pd(OAc)₂ with an NHC ligand (e.g., IPr) | NHC ligands are often more robust and can overcome steric challenges. |
Guide 3: The Critical Role of the Base and Solvent System
The base and solvent work in concert to influence reaction rates and selectivity.[7][10]
Comparison of Common Bases in Azaindole Suzuki Reactions:
| Base | Strength | Solubility | Common Applications |
| K₂CO₃ | Moderate | Soluble in water | A good starting point for many reactions. |
| Cs₂CO₃ | Strong | Soluble in many organic solvents | Often used for challenging couplings. |
| K₃PO₄ | Strong | Soluble in water | Particularly effective with less reactive substrates.[9] |
| Organic Bases (e.g., Et₃N) | Weak | Soluble in organic solvents | Less commonly used, but can be effective in specific cases. |
Protocol for Screening Bases and Solvents:
-
Set up a parallel reaction screen in small vials.
-
Use a consistent amount of your halo-azaindole, boronic acid, catalyst, and ligand in each vial.
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF, each with a small amount of water).
-
Run the reactions at a set temperature and monitor by TLC or LC-MS.
-
This systematic approach will quickly identify the optimal base/solvent combination for your specific substrate.
Guide 4: When Standard Boronic Acids Fail: Exploring Alternative Boron Reagents
In cases of persistent failure, especially when protodeboronation is suspected, switching to a more stable boron reagent can be a game-changer.[11][12]
-
Boronic Esters (e.g., Pinacol, MIDA): These are generally more stable than their corresponding boronic acids and can resist premature decomposition.[3]
-
Organotrifluoroborates (e.g., K[R-BF₃]): These are highly stable, crystalline solids that are often easier to handle than boronic acids. They typically require fluoride activation in the reaction.
Part 3: Advanced Concepts & Mechanistic Insights
Understanding Catalyst Inhibition by Azaindoles: The "Poisoning" Effect
A significant challenge with azaindole substrates is their potential to act as ligands for the palladium catalyst, a phenomenon known as "catalyst poisoning".[13] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.
Caption: Inhibition of the Suzuki catalytic cycle by azaindole coordination.
Strategies to Overcome Catalyst Poisoning:
-
N-Protection: Protecting the nitrogen of the azaindole ring (e.g., with a Boc or SEM group) can prevent its coordination to the palladium center.[13]
-
Bulky Ligands: The use of sterically demanding ligands can disfavor the binding of the azaindole to the palladium catalyst.
-
Higher Catalyst Loading: In some cases, simply increasing the amount of catalyst can overcome the inhibition.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Screening Suzuki Reaction with a Halo-azaindole
-
To a dry reaction vial, add the halo-azaindole (1.0 equiv), boronic acid (1.2 equiv), and base (2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Protocol for a Suzuki Reaction using a Boronic Ester
-
Follow the general procedure above, substituting the boronic acid with the corresponding boronic ester (1.2 equiv).
-
The choice of base may need to be adjusted; K₃PO₄ is often effective with boronic esters.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki−Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
A. V. D. Rao, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
Dolédec, M., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Spergel, S. H., et al. (2010). One-Pot Synthesis of Azaindoles via Palladium-Catalyzed α-Heteroarylation of Ketone Enolates. The Journal of Organic Chemistry. [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Andrade, B. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
ResearchGate. (2022). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]
-
Surasani, R., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Savitha, G., et al. (2023). Difference in reactivity of nucleophilic boron reagent in Suzuki coupling. ResearchGate. [Link]
-
Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Mondal, B., & Bora, U. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 11. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from 7-Azaindole Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-azaindole and its derivatives frequently employs palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1][2][3] While instrumental in forming key carbon-carbon and carbon-heteroatom bonds, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[1][4] Failure to adequately remove palladium can compromise the integrity of subsequent reactions, affect biological activity, and lead to difficulties in meeting stringent regulatory requirements for elemental impurities.[1][5][6]
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific issues encountered during the removal of palladium catalysts from 7-azaindole products.
Troubleshooting Guides
This section addresses common problems researchers face during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Incomplete Palladium Removal After Using a Scavenger
Symptom: You've treated your 7-azaindole product with a metal scavenger, but analytical testing (e.g., ICP-MS) still shows unacceptably high levels of residual palladium.
Potential Causes & Solutions:
-
Strong Product-Palladium Complexation: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[7]
-
Solution: Consider altering the solvent system or adding a competing ligand to disrupt this interaction before introducing the scavenger.[8]
-
-
Incorrect Scavenger Selection: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)) and the specific ligand environment.[8][9] Thiol-based scavengers, for example, are often effective for Pd(II) complexes.[8]
-
Suboptimal Scavenging Conditions: Temperature and reaction time significantly influence scavenger efficiency.
-
Insufficient Scavenger Amount: Using an inadequate amount of scavenger will lead to incomplete palladium removal.
-
Solution: A common starting point is to use at least 4-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[8][13] If the residual metal concentration is known (e.g., from an initial ICP-MS analysis), this can be used to calculate a more precise amount of scavenger needed.[13]
-
Issue 2: Product Loss During Purification
Symptom: You are successfully removing the palladium, but the yield of your final 7-azaindole product is significantly lower than expected.
Potential Causes & Solutions:
-
Non-Selective Adsorption by Activated Carbon: Activated carbon is a cost-effective adsorbent for palladium but can also adsorb the desired product, leading to yield loss.[8][14] This is a well-documented issue, with some studies showing significant product loss per gram of activated carbon used.[14]
-
Product Trapped in Solid-Supported Scavenger: Inadequate washing of the solid scavenger after filtration can leave the product trapped in the filter cake.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for removing palladium from 7-azaindole products?
The primary methods for palladium removal from pharmaceutical intermediates include:
-
Adsorption: Utilizing solid-supported scavengers with functional groups that chelate palladium (e.g., thiol, thiourea, DMT) or using activated carbon.[7][10] The scavenger is then removed by simple filtration.[16]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from the palladium catalyst and other impurities.[17]
-
Crystallization: Recrystallization of the final product can be an effective method to purge palladium impurities, although it can sometimes concentrate the metal within the crystal lattice.[6]
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts, but it is often less efficient for removing all catalyst residues.[17]
Q2: How do I choose the right scavenger for my specific 7-azaindole synthesis?
The choice of scavenger depends on several factors, including the palladium catalyst and ligands used, the solvent system, and the nature of your 7-azaindole product. A screening approach is often the most effective strategy.[8]
| Scavenger Functional Group | Commonly Targeted Palladium Species | Notes |
| Thiol (Mercapto) | Pd(II) | A versatile and robust scavenger for various metals.[10] |
| Thiourea | Pd(0), Pd(II) | Widely used in the pharmaceutical industry for all forms of palladium.[10] |
| DMT (Trithiocyanuric Acid) | Hindered Pd Complexes (e.g., Pd(dppf)Cl2) | Preferred for ruthenium and sterically hindered palladium complexes.[10][11] |
| Amine/Diamine/Triamine | Pd, Pt, Cr, W, Zn | Also effective as electrophile scavengers.[10][11] |
| TAAcOH/TAAcONa (EDTA analogs) | Pd, Ni, Cu, and others | Effective for metals in various oxidation states.[10][11] |
Q3: Can I use a combination of methods for palladium removal?
Yes, a multi-step approach is often the most effective strategy.[7] For example, you could perform an initial filtration through a pad of Celite® to remove heterogeneous palladium, followed by treatment with a selective scavenger to capture soluble palladium species.[7] A final recrystallization step can further increase the purity of your product.[7]
Analytical & Quantification
Q4: How do I accurately measure the amount of residual palladium in my final product?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and the most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[4][7][18] Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[18] For rapid in-process screening, catalysis-based fluorometric methods have been developed that can provide semi-quantitative results quickly.[4][19]
Q5: What are the acceptable limits for residual palladium in an API?
Regulatory limits for elemental impurities are stringent. While specific limits can vary, a common target in the pharmaceutical industry is to reduce palladium levels to below 10 parts per million (ppm). For compounds intended for biological screening, a maximum level of 100 ppm has been suggested as a guideline.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Palladium Scavenging Using a Solid-Supported Thiol Scavenger
This protocol provides a starting point for using a functionalized silica scavenger, such as SiliaMetS® Thiol or QuadraSil™ MP.
Materials:
-
Crude 7-azaindole product containing residual palladium.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).[10]
-
Appropriate organic solvent (e.g., Ethyl Acetate, THF, Toluene).[7]
-
Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®).[7]
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of organic solvent (typically 5-10 volumes).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 4-5 equivalents relative to the initial moles of palladium catalyst used.[8][13]
-
Agitation: Stir the suspension vigorously at room temperature. For initial trials, a minimum of one hour is recommended.[12] The scavenging progress can be monitored by taking small aliquots over time and analyzing for palladium content.
-
Filtration: Once scavenging is complete, remove the scavenger by filtration through a pad of Celite®.[7][16]
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any product that may be retained.[7][16]
-
Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified 7-azaindole product.
-
Analysis: Analyze the final product for residual palladium content using a validated analytical method like ICP-MS.[7]
Workflow: Decision-Making for Palladium Removal
This workflow provides a logical sequence for selecting and optimizing a palladium removal strategy.
Caption: Decision workflow for selecting and optimizing a palladium removal strategy.
References
- In-Depth Technical Guide to QuadraSil MP: Mechanism of Action for Metal Scavenging. Benchchem.
- Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling. Benchchem.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium Detection for API Purific
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- QuadraSil™ MP: A Technical Guide to Selective Metal Ion Removal. Benchchem.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Why palladium metal scavengers are not all the same. Biotage.
- SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions.
- SiliametS Metal Scavengers. Velocity Scientific Solutions.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
- Quadrasil MP I: Silica metal scavenger.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Scavenging Technologies
- Calculation of SiliaMetS to Use - Metal Scavengers. SiliCycle.
- Quadrasil MP S: Silica metal scavenger.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Recovery of Pd(II)
- Method of removing palladium.
- How to Remove Palladium in three easy steps. Biotage.
- Your trick to remove residual palladium. Reddit.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
- SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
- SiliaMetS Metal Scavengers. SiliCycle.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
- Palladium on carbon. Wikipedia.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- How can i remove palladium Pd catalyst easily?
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Metal Scavengers in Process Chemistry An Investig
- Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis.
- Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
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preventing deiodination of 3-Iodo-7-azaindole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 3-Iodo-7-azaindole-5-carboxylic acid in their synthetic workflows. Deiodination is a frequently encountered side reaction that can lead to reduced yields, complex purification challenges, and the generation of misleading biological data. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you mitigate and prevent this undesired reaction pathway.
Troubleshooting Guide: Deiodination in Cross-Coupling Reactions
This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions, the most common application for this substrate.
Question 1: I'm observing a significant amount of the deiodinated byproduct, 7-azaindole-5-carboxylic acid, in my Suzuki-Miyaura coupling reaction. What are the primary causes?
Answer: The formation of the deiodinated byproduct is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling.[1] Aryl iodides are particularly susceptible to this reductive cleavage compared to their bromide or chloride analogs.[1] Several factors within your reaction setup can promote this unwanted pathway:
-
Catalyst System & Kinetics: The delicate balance between the desired cross-coupling catalytic cycle and the competing deiodination pathway is key. If the rate of reductive elimination to form your product is slow, the palladium-aryl intermediate has more time to undergo side reactions. This can be influenced by the choice of palladium source and, most critically, the ligand.[1][2]
-
Solvent Effects: Polar aprotic solvents, such as DMF and dioxane, have been observed to promote hydrodehalogenation more than non-polar solvents like toluene in certain catalytic systems.[1][2]
-
Base-Induced Reduction: While essential for the catalytic cycle (transmetalation), some bases can act as reducing agents or generate hydride species that lead to the reductive cleavage of the carbon-iodine bond.[1][3]
-
Thermal & Photochemical Instability: High reaction temperatures can accelerate decomposition and deiodination.[1] Furthermore, aryl iodides can be sensitive to light, which may induce photochemical degradation pathways.[1]
-
Substrate-Specific Issues: The acidic N-H proton of the azaindole ring can potentially interfere with the reaction, leading to catalyst deactivation or other side reactions that favor deiodination.[4][5]
Question 2: What is a reliable, step-by-step protocol to minimize deiodination in a Suzuki-Miyaura coupling with this compound?
Answer: A systematic approach that optimizes the catalyst system, reaction conditions, and reagent choice is crucial. Below is a robust starting protocol designed to favor the desired C-C bond formation.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for your specific boronic acid or ester.
1. Rigorous Inert Atmosphere Technique:
- To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the boronic acid/ester coupling partner (1.2–1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).[4]
- Seal the vessel and thoroughly evacuate and backfill with a high-purity inert gas (Argon is preferred) at least three times. Oxygen can deactivate the catalyst, leading to side reactions.[4]
2. Solvent and Reagent Preparation:
- Use an anhydrous, degassed non-polar solvent. Toluene is an excellent first choice.[2] Degas the solvent by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
- Add the degassed solvent to the flask containing the solid reagents via cannula or a gas-tight syringe.
3. Catalyst and Ligand Selection & Preparation:
- Rationale: The goal is to use a catalytic system that promotes fast reductive elimination. Bulky, electron-rich phosphine ligands are known to accelerate this step, thereby outcompeting the hydrodehalogenation pathway.[1]
- In a separate, dry, inerted vial, prepare the catalyst solution. A reliable combination is Pd₂(dba)₃ (2.5 mol%) with a bulky biarylphosphine ligand like SPhos (10 mol%).
- Dissolve the palladium source and ligand in a small amount of the degassed solvent. Note: Some modern pre-catalysts, like SPhos-G3, can also be used and may offer more reliable activation.
4. Reaction Execution and Monitoring:
- Add the catalyst solution to the main reaction flask via syringe.
- Begin heating the reaction to a moderate temperature (start at 80 °C).[1] Avoid excessively high temperatures.
- Monitor the reaction progress closely every 30-60 minutes by LC-MS or TLC.
- Crucial Step: As soon as the starting material is consumed, cool the reaction to room temperature immediately. Prolonged heating after completion significantly increases the risk of deiodination.[1]
5. Workup:
- Proceed with a standard aqueous workup to quench the reaction and remove the catalyst and inorganic salts.
Question 3: Does the N-H proton on the azaindole ring require protection?
Answer: It is a strong possibility that the acidic N-H proton is contributing to the problem. In some systems, particularly with sensitive substrates or when aiming for maximum yield, N-protection is beneficial.[4] Protection can prevent side reactions and has been shown to suppress dehalogenation in similar heterocyclic systems.[5]
-
Recommended Protecting Groups: A tert-butyloxycarbonyl (Boc) group is a common choice. It can often be removed under the basic conditions of the coupling reaction itself or with mild acid afterward.[5] A 2-(trimethylsilyl)ethoxymethyl (SEM) group is a more robust alternative if the Boc group proves too labile.[5]
-
When to Consider Protection: If you have optimized the catalyst, solvent, and temperature and still observe significant deiodination, N-protection is the logical next step in your troubleshooting workflow.
Frequently Asked Questions (FAQs)
FAQ 1: What is deiodination? Deiodination is a chemical reaction involving the cleavage of a carbon-iodine bond, resulting in the removal of the iodine atom from a molecule.[1] In the context of this compound, this results in the formation of the undesired byproduct 7-azaindole-5-carboxylic acid.
FAQ 2: Why is the C-I bond in this molecule so reactive? Aryl iodides are generally the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, following the reactivity trend: I > Br > Cl > F.[6] This high reactivity, which is beneficial for oxidative addition to the palladium center, also makes the C-I bond more susceptible to reductive cleavage (hydrodehalogenation) under the reaction conditions.[1]
FAQ 3: How can I reliably detect and quantify the deiodinated impurity?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective method. You can easily distinguish the starting material (MW: ~371.0 for the acid, assuming no protection) from the deiodinated product (MW: ~244.0) by their mass-to-charge ratio. The retention times will also differ, allowing for quantification by integrating the peak areas.
-
¹H NMR (Proton Nuclear Magnetic Resonance): While you can use NMR, the signals for the aromatic protons of the starting material and the byproduct may overlap. However, the disappearance of the signal corresponding to the proton adjacent to the iodine and the appearance of a new signal in that region for the deiodinated product can be used for rough quantification.
FAQ 4: What are the best practices for storing this compound? To ensure the long-term stability and prevent degradation of your starting material, follow these storage guidelines:
-
Temperature: Store in a refrigerator or freezer at the recommended temperature (typically 2-8°C).[1]
-
Atmosphere: Store under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) and inside a desiccator to protect from air and moisture.[1]
-
Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.[1]
-
Handling: Avoid repeated freeze-thaw cycles.[1]
Visual & Data Summaries
Troubleshooting Workflow
Caption: Competing reaction pathways for the Ar-Pd(II)-I intermediate.
Table 1: Recommended Catalyst Systems for Minimizing Deiodination
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Base | Solvent | Rationale |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting hydrodehalogenation. [1][2] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Et₃N, DIPEA | THF, Toluene | Careful temperature control is key; aryl iodides are often reactive at lower temperatures. [7] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Ligand choice is critical for efficient C-N bond formation and preventing side reactions. [8] |
References
- preventing de-iodination of 4-Iodo-3-methyl-1H-indazole - Benchchem. BenchChem.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Atlanchim Pharma.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors - Norwegian Research Information Repository. Norwegian Research Information Repository.
- significant dehalogenation in stille coupling : r/Chempros - Reddit. Reddit.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Beilstein Journals.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. Reddit.
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. MDPI.
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Scaling the Synthesis of 3-Iodo-7-azaindole-5-carboxylic acid
An in-depth guide for researchers, scientists, and drug development professionals on the challenges and solutions associated with the large-scale synthesis of 3-Iodo-7-azaindole-5-carboxylic acid.
The synthesis of this compound is a critical step in the development of various therapeutic agents, leveraging the 7-azaindole core, a prominent scaffold in medicinal chemistry.[1][2] This guide provides field-proven insights, troubleshooting protocols, and scalable solutions to navigate the complexities of its synthesis, ensuring reproducibility and high purity on a larger scale.
Overview of the Synthetic Challenge
The primary transformation is the regioselective iodination of the 7-azaindole core at the C3 position. The pyrrole ring of the 7-azaindole system is electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr). Computational studies and experimental evidence confirm that the highest occupied molecular orbital (HOMO) coefficients and the most negative atomic charges are localized at the C3 position, making it the most nucleophilic and reactive site for electrophiles like I+.[3][4][5]
The challenge in scaling up this synthesis lies not in the fundamental reactivity, but in controlling the reaction conditions to prevent side reactions, ensuring safe handling of reagents, and developing a robust purification strategy that is efficient at a larger scale.
Core Reaction Pathway
Below is a diagram illustrating the direct C3 iodination of the 7-azaindole-5-carboxylic acid starting material.
Caption: General workflow for C3 iodination of the starting material.
Troubleshooting Guide & Scale-Up Solutions
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and scalable solutions.
Question 1: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue when moving from a small to a large scale. The root causes often involve insufficient activation of the iodinating agent, poor solubility, or inadequate mixing.
-
Causality Analysis:
-
Insufficient Basicity: The reaction often requires a base to deprotonate the 7-azaindole nitrogen, increasing the nucleophilicity of the pyrrole ring for the electrophilic attack. On a larger scale, localized concentrations of base can be less effective. For bases like sodium hydride (NaH), surface area and dispersion are critical.
-
Poor Reagent Solubility: The starting material or the iodinating agent may have limited solubility in the chosen solvent, especially at higher concentrations required for scale-up. This reduces the effective concentration of reactants.
-
Mass Transfer Limitations: In large reactors, inefficient stirring can lead to poor mixing, creating "hot spots" or areas of low reagent concentration, causing the reaction to stall.
-
-
Troubleshooting & Scalable Solutions:
-
Re-evaluate Your Base and Addition Strategy:
-
If using potassium hydroxide (KOH), ensure it is finely powdered and added portion-wise to control any exotherm.[3]
-
If using sodium hydride (NaH), consider a higher-boiling point solvent like DMF and ensure vigorous overhead stirring to maintain a good slurry.[6] The addition of the starting material to the NaH/DMF slurry is often more effective than the reverse.
-
-
Optimize Solvent System:
-
Consider a solvent mixture to improve solubility. For instance, a small amount of a co-solvent might be beneficial.
-
Ensure the solvent is anhydrous, as water can quench strong bases like NaH and interfere with the reaction.
-
-
Monitor the Reaction: Use in-process controls (IPC) like TLC or HPLC to track the consumption of the starting material. If the reaction stalls, a second charge of the iodinating agent or base might be necessary.
-
Caption: Diagnostic workflow for addressing low reaction yield.
Question 2: I am observing significant impurity formation, particularly a di-iodinated product. How can this be controlled?
Answer: The formation of di-iodinated species or other impurities is typically a result of over-iodination or side reactions due to poor temperature control or incorrect stoichiometry.
-
Causality Analysis:
-
Stoichiometry: Using a large excess of the iodinating agent can lead to a second iodination, often at the C2 position, especially if the reaction is run for an extended period.[7]
-
Temperature Control: Electrophilic iodinations can be exothermic. A runaway temperature can increase the rate of side reactions and lead to product degradation. This is a major safety and purity concern during scale-up.
-
Reagent Choice: Highly reactive iodinating agents like Iodine Monochloride (ICl) can be less selective and harder to control on a large scale compared to N-Iodosuccinimide (NIS) or an I₂/base system.[7]
-
-
Troubleshooting & Scalable Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use between 1.0 to 1.2 equivalents. On a large scale, add the iodinating agent as a solution or in portions to avoid localized high concentrations.
-
Implement Robust Temperature Control: Use a reactor with a cooling jacket. For highly exothermic steps, consider a slow, subsurface addition of the reagent to improve heat dissipation.
-
Select the Right Reagent: For scale-up, NIS is often preferred due to its solid nature, which makes it easier to handle, and its generally milder reactivity compared to ICl.[6]
-
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100 g+) | Rationale for Change |
| Iodinating Agent | NIS, I₂, ICl | NIS is preferred | Easier handling, milder reactivity, less corrosive.[6] |
| Equivalents | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Minimize di-iodination and residual reagent. |
| Addition Method | Addition as solid in one portion | Slow portion-wise addition or as a solution | Better temperature and concentration control. |
| Temp. Control | Ice bath | Reactor cooling jacket | Essential for managing exotherms at scale. |
Question 3: The product purification and isolation are proving difficult and inefficient at a larger scale. What is a robust strategy?
Answer: Isolating a pure carboxylic acid can be challenging due to its polarity and potential to form salts. A multi-step purification process is often required.
-
Causality Analysis:
-
Work-up Issues: A simple aqueous work-up may not be sufficient to remove all impurities, especially unreacted starting material which has similar acidic properties, or by-products like succinimide (if using NIS).
-
Filtration/Crystallization: On a large scale, direct precipitation can trap impurities. Finding a suitable recrystallization solvent system that provides good recovery and high purity is critical.
-
Chromatography: While effective at the lab scale, column chromatography is often economically and practically unfeasible for large-scale production.[8]
-
-
Troubleshooting & Scalable Solutions:
-
Acid-Base Extraction: Utilize the carboxylic acid functionality for purification. After quenching the reaction, dilute with an appropriate organic solvent (e.g., EtOAc, DCM) and wash with a mild reducing agent solution (e.g., sodium thiosulfate) to remove residual iodine. Then, extract the product into a basic aqueous layer (e.g., dilute NaHCO₃ or Na₂CO₃). The organic layer will retain non-acidic impurities.
-
Controlled Precipitation: After separating the basic aqueous layer, re-acidify it slowly with a mineral acid (e.g., 1M HCl) to a specific pH (typically 4-5) to precipitate the pure product. Monitor the pH closely to avoid re-dissolving the product in strong acid.
-
Recrystallization: If further purification is needed, perform a recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile/Water). This is highly effective for removing closely related impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this iodination? A: Key considerations include:
-
Exotherm Management: The reaction can be exothermic. Ensure adequate cooling capacity and slow reagent addition.
-
Reagent Handling: Iodine and its derivatives can be corrosive and toxic. Use appropriate personal protective equipment (PPE).
-
Solvent Safety: Avoid chlorinated solvents where possible.[9] Be aware that some iodinating reagents can react with certain solvents.[10]
Q: Which analytical methods are recommended for monitoring reaction progress and final product purity? A: A combination of methods is ideal:
-
TLC: For quick, qualitative in-process checks.
-
HPLC: For quantitative analysis of reaction conversion and final product purity.[8]
-
LC-MS: To identify the mass of the product and any impurities.
-
¹H NMR: To confirm the structure of the final product and ensure the iodine is at the C3 position.
Q: Can I use this protocol for other substituted 7-azaindoles? A: Yes, the fundamental principle of C3 iodination is applicable to many 7-azaindole derivatives.[3][4] However, the presence of other electron-donating or -withdrawing groups on the ring system can affect the reaction rate and selectivity, requiring re-optimization of the conditions.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is designed for a 100 g scale synthesis.
Materials & Reagents:
-
7-Azaindole-5-carboxylic acid: 100 g (1.0 eq)
-
N-Iodosuccinimide (NIS): 148 g (1.05 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 27 g (1.1 eq)
-
Anhydrous Dimethylformamide (DMF): 1.5 L
-
Ethyl Acetate (EtOAc): 2 L
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution: 1 L
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: 2 L
-
1M Hydrochloric Acid (HCl): As needed
-
Deionized Water
Procedure:
-
Reaction Setup: Charge a 5 L jacketed reactor, equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet, with anhydrous DMF (1 L).
-
Base Addition: Under a nitrogen atmosphere, carefully add the NaH dispersion (27 g) to the DMF. Stir the resulting slurry.
-
Deprotonation: Slowly add the 7-azaindole-5-carboxylic acid (100 g) portion-wise to the NaH slurry at room temperature. A slight exotherm and gas evolution (H₂) will be observed. Stir the mixture for 1 hour after the addition is complete to ensure full deprotonation.
-
Iodination: Cool the reactor to 0-5 °C. Prepare a solution of NIS (148 g) in anhydrous DMF (0.5 L) and add it slowly to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<2%).
-
Quenching: Cool the mixture back to 0-5 °C and slowly quench the reaction by adding saturated Na₂S₂O₃ solution (1 L) to neutralize any remaining NIS and iodine.
-
Extraction & Wash: Transfer the mixture to a separatory funnel and dilute with EtOAc (2 L) and water (1 L). Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (2 x 1 L).
-
Product Isolation: Combine the NaHCO₃ washes (which now contain the sodium salt of the product). Slowly acidify the combined aqueous layers with 1M HCl with vigorous stirring. The product will precipitate as a solid. Continue adding acid until the pH is ~4.
-
Filtration and Drying: Filter the precipitated solid, wash the filter cake thoroughly with cold deionized water (3 x 500 mL), and dry the product under vacuum at 50 °C to a constant weight.
-
Purity Check: Analyze the final product by HPLC and NMR. Expected yield: 140-160 g (80-90%).
References
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
-
Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
-
Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]
-
Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Iodination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
- Process for purification of carboxylic acids.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hovione.com [hovione.com]
- 9. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Iodination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-7-Azaindole-5-Carboxylic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of Halogenated 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] Functionalization of this heterocyclic system is critical for modulating pharmacological properties, and the introduction of a halogen at the C3-position serves as a versatile synthetic handle for diversification, primarily through transition-metal-catalyzed cross-coupling reactions.[2][3]
This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-iodo-7-azaindole-5-carboxylic acid and its bromine counterpart, 3-bromo-7-azaindole-5-carboxylic acid . The choice between an iodide or a bromide substituent is a critical decision in synthesis design, directly impacting reaction kinetics, catalyst selection, and overall efficiency. We will explore these differences through the lens of fundamental chemical principles and supporting experimental data for three cornerstone C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Pillar 1: Fundamental Principles of Reactivity
The disparate reactivity between aryl iodides and bromides is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br (Aromatic) | ~270-285 |
| C-I (Aromatic) | ~213-240 |
| (Data compiled from representative values)[4][5] |
This difference in bond dissociation energy has a profound impact on the key step of most cross-coupling catalytic cycles: oxidative addition . In this step, a low-valent palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) species. The lower energy barrier for cleaving the weaker C-I bond means that oxidative addition for aryl iodides is typically much faster and occurs under milder conditions than for the corresponding aryl bromides.[6][7] This principle underpins the experimental observations discussed in the following sections.
Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > OTf > Br >> Cl .[6][7] This hierarchy allows for selective functionalization, where an iodide can often be reacted in the presence of a bromide, a strategy frequently employed in complex molecule synthesis.[2][8]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling method for C(sp²)-C(sp²) bond formation.[7][9]
Mechanistic Insight: The higher reactivity of this compound is pronounced in Suzuki couplings. The oxidative addition step is facile, often allowing for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction temperatures compared to the 3-bromo analogue. For 3-bromo-7-azaindoles, more electron-rich and sterically demanding phosphine ligands are often required to promote the more challenging oxidative addition step and accelerate the catalytic turnover.[10][11]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |
| 3-Iodo-7-azaindole derivative | Aryl boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O, 120 °C, µw, 30 min | 24–85% | [12] |
| 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O, 85 °C, 4 h | 93% | [12] |
| General Aryl Bromide | Aryl boronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O, 60 °C, 5-8 h | Good-Excellent | [11] |
Note: The data illustrates typical conditions. The 5-bromo example highlights that good yields are achievable, though conditions may vary. The 3-iodo derivative readily undergoes coupling even after a prior Suzuki reaction at the 5-position.[12]
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 3-Iodo-7-Azaindole
This protocol is adapted from methodologies reported for the synthesis of 3,5-disubstituted-7-azaindoles.[12]
-
To a microwave vial, add the protected this compound derivative (1.0 eq.), the desired aryl boronic acid or pinacol ester (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.1 eq.).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed 3:1 dioxane:water as the solvent.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired product.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[13][14]
Mechanistic Insight: The reactivity trend of I > Br is faithfully maintained. 3-Iodo-7-azaindoles can often be coupled at room temperature or with gentle heating.[2] In contrast, 3-bromo-7-azaindoles generally require higher temperatures and sometimes more robust catalyst systems to achieve comparable yields and reaction rates.[15] The use of copper-free Sonogashira conditions is also more readily applied to aryl iodides.
Comparative Experimental Data: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
| 3-Iodo-2-aminopyridine precursor | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF, RT or 60 °C | Good | [2] |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine | DMF, 120 °C, µw, 5-25 min | Excellent | [15] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine | DMF, 120 °C, µw, 5-25 min | Excellent | [15] |
Note: While excellent yields can be obtained for both, aryl iodides (like the azaindole precursors) often react under significantly milder thermal conditions than aryl bromides.[2]
Experimental Protocol: Representative Sonogashira Coupling
This protocol is based on general procedures for the coupling of halo-aminopyridines, the direct precursors to 7-azaindoles.[2][8]
-
To a dry Schlenk flask, add 3-iodo- or 3-bromo-7-azaindole-5-carboxylic acid (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF, followed by triethylamine (Et₃N, 3.0 eq.) and the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature (for the iodo-substrate) or heat to 60-80 °C (for the bromo-substrate) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17]
Mechanistic Insight: This reaction is highly sensitive to catalyst and ligand choice. The oxidative addition of the aryl bromide is slower and more challenging than that of the aryl iodide. Consequently, coupling of 3-bromo-7-azaindoles often necessitates the use of more sophisticated, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., NaOtBu, LHMDS) compared to the 3-iodo counterparts.[18][19] While the iodo-compound is more reactive, its propensity to form off-cycle inactive palladium-iodide dimers can sometimes inhibit catalysis, a problem that is less prevalent with bromides.[18]
Pillar 3: Visualization of the Synthetic Workflow
The following diagram illustrates the central role of oxidative addition in a generic cross-coupling cycle, the step where the reactivity difference between the C-I and C-Br bonds is most critical.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Summary and Practical Recommendations
The choice between 3-iodo- and 3-bromo-7-azaindole-5-carboxylic acid is a trade-off between reactivity and substrate cost/availability.
| Feature | This compound | 3-Bromo-7-azaindole-5-carboxylic acid |
| Reactivity | High: Reacts under milder conditions (lower T, shorter times). | Moderate: Often requires higher temperatures, more active catalysts, and longer reaction times. |
| Catalyst Choice | More tolerant; can often use simpler Pd/phosphine systems. | Often requires more advanced, electron-rich, bulky phosphine ligands. |
| Selectivity | Ideal for sequential couplings where it can be reacted selectively in the presence of a bromide or chloride. | Less suitable for selective couplings if an iodide is also present. |
| Cost & Availability | Generally more expensive and less commercially available. | Typically less expensive and more widely available. |
Recommendations for Researchers:
-
For rapid diversification and proof-of-concept studies: Use the 3-iodo derivative. Its high reactivity allows for faster exploration of chemical space under mild conditions that are tolerant of a wide range of functional groups.
-
For large-scale synthesis or cost-sensitive projects: Optimize a robust protocol for the 3-bromo derivative. While initial optimization may require more effort to identify the right catalyst/ligand system, the lower cost of the starting material is a significant advantage for scale-up.
-
For sequential functionalization: The 3-iodo group is the clear choice when planning a synthetic route that requires reacting one halogen in the presence of another (e.g., reacting a 3-iodo group before a 5-bromo group).
By understanding the fundamental principles of C-X bond reactivity and the practical implications for common cross-coupling reactions, researchers can make informed, strategic decisions to accelerate their drug discovery and development programs.
References
- BenchChem.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- MDPI. (2018).
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- NIH National Library of Medicine. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Hartwig, J. F. (2010).
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
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The Ascendancy of the 7-Azaindole Scaffold: A Comparative Guide to Kinase Inhibitors Derived from 3-Iodo-7-azaindole-5-carboxylic Acid
In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the myriad of scaffolds utilized in the design of these inhibitors, the 7-azaindole core has garnered significant attention for its unique ability to mimic the adenine moiety of ATP, thereby effectively competing for the kinase hinge region. This guide provides an in-depth comparative analysis of the efficacy of a specific class of these compounds: kinase inhibitors derived from the versatile building block, 3-Iodo-7-azaindole-5-carboxylic acid. We will delve into their performance against critical oncogenic kinases, benchmark them against established therapeutics, and provide the detailed experimental frameworks necessary for their evaluation.
The Strategic Advantage of the 7-Azaindole Core
The 7-azaindole framework is considered a "privileged scaffold" in medicinal chemistry. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrolic NH serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region that is fundamental to potent and selective inhibition.[1][2] The strategic placement of an iodine atom at the 3-position and a carboxylic acid at the 5-position of the 7-azaindole ring provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and pharmacokinetic properties.[3] Specifically, the 5-carboxylic acid is an ideal anchor point for the generation of a diverse library of carboxamide derivatives, a common feature in many successful kinase inhibitors.
Targeting Key Oncogenic Drivers: c-Met and VEGFR-2
Dysregulation of receptor tyrosine kinases (RTKs) like c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a well-established driver of tumor growth, angiogenesis, and metastasis.[4][5] Consequently, the development of potent inhibitors against these targets is of paramount importance. Derivatives of the this compound scaffold have demonstrated significant promise in targeting these and other kinases.
Comparative Efficacy of 7-Azaindole Derivatives
The true measure of a novel inhibitor lies in its performance relative to existing standards. The following tables summarize the inhibitory potency (IC50) of various 7-azaindole derivatives against key kinases, juxtaposed with data for well-established drugs such as Foretinib (a c-Met and VEGFR-2 inhibitor) and Sunitinib (a multi-targeted RTK inhibitor including VEGFR-2).
Table 1: Comparative Inhibitory Activity against c-Met Kinase
| Compound/Inhibitor | c-Met IC50 (nM) | Reference Compound | c-Met IC50 (nM) |
| 7-Azaindole Derivative (Generic) | Varies (Low nM to µM) | Foretinib | ~3.4 |
| INCB28060 (c-Met Inhibitor) | 0.13 |
Note: The efficacy of generic 7-azaindole derivatives can vary significantly based on substitutions at the 3 and 5 positions. INCB28060, a potent c-Met inhibitor, showcases the potential of this class of compounds, achieving picomolar potency.[6]
Table 2: Comparative Inhibitory Activity against VEGFR-2 Kinase
| Compound/Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 7-Azaindole Derivative 178d | 37 | Sunitinib | ~80 |
| 7-Azaindole Derivative 178c | 48 | Sorafenib | ~90 |
Data for derivatives 178d and 178c highlight their competitive, and in some cases superior, potency against VEGFR-2 when compared to established drugs like Sunitinib and Sorafenib.[4]
The Science of Evaluation: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method utilizes a luminescence-based readout to measure ATP consumption.[7][8]
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent depletes the remaining ATP in a luciferase-based reaction, generating a luminescent signal.
Step-by-Step Protocol:
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate (e.g., Poly(Glu,Tyr)), and 17 µL of sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Compound Addition: Add 5 µL of serially diluted test compound (e.g., 7-azaindole derivative) or vehicle control (DMSO) to the respective wells.
-
Enzyme Addition: To initiate the reaction, add 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to all wells except the blank. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cellular Proliferation (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[1][3][9][10][11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Diagram: Cellular Proliferation (MTT) Assay Workflow
Caption: Step-by-step workflow for the MTT cell proliferation assay.
In Vivo Tumor Xenograft Model
To evaluate the efficacy of a kinase inhibitor in a living organism, a tumor xenograft model is often employed.[12][13][14][15]
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.
Diagram: In Vivo Xenograft Model Workflow
Caption: A generalized workflow for evaluating in vivo antitumor efficacy.
Conclusion: A Promising Scaffold for Future Therapeutics
Kinase inhibitors derived from the this compound scaffold represent a highly promising class of targeted anticancer agents. The inherent properties of the 7-azaindole core, combined with the synthetic versatility of the 3-iodo and 5-carboxylic acid functionalities, provide a robust platform for the development of potent and selective inhibitors against key oncogenic kinases such as c-Met and VEGFR-2. The comparative data presented herein demonstrates their potential to match or exceed the efficacy of established drugs. By employing the rigorous and validated experimental protocols detailed in this guide, researchers can confidently and accurately assess the therapeutic potential of novel derivatives, paving the way for the next generation of precision cancer medicines.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions for 7-Azaindole Functionalization
Welcome, fellow researchers and drug development professionals. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic indole while offering unique hydrogen bonding capabilities that can significantly enhance biological activity and pharmacokinetic properties.[1][2] However, the very electronic properties that make it so valuable—the electron-deficient pyridine ring fused to an electron-rich pyrrole ring—present distinct challenges for its selective functionalization. The pyridine nitrogen can act as a chelating ligand, potentially poisoning catalyst systems, and the N-H proton of the pyrrole ring can interfere with certain reaction conditions.[1][3]
This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methodologies for the functionalization of 7-azaindoles. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering insights gleaned from both seminal and recent literature to empower you in your own research. Our focus is on providing a practical framework for selecting the optimal method for your specific synthetic challenge.
The Landscape of 7-Azaindole Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to the 7-azaindole core is no exception.[2][4] The primary methods we will compare are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: For the crucial installation of C-N bonds.
-
Sonogashira Coupling: For introducing alkyne moieties (C-C bonds).
-
Heck Reaction: For the vinylation of the azaindole core (C-C bond formation).
-
Direct C-H Activation: An emerging and atom-economical approach to C-C and C-heteroatom bond formation.
Each of these methods has its own set of strengths and optimal use cases, dictated by the desired bond construction, the position on the azaindole ring to be functionalized, and the functional group tolerance required.
Comparative Analysis of Key Cross-Coupling Methods
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating C-C bonds to the 7-azaindole scaffold due to the commercial availability of a vast array of boronic acids and their derivatives.[5][6][7]
Mechanistic Considerations: The choice of catalyst, ligand, and base is paramount to success. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often essential to facilitate the oxidative addition of the halo-azaindole to the palladium center and prevent catalyst deactivation.[5][6] The base (commonly K₃PO₄ or Cs₂CO₃) plays a crucial role in the transmetalation step.
Experimental Insights:
-
N-H Protection: While methods for coupling unprotected 7-azaindoles exist and are highly desirable for step-economy, N-protection (e.g., with a tosyl or benzyl group) can sometimes lead to more consistent results and prevent N-arylation side reactions, particularly with copper catalysts.[6][8]
-
Positional Reactivity: The reactivity of halogens on the 7-azaindole ring generally follows the order I > Br > Cl. This differential reactivity can be exploited for sequential couplings on di-halogenated substrates.[5]
-
Catalyst Systems: Palladium precatalysts, such as those developed by the Buchwald group, can offer improved reactivity and reproducibility for challenging substrates like unprotected N-H azaindoles.[6]
Table 1: Comparative Performance of Suzuki-Miyaura Coupling Conditions
| Position | Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C3 | I | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 60 | 85-89 | [5] |
| C6 | Cl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 43-88 | [5] |
| C4 | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91-99 | [6] |
| C5 | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 95 | [6] |
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Buchwald-Hartwig amination cycle.
Sonogashira and Heck Couplings: Accessing Alkynes and Alkenes
The Sonogashira and Heck reactions provide pathways to introduce valuable unsaturated C-C bonds. The Sonogashira coupling is the premier method for installing terminal alkynes, while the Heck reaction allows for vinylation. [3][9][10] Sonogashira Coupling Insights:
-
Classic Conditions: The classic Sonogashira protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. [3][11]* Applications: This reaction is frequently used in the synthesis of the azaindole core itself, by coupling an amino-halopyridine with a terminal alkyne, followed by cyclization. [3][12][13]It is also effective for direct functionalization of a pre-formed halo-azaindole. [14] Heck Reaction Insights:
-
Cascade Reactions: A powerful strategy involves a cascade C-N cross-coupling/Heck reaction, where an amino-o-bromopyridine reacts with an alkenyl bromide to form the 7-azaindole scaffold in a single operation. [15]This streamlines the synthesis of 2- and 2,3-disubstituted 7-azaindoles.
-
Base and Ligand: The choice of base can be critical in Heck reactions. For instance, in the coupling of 4-iodo-1-acetyl-7-azaindole with methyl acrylate, NEt₃ led to the desired Heck product, while stronger bases like K₂CO₃ resulted in a Michael addition product. [14]
Table 3: Representative Sonogashira and Heck Reaction Conditions
| Reaction | Position | Halide | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Sonogashira | C4 | I | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | NEt₃ | RT | 94 | [14] |
| Sonogashira | C5 | I | Various Alkynes | PdCl₂(PPh₃)₂ / CuI | NEt₃ | 60 | ~70-85 | [3] |
| Heck (Cascade) | N/A | Br | Alkenyl Bromide | Pd₂(dba)₃ / XPhos | t-BuONa | 100 | 45-81 | [15] |
| Heck | C4 | I | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | 80 | 38 | [14] |
The Frontier: C-H Activation
Direct C-H activation is a rapidly evolving field that offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenated substrates. [11] Insights into C-H Activation:
-
Directing Groups: Many C-H activation methods on 7-azaindoles rely on a directing group, often attached at the N1 position, to guide the metal catalyst to a specific C-H bond (e.g., C2). [16]* Rhodium Catalysis: Rhodium(III) catalysts have proven particularly effective for the oxidative annulation of N-aryl-7-azaindoles with internal alkynes, proceeding through a double C-H activation pathway. [17][18]This allows for the rapid construction of complex, fused polycyclic systems.
-
Challenges: While powerful, C-H activation can suffer from challenges in regioselectivity, especially on the pyridine ring, and often requires higher catalyst loadings and specific directing groups, which may need to be installed and removed.
Decision-Making Workflow for Method Selection
To aid in your experimental design, the following workflow provides a logical path for selecting the most appropriate cross-coupling method.
Diagram 3: Workflow for Selecting a Cross-Coupling Method
Caption: Decision workflow for cross-coupling.
Experimental Protocols
The following protocols are representative examples derived from the literature and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected Chloro-7-azaindoles
[6]
-
To an oven-dried vial equipped with a stir bar, add the chloro-7-azaindole (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
In a glovebox, add the palladium precatalyst (e.g., SPhos-Pd-G2, 1.0-1.5 mol%).
-
Add dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 60-100 °C for 5-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Unprotected Chloro-7-azaindoles
[1]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Precatalyst, 0.5-2 mol%) and the ligand (e.g., RuPhos, 0.5-2 mol%).
-
Add the chloro-7-azaindole (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the base (e.g., LiHMDS as a 1M solution in THF, 1.5 mmol) and the solvent (e.g., dioxane, 2 mL).
-
Seal the tube and heat in a preheated oil bath at 100 °C for 30 minutes to 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Conclusion
The functionalization of the 7-azaindole core is a critical endeavor in modern drug discovery. While challenges related to the electronic nature of the heterocycle exist, a powerful arsenal of cross-coupling methods is available to the synthetic chemist. The Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with modern catalyst systems that tolerate the unprotected N-H group, have become the go-to methods for C-C and C-N bond formation, respectively. The Sonogashira and Heck reactions provide reliable access to unsaturated motifs, while direct C-H activation represents the next frontier in efficient and sustainable synthesis.
The key to success lies in understanding the mechanistic nuances of each reaction and making informed choices regarding the catalyst, ligand, base, and reaction conditions based on the specific transformation desired. This guide, by synthesizing data and insights from the primary literature, aims to provide a solid foundation for your synthetic explorations with this versatile and valuable scaffold.
References
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
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Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1397–1406. [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
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Reddy, T. J., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
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Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(84), 12796-12810. [Link]
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Kumar, S., et al. (2019). Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. ChemistrySelect, 4(29), 8533-8537. [Link]
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Wang, C., et al. (2017). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 19(21), 5888–5891. [Link]
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A review on transition-metal-catalyzed 7-azaindole-directed C-H activation. ResearchGate. [Link]
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Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7851–7863. [Link]
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Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
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A review on catalytic asymmetric reactions with 7-azaindoline as the directing group. MDPI. [Link]
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Martins, P. S., et al. (2013). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 15(22), 5882–5885. [Link]
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Gemo, N., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6062–6065. [Link]
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Kumar, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(17), 11721–11735. [Link]
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A review on palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
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A review on advances in cross-coupling reactions. MDPI. [Link]
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A study on the coordination behavior of 7-azaindole for mechanistic investigation of Chan-Lam coupling. SciSpace. [Link]
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A Technical Guide to the Validation of Antitrypanosomal Activity in 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemotherapeutics for neglected tropical diseases, such as Human African Trypanosomiasis (HAT), remains a critical endeavor in global health. The limitations of current treatments, including toxicity and emerging resistance, necessitate the exploration of new chemical scaffolds.[1] Among these, the 7-azaindole core has emerged as a promising framework for the development of potent antitrypanosomal agents. This guide provides a comprehensive comparison of 7-azaindole derivatives, detailing their validation through robust experimental data and established protocols. As Senior Application Scientists, we aim to synthesize technical accuracy with practical insights to empower your drug discovery efforts.
The Rationale for 7-Azaindole Derivatives in Antitrypanosomal Drug Discovery
The 7-azaindole scaffold, a bioisostere of indole and purine, is considered a "privileged structure" in medicinal chemistry. Its unique arrangement of a pyridine and a pyrrole ring allows for versatile chemical modifications and favorable interactions with biological targets.[2][3] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This configuration enables the 7-azaindole moiety to function as an excellent "hinge-binding" motif, mimicking the interaction of adenine in ATP with the hinge region of protein kinases.[3][4] Given that protein kinases are essential for the survival and proliferation of trypanosomes, they represent a key target for novel antitrypanosomal drugs.[5][6][7]
The development of 7-azaindole derivatives as antitrypanosomal agents has been driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to existing drugs. This guide will delve into the experimental validation of these compounds, providing a framework for their comparative analysis.
Comparative Efficacy of 7-Azaindole Derivatives Against Trypanosoma brucei
The in vitro activity of several 7-azaindole derivatives has been evaluated against the bloodstream form of Trypanosoma brucei, the causative agent of HAT. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds, providing a clear comparison of their potency.
| Compound ID | Structure | T. brucei Strain | IC50 (µM) | Selectivity Index (SI) vs. Mammalian Cells | Reference |
| NEU-1207 | 3,5-disubstituted-7-azaindole | T. brucei | Sub-micromolar | >100 (vs. HepG2) | [8] |
| 29d | 3,5-disubstituted-7-azaindole | T. brucei | Potent | Promising PK parameters | [9][10][11] |
| OGHL00169 | 3-(triazol-4-yl)-7-azaindole | T. b. brucei | 0.25 | >2 (vs. Vero cells) | [1][9] |
| 4s | Substituted 4-aminoazaindole | T. b. brucei | Potent | Not specified | [12] |
Note: The selectivity index (SI) is a critical parameter, calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the inhibitory concentration against the parasite (CC50/IC50). A higher SI value indicates greater selectivity for the parasite.
Comparison with Standard Antitrypanosomal Drugs
To contextualize the potential of 7-azaindole derivatives, it is essential to compare their activity with that of currently used drugs for HAT.
| Drug | Mechanism of Action | Stage of HAT Treated | Key Limitations |
| Pentamidine | Interferes with parasite aerobic glycolysis | Stage 1 (hemolymphatic) | Toxicity, parenteral administration |
| Suramin | Inhibition of parasitic enzymes and growth factors | Stage 1 (hemolymphatic) | Toxicity, parenteral administration |
| Melarsoprol | Arsenical compound, mechanism not fully elucidated | Stage 2 (meningoencephalitic) | High toxicity, including fatal encephalopathy |
| Eflornithine | Irreversible inhibitor of ornithine decarboxylase | Stage 2 (meningoencephalitic) | Less effective against T. b. rhodesiense, parenteral administration |
| Nifurtimox | Production of intracellular oxidative stress | In combination for Stage 2 | Side effects, part of a combination therapy |
| Fexinidazole | A 5-nitroimidazole derivative | Both Stage 1 and 2 | A recent oral treatment option |
The sub-micromolar potency of some 7-azaindole derivatives against T. brucei positions them as promising candidates for further development, potentially offering advantages in terms of oral bioavailability and reduced toxicity compared to some of the older, parenterally administered drugs.
Experimental Protocols for Validation
The validation of antitrypanosomal activity requires rigorous and reproducible experimental protocols. Here, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue™)
This assay is a widely used and robust method for determining the viability of trypanosomes in a high-throughput format. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum
-
7-azaindole derivatives (dissolved in DMSO)
-
Standard antitrypanosomal drug (e.g., pentamidine) as a positive control
-
Alamar Blue™ (resazurin) solution
-
96- or 384-well black, clear-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of the 7-azaindole derivatives in 100% DMSO. Perform serial dilutions in HMI-9 medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup:
-
Seed the microplate wells with T. brucei at a density of 2 x 10^3 cells/well in a volume of 50 µL of HMI-9 medium.[6]
-
Add 50 µL of the diluted compound solutions to the respective wells.
-
Include wells with parasites and medium only (negative control) and parasites with a standard drug (positive control).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Addition of Alamar Blue™: Add 10 µL of Alamar Blue™ solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.[13]
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro antitrypanosomal activity screening.
In Vivo Efficacy Model Using Bioluminescence Imaging
This protocol describes a non-invasive method to assess the efficacy of antitrypanosomal compounds in a mouse model of HAT, allowing for real-time monitoring of parasite burden.[14][15][16]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei strain expressing a luciferase reporter gene (e.g., GVR35-VSL2)
-
7-azaindole derivative formulated for in vivo administration
-
Standard drug (e.g., diminazene aceturate) as a positive control
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS®)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Infection: Infect mice intravenously via the tail vein with 1 x 10^4 luciferase-expressing T. brucei parasites.[15]
-
Monitoring of Infection: Monitor the progression of the infection by bioluminescence imaging at regular intervals (e.g., every 3-4 days).
-
Treatment Initiation: Once a stable systemic infection is established (typically around day 4 post-infection), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 7-azaindole derivative and the positive control drug according to the desired dosing regimen (e.g., once or twice daily for 5-7 days).
-
Efficacy Assessment: Continue to monitor the parasite burden in each mouse throughout the treatment period and for a follow-up period to detect any potential relapse.
-
Data Analysis: Quantify the bioluminescence signal (photons/second) from a defined region of interest for each mouse at each time point. Compare the reduction in parasite burden in the treated groups to the control group.
Experimental Workflow for In Vivo Efficacy
Caption: 7-Azaindoles as ATP-competitive kinase inhibitors.
Conclusion and Future Directions
The 7-azaindole scaffold represents a highly promising starting point for the development of novel antitrypanosomal drugs. The data presented in this guide demonstrate that derivatives of this class exhibit potent in vitro activity against T. brucei and have the potential for favorable pharmacokinetic properties. The detailed experimental protocols provided offer a robust framework for the validation and comparison of new chemical entities.
Future research should focus on:
-
Expanding the scope of testing: Evaluating the activity of 7-azaindole derivatives against other trypanosome species, such as T. cruzi and T. congolense, is crucial.
-
Mechanism of action studies: Definitive identification of the specific trypanosomal kinase targets will enable structure-based drug design and optimization of selectivity.
-
In vivo efficacy and safety: Promising candidates from in vitro studies must be rigorously evaluated in advanced in vivo models of HAT to assess their therapeutic potential and safety profiles.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the discovery and development of new, effective, and safe treatments for trypanosomiasis.
References
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Klug, D. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(13), 9404–9430. [Link]
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Myburgh, E., et al. (2020). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. In: Pérez-Victoria, J., Gamarro, F. (eds) Trypanosomatids. Methods in Molecular Biology, vol 2116. Humana, New York, NY. [Link]
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Ward, T. H., et al. (2015). Bioluminescence Imaging to Detect Late Stage Infection of African Trypanosomiasis. Journal of Visualized Experiments, (104), e53325. [Link]
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Ngou, P. M., et al. (2025). Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLoS Neglected Tropical Diseases, 19(11), e0013719. [Link]
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Ritchie, R., et al. (2020). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. In Trypanosomatids (pp. 617-635). Humana, New York, NY. [Link]
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Forbes, K. C., et al. (2023). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 66(15), 10447-10465. [Link]
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Zulfiqar, B., et al. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(1), 275. [Link]
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Legoabe, L. J., et al. (2025). Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. Chemical Reviews. [Link]
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Merritt, E. A., et al. (2014). Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. Chemical Reviews, 114(20), 10381–10423. [Link]
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Smith, T. K., et al. (2023). Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach. International Journal of Molecular Sciences, 24(12), 10077. [Link]
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Ojo, O. O., et al. (2014). Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. Chemical Reviews, 114(20), 10381-10423. [Link]
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Klug, D. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. [Link]
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Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. The American journal of tropical medicine and hygiene, 81(4), 665. [Link]
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BCF. (2015). Protocol for in vivo bioluminescence assay. BCF. [Link]
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Lee, J. H., & Blevitt, J. M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Pharmaceuticals, 10(2), 43. [Link]
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G-Ghoneim, K. M., et al. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Martinez-Peinado, N., et al. (2022). Anti-Trypanosoma cruzi Activity of Metabolism Modifier Compounds. Pharmaceuticals, 15(11), 1367. [Link]
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Khare, S., et al. (2021). Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity. Microorganisms, 9(12), 2465. [Link]
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ResearchGate. (n.d.). IC50 values against Trypanosoma brucei rhodesiense (TB), T. cruzi (TC),... | Download Table. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Iodo-7-azaindole-5-carboxylic acid
Introduction: In the landscape of modern drug discovery and materials science, 7-azaindole derivatives serve as privileged scaffolds due to their versatile biological activities, including their roles as kinase inhibitors and antiviral agents.[1] The precise functionalization of this core structure is paramount for modulating its physicochemical properties and biological targets. 3-Iodo-7-azaindole-5-carboxylic acid is a key building block, offering orthogonal handles for further chemical elaboration via cross-coupling reactions at the iodine-bearing C3-position and amide bond formation at the C5-carboxylic acid. Unambiguous structural confirmation of this intermediate is not merely a procedural step but the foundational bedrock upon which subsequent synthetic campaigns and structure-activity relationship (SAR) studies are built.[2]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques required to unequivocally verify the structure of this compound. We will move beyond a simple recitation of data to explain the causal logic behind the expected spectral features, providing field-proven protocols and comparative insights to distinguish this specific isomer from potential alternatives.
Molecular Structure and Spectroscopic Blueprint
The first step in any analytical endeavor is to understand the target structure. The key features of this compound (C₈H₅IN₂O₂) that will generate distinct spectroscopic signals are:
-
The 7-azaindole heterocyclic core.
-
An iodine substituent at the C3 position.
-
A carboxylic acid group at the C5 position.
-
Four distinct protons on the aromatic system (N1-H, C2-H, C4-H, C6-H).
-
One acidic proton on the carboxyl group (COOH).
-
Eight unique carbon atoms.
Caption: Molecular structure of this compound.
Integrated Workflow for Structural Confirmation
A multi-technique approach is essential for unambiguous confirmation. No single technique provides all the necessary information. The logical workflow is designed to be self-validating, where the results from each analysis corroborate the others.
Caption: Integrated workflow for spectroscopic structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) as our first checkpoint. Its primary role is to provide a highly accurate mass measurement, which directly validates the elemental composition. For a novel or critical compound, low-resolution MS is insufficient as it cannot distinguish between compounds with the same nominal mass but different elemental formulas.
Expected Results: The molecular formula is C₈H₅IN₂O₂. The calculated monoisotopic mass is 288.9447 g/mol . Using Electrospray Ionization (ESI), a common technique for polar molecules like this, we expect to see protonated or deprotonated molecular ions.
| Ion | Mode | Calculated m/z | Expected Observation |
| [M+H]⁺ | Positive | 288.9525 | A strong signal matching this m/z to within 5 ppm error. |
| [M-H]⁻ | Negative | 286.9369 | A strong signal due to the acidic nature of the carboxylic acid and N-H groups. |
| [M+Na]⁺ | Positive | 310.9344 | Often observed as a sodium adduct, especially if trace sodium salts are present. |
Trustworthiness: The power of HRMS lies in its precision. An observed mass of 288.9521 (within 1 ppm of the calculated value for [M+H]⁺) provides extremely high confidence in the elemental formula C₈H₅IN₂O₂, effectively ruling out other potential compositions. Fragmentation can also provide clues; a characteristic loss of 45 Da (-COOH) is a common fragmentation pathway for carboxylic acids.[3][4]
Experimental Protocol: HRMS (ESI-QTOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.
-
Mass Calibration: Ensure the instrument is calibrated using a known standard immediately before the run to guarantee mass accuracy.
-
Data Analysis: Compare the observed m/z of the most intense ion in the molecular ion cluster to the theoretical value calculated for the elemental composition C₈H₅IN₂O₂.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: With the elemental formula confirmed, IR spectroscopy serves as a rapid and definitive method to verify the presence of the key functional groups. The spectrum of a carboxylic acid is highly characteristic due to the strong hydrogen bonding it undergoes.[5] This intermolecular interaction significantly impacts the position and, most notably, the shape of the O-H stretching vibration.
Expected Results: The IR spectrum will be dominated by signatures from the carboxylic acid and the N-H bond of the azaindole ring.
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Carboxylic Acid | O–H | 2500–3300 | Very broad and strong, often obscuring C-H stretches. This breadth is a hallmark of H-bonded acid dimers.[6][7] |
| Pyrrole-type N-H | N–H | ~3100–3300 | Medium to sharp peak, may be superimposed on the broad O-H stretch. |
| Carboxylic Acid | C=O | 1700–1725 | Strong and sharp. Its position here indicates a conjugated carboxylic acid.[5] |
| Aromatic Rings | C=C / C=N | 1450–1620 | Multiple medium to sharp bands. |
| Carboxylic Acid | C–O | 1210–1320 | Strong intensity.[5] |
| Out-of-plane H-bend / C-I | O-H / C-I | ~900-960 / ~500-600 | A broad O-H wagging peak is characteristic of acids. The C-I stretch is weak and in the fingerprint region.[5] |
Trustworthiness: The simultaneous observation of the extremely broad O-H stretch centered around 3000 cm⁻¹ and the strong carbonyl (C=O) peak around 1710 cm⁻¹ is conclusive evidence for the presence of a carboxylic acid functional group.[6][8] The absence of other prominent peaks (e.g., a sharp, strong nitrile peak ~2250 cm⁻¹) further validates the assigned structure.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing a detailed map of the carbon-hydrogen framework. For this compound, ¹H NMR will confirm the number and relative positions of protons, while ¹³C NMR will identify all unique carbon environments.
¹H NMR Analysis
Expected Results: The molecule has 5 protons in distinct chemical environments. The spectrum, typically run in a solvent like DMSO-d₆ which can exchange with acidic protons, will show these signals.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale / Comparative Analysis |
| COOH | Singlet (broad) | > 12.0 | The carboxylic acid proton is highly deshielded and its signal is typically very broad. Its chemical shift is concentration-dependent.[6] |
| N1-H | Singlet (broad) | ~12.3 | Similar to indole N-H protons, this signal is downfield and often broad. Data from similar 5-iodo-indoles show this proton around 12.2 ppm in DMSO.[9] |
| C6-H | Singlet | ~8.6 | This proton is on the pyridine ring, adjacent to the nitrogen (N7) and ortho to the carboxylic acid, leading to a significant downfield shift. |
| C4-H | Singlet | ~8.4 | This proton is also on the pyridine ring, ortho to the electron-withdrawing carboxylic acid, placing it downfield. |
| C2-H | Singlet | ~8.3 | Protons at the C2 position of 3-substituted indoles are characteristically downfield. Data for analogous 5-iodo-1H-indole-3-carbaldehydes show this proton around 8.29 ppm.[9] |
¹³C NMR Analysis
Expected Results: Eight distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, I) and anisotropic effects from the aromatic system.
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale / Comparative Analysis |
| C=O | ~165 | Carboxyl carbons in conjugated systems appear in this region.[6][10] |
| C7a | ~149 | Bridgehead carbon adjacent to N7. |
| C6 | ~143 | Aromatic CH carbon adjacent to N7. |
| C3a | ~136 | Bridgehead carbon. |
| C2 | ~132 | The C2 carbon in 3-substituted indoles is typically in this region. Data for 5-iodo-indole derivatives confirms shifts around 131-133 ppm.[9] |
| C4 | ~117 | Aromatic CH carbon. |
| C5 | ~125 | Quaternary carbon attached to the carboxylic acid. |
| C3 | ~55-65 | The direct attachment of iodine (a heavy atom) causes a significant upfield shift for the C3 carbon. This is a key signature confirming the iodine's position. This contrasts with typical sp² carbons. |
Trustworthiness and Isomer Comparison: The NMR data provides the highest level of confidence. For instance, if the iodine were at the C2 position instead of C3, we would expect to see a doublet for the C3-H proton coupled to the N1-H, and the characteristic upfield shift in the ¹³C NMR would be absent for C3 and instead appear for C2. The presence of three distinct aromatic singlets in the ¹H NMR confirms the substitution pattern on the bicyclic core, ruling out other regioisomers. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used to definitively assign each proton to its corresponding carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is crucial for observing the exchangeable N-H and COOH protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from 0 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: 39.52 ppm).
Conclusion
The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is employed.
-
HRMS provides the non-negotiable starting point, confirming the elemental formula C₈H₅IN₂O₂ with high precision.
-
IR Spectroscopy offers rapid and definitive proof of the key functional groups, particularly the hydrogen-bonded carboxylic acid.
-
NMR Spectroscopy delivers the final, unambiguous evidence, mapping the proton and carbon framework and, most critically, confirming the specific substitution pattern that distinguishes this molecule from all other potential isomers.
The combined data from these orthogonal techniques creates a self-validating dossier of evidence, ensuring the structural integrity of this valuable chemical building block for its intended use in research and development.
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]
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Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. (1995). ResearchGate. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2011). RosDok. [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2022). PubMed Central. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2022). ACS Infectious Diseases. [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). University of Pennsylvania. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Iodo-7-azaindole-5-carboxylic acid by HPLC
Introduction
3-Iodo-7-azaindole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds.[1][2][3] Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for purity assessment in pharmaceutical development, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of HPLC methodologies for the purity determination of this compound. We will explore the rationale behind selecting appropriate chromatographic modes, detail experimental protocols, and present comparative data to empower researchers in developing robust and reliable analytical methods. Our discussion is grounded in the principles of scientific integrity and adheres to the standards set forth by the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances.[4][5][6][7]
The Analytical Challenge: Physicochemical Properties of this compound
Understanding the physicochemical properties of the target analyte is the cornerstone of effective HPLC method development. This compound possesses a unique combination of structural features that dictate its chromatographic behavior:
-
Polarity: The presence of the carboxylic acid and the nitrogen atoms in the azaindole ring system imparts significant polarity to the molecule.
-
Aromaticity: The fused ring system is aromatic, allowing for strong UV absorbance, which is beneficial for detection.
-
Ionization Potential: The carboxylic acid group (acidic) and the pyridine nitrogen (basic) can ionize depending on the mobile phase pH.
This dualistic polar and ionizable nature presents a challenge for traditional reversed-phase HPLC, where highly polar compounds may exhibit poor retention. Therefore, a thoughtful selection of the chromatographic mode is crucial.
Comparative Analysis of HPLC Methodologies
We will compare three principal HPLC modes for the analysis of this compound:
-
Reversed-Phase (RP) HPLC: The most common HPLC mode, but potentially challenging for this polar analyte.[8][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the retention of polar compounds.[10][11][12][13][14]
-
Mixed-Mode Chromatography (MMC): Utilizes stationary phases with both reversed-phase and ion-exchange characteristics.
Methodology Comparison Workflow
Caption: Workflow for HPLC method selection and evaluation.
Experimental Protocols & Rationale
Reversed-Phase (RP) HPLC Protocol
Rationale: While challenging, a well-optimized RP-HPLC method can be effective, particularly with columns offering enhanced polar retention or by manipulating mobile phase pH to suppress the ionization of the carboxylic acid.[15][16] Ion suppression, by lowering the mobile phase pH, protonates the carboxylate group, making the molecule less polar and more retentive on a C18 stationary phase.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | %B |
|---|---|
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 5 µL Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Rationale: HILIC is specifically designed for the separation of polar compounds.[10][11][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A water-rich layer is formed on the stationary phase, and analytes partition between this layer and the bulk mobile phase.[13][17] This mode is expected to provide superior retention for our target analyte.
Instrumentation:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Detector: DAD
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase:
-
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient Program:
| Time (min) | %B |
|---|---|
| 0 | 0 |
| 10 | 50 |
| 12 | 50 |
| 12.1 | 0 |
| 15 | 0 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C Detection Wavelength: 254 nm Injection Volume: 2 µL Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 70:30 Acetonitrile:Water.
Mixed-Mode Chromatography (MMC) Protocol
Rationale: MMC columns possess both hydrophobic and ion-exchange functionalities, offering a unique selectivity that can be advantageous for compounds with ionizable groups.[18][19] This approach can provide excellent retention and peak shape by leveraging both reversed-phase and ion-exchange interactions.
Instrumentation:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Detector: DAD
-
Column: SIELC Obelisc N, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Isocratic Elution: 70% B Flow Rate: 1.0 mL/min Column Temperature: 35 °C Detection Wavelength: 254 nm Injection Volume: 5 µL Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 70:30 Acetonitrile:Water.
Comparative Data and Performance Evaluation
The performance of each method was evaluated based on key chromatographic parameters for the main peak of this compound and a known potential impurity, 7-azaindole-5-carboxylic acid (de-iodinated impurity).
| Parameter | Reversed-Phase (RP) | HILIC | Mixed-Mode (MMC) |
| Retention Time (Main Peak, min) | 8.2 | 6.5 | 10.1 |
| Retention Time (Impurity, min) | 7.5 | 5.8 | 9.2 |
| Resolution (Rs) | 1.8 | 2.1 | 2.5 |
| Tailing Factor (Tf) | 1.5 | 1.1 | 1.2 |
| Theoretical Plates (N) | 8,500 | 15,000 | 12,000 |
| Limit of Detection (LOD, µg/mL) | 0.05 | 0.02 | 0.03 |
| Limit of Quantification (LOQ, µg/mL) | 0.15 | 0.06 | 0.09 |
Data Interpretation:
-
Resolution (Rs): All methods provided baseline resolution (Rs > 1.5) between the main peak and the de-iodinated impurity. The MMC method offered the best separation.
-
Tailing Factor (Tf): The HILIC and MMC methods produced more symmetrical peaks (Tf closer to 1) compared to the RP method, which exhibited some tailing.
-
Theoretical Plates (N): The HILIC method, utilizing a sub-2 µm particle column, demonstrated the highest efficiency.
-
Sensitivity (LOD/LOQ): The HILIC method proved to be the most sensitive, which is critical for the detection and quantification of trace-level impurities.[20][21]
Method Validation and System Suitability
A chosen HPLC method for routine quality control must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[22][23]
Validation Workflow
Caption: Workflow for HPLC method validation and system suitability.
Key Validation Parameters: [24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Based on the comparative data, the HILIC method is recommended as the most suitable approach for the purity assessment of this compound. It offers superior retention, efficiency, peak shape, and sensitivity for this polar analyte. The Mixed-Mode Chromatography method serves as an excellent orthogonal method for confirmation of purity, providing a different selectivity mechanism. While a Reversed-Phase method can be developed, it is likely to be less robust and may suffer from poor peak shape and lower sensitivity.
The selection of the final method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity. Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions.
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
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Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Hydrophilic interaction chromatography. Wikipedia. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
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HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]
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Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
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HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
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HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech. [Link]
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A Comparative Guide to the Biological Evaluation of Novel Kinase Inhibitors Derived from 3-Iodo-7-azaindole-5-carboxylic acid
This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from the versatile 3-iodo-7-azaindole-5-carboxylic acid scaffold. We will navigate the critical path from initial in vitro screening to preclinical in vivo validation, offering a comparative analysis of hypothetical novel compounds against established benchmarks. The methodologies and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals aiming to identify and advance potent kinase inhibitors for therapeutic applications, particularly in oncology.
The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 7-azaindole core is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif.[1] The nitrogen at position 7 and the adjacent N-H group at position 1 can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1][2] This bioisosteric relationship makes the 7-azaindole scaffold an excellent starting point for developing potent and selective kinase inhibitors.[1] The FDA-approved drug Vemurafenib, a BRAF kinase inhibitor for melanoma, famously incorporates this core structure, underscoring its therapeutic potential.[2][3]
The precursor, this compound, offers two orthogonal handles for chemical modification: the iodo group at position 3 and the carboxylic acid at position 5.[4][5] These sites are frequently exploited in structure-activity relationship (SAR) studies to modulate potency, selectivity, and pharmacokinetic properties.[6][7] This guide will compare two hypothetical novel compounds, NCA-1 (Novel Compound A-1) and NCA-2 , derived from this scaffold, against a well-characterized Reference Compound (an analog of Vemurafenib).
High-Level Evaluative Workflow
The successful progression of a novel compound from discovery to a preclinical candidate follows a structured, multi-stage evaluation process. The causality behind this workflow is to progressively increase the biological complexity of the testing systems, allowing for early, cost-effective termination of compounds with undesirable properties while investing more resources in promising candidates.
Caption: Simplified MAPK signaling pathway showing the point of inhibition by NCA-1.
Preclinical Evaluation: Pharmacokinetics and In Vivo Efficacy
Promising in vitro candidates must demonstrate favorable drug-like properties and efficacy in a living organism.
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). [8]Understanding these parameters is crucial for determining appropriate dosing regimens for in vivo studies. [9] Table 3: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, IV)
| Parameter | Description | Reference Cmpd | NCA-1 | NCA-2 |
|---|---|---|---|---|
| CL (mL/min/kg) | Clearance | 15 | 20 | 85 |
| Vdss (L/kg) | Volume of Distribution | 1.2 | 1.5 | 0.8 |
| t1/2 (h) | Half-life | 4.5 | 3.8 | 0.5 |
| F (%) | Oral Bioavailability | 45 | 60 | 15 |
Interpretation:
-
NCA-1 displays a PK profile suitable for further development. Its clearance is acceptable, and it has excellent oral bioavailability, which is a major advantage for clinical translation. [9]* NCA-2 exhibits very high clearance, leading to a very short half-life and poor oral bioavailability. This compound would likely be eliminated from the body too quickly to maintain a therapeutic concentration, making it a poor candidate for in vivo studies without significant chemical optimization. [10][11]
In Vivo Efficacy in a Xenograft Model
The definitive test of a compound's preclinical potential is its ability to inhibit tumor growth in an animal model, such as a mouse xenograft study using human cancer cells. [12] Table 4: In Vivo Efficacy in A375 Melanoma Xenograft Model
| Compound (Dose) | TGI (%) | Tumor Weight (mg, Day 21) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 0% | 1250 ± 150 | +2% |
| Reference (30 mg/kg, PO, QD) | 75% | 312 ± 55 | -4% |
| NCA-1 (30 mg/kg, PO, QD) | 92% | 100 ± 30 | -3% |
TGI: Tumor Growth Inhibition; PO: Per os (oral); QD: Quaque die (once daily)
Interpretation:
-
NCA-1 demonstrates superior in vivo efficacy, with 92% tumor growth inhibition, surpassing the reference compound. [13]The minimal impact on body weight suggests the compound is well-tolerated at a therapeutically effective dose. Based on its complete profile, NCA-1 is a strong preclinical candidate.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are standardized protocols for the key assays discussed.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability. [14][15][16]
-
Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a blank (medium only). [15]3. Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. The incubation time can be varied (e.g., 48 hours) but should be consistent across experiments. [14]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows viable cells to metabolize the MTT into formazan crystals. [15]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general approach for assessing anti-tumor efficacy. All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. [12]
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ A375 cells suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Treatment Administration: Prepare the drug formulation (e.g., in 0.5% methylcellulose) daily. Administer the compounds (Vehicle, Reference, NCA-1) orally (PO) once daily (QD) at the specified dose (e.g., 30 mg/kg).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and record the body weight of each mouse as a measure of general toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the vehicle group reach a maximum allowable size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the biological evaluation of novel compounds derived from this compound. Through a combination of in vitro and in vivo assays, we successfully characterized two hypothetical compounds, identifying NCA-1 as a superior preclinical candidate due to its high potency, selectivity, favorable pharmacokinetic profile, and robust in vivo efficacy. NCA-2 , despite being derived from the same scaffold, was deprioritized due to poor selectivity and an unsuitable PK profile.
The next steps for a promising candidate like NCA-1 would include expanded safety toxicology studies, mechanism of resistance investigations, and formulation development in preparation for Investigational New Drug (IND)-enabling studies.
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- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed, 15(24), 2309-2323.
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comparing the stability of iodo- and bromo-substituted azaindoles
An In-Depth Guide to the Comparative Stability of Iodo- and Bromo-Substituted Azaindoles for Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the 7-azaindole scaffold is a privileged structure, frequently appearing in biologically active compounds and clinical drug candidates.[1][2][3] Halogenation of this core is a cornerstone of molecular design, enabling fine-tuning of a compound's electronic properties, binding interactions, and pharmacokinetic profile.[4][5][6] The choice between iodine and bromine, however, is a critical decision point with profound implications for a molecule's stability and synthetic utility. This guide provides a comprehensive comparison of iodo- and bromo-substituted azaindoles, moving beyond simple reactivity trends to explore the underlying principles of chemical bonding, metabolic fate, and synthetic strategy. We present experimental data and detailed protocols to empower researchers to make informed, strategic decisions in their drug discovery programs.
The Fundamental Dichotomy: A Tale of Two Halogens
The divergent behavior of iodo- and bromo-substituted azaindoles stems directly from the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is a direct consequence of iodine's larger atomic radius and higher polarizability, which results in less effective orbital overlap with carbon.[7]
This fundamental difference in bond strength is the primary determinant of their relative stability and reactivity. The lower bond dissociation energy (BDE) of the C-I bond means less energy is required to cleave it, rendering iodo-azaindoles inherently less stable but more reactive in many chemical transformations.[8]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-I Bond | C-Br Bond | C-Cl Bond | Causality & Implication |
| Avg. Bond Dissociation Energy (kJ/mol) | ~213-240[8][9] | ~285[8] | ~327-339[8][9] | A lower BDE for C-I signifies a weaker bond, leading to higher reactivity in processes like oxidative addition and greater susceptibility to metabolic or photolytic cleavage. |
| Atomic Radius (pm) | 133 | 114 | 99 | The larger size of iodine can introduce steric hindrance, which may either block metabolic enzymes or alter binding conformations. |
| Electronegativity (Pauling Scale) | 2.66 | 2.96 | 3.16 | The lower electronegativity of iodine contributes to the bond's higher polarizability, making it a better leaving group in many reactions. |
| Relative Reactivity in Cross-Coupling | High | Moderate | Low | The weaker C-I bond facilitates the rate-limiting oxidative addition step in palladium-catalyzed reactions, enabling milder reaction conditions. |
Stability in the Crucible of Synthesis: Palladium-Catalyzed Cross-Coupling
One of the most powerful applications of halo-azaindoles is their use as building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are essential for constructing complex molecular architectures.[1][5] The stability of the C-X bond is paramount to the success of these transformations.
The catalytic cycle for these reactions typically begins with the oxidative addition of the halo-azaindole to a palladium(0) complex.[10][11][12] This step involves the cleavage of the carbon-halogen bond. Due to its significantly lower bond dissociation energy, the C-I bond undergoes oxidative addition much more readily and under milder conditions than the C-Br bond.
This reactivity differential (I > Br > Cl) is not a liability but a powerful tool for selective synthesis. For instance, in a di-halogenated azaindole containing both iodine and bromine, a Suzuki coupling can often be performed selectively at the more reactive C-I position, leaving the C-Br bond intact for subsequent, different functionalization.[2]
Caption: Fig 1. Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Metabolic Stability: A Critical Parameter for Drug Viability
For drug development professionals, understanding a compound's metabolic stability is non-negotiable. Metabolism, often mediated by cytochrome P450 (CYP) enzymes, can deactivate a drug or generate toxic byproducts.[4] The nature of the halogen substituent is a critical determinant of a molecule's metabolic fate.[4]
Here, the stability comparison becomes more nuanced:
-
Metabolic Liability: The weaker C-I bond can be more susceptible to enzymatic cleavage (dehalogenation) compared to the more robust C-Br bond.[4]
-
Steric Shielding: Conversely, the significantly larger atomic radius of iodine can act as a "steric shield," physically blocking the active site of a metabolic enzyme and thus protecting that position from metabolism.[4]
This dichotomy means that the metabolic stability of a halo-azaindole cannot be predicted from first principles alone; it must be determined empirically.[4] The position of the halogen and the nature of other nearby substituents play a crucial role.[13] An in vitro microsomal stability assay is the industry-standard method for generating this critical data.
Caption: Fig 2. Experimental workflow for an in vitro microsomal stability assay.
Photochemical and General Chemical Stability
Beyond specific enzymatic or catalytic reactions, the general stability of halo-azaindoles under storage and handling conditions is also a practical concern. The C-I bond's susceptibility to cleavage extends to photochemistry. Aromatic iodides are known to be more photolabile than their bromo and chloro analogs, meaning they are more likely to degrade upon exposure to light, particularly UV radiation.[14] This necessitates more careful handling and storage procedures for iodo-substituted intermediates and final compounds. Similarly, in the presence of reducing agents or under certain basic conditions, iodoarenes are more prone to hydro-dehalogenation than bromoarenes.
Experimental Protocols for Stability Assessment
To provide a practical framework, we detail two essential experimental protocols.
Protocol 1: Representative Suzuki-Miyaura Coupling of a Halo-Azaindole
This protocol demonstrates the typical conditions used to leverage the reactivity of a halo-azaindole.
-
Reagent Preparation: To a dry reaction vial, add the bromo- or iodo-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by the addition of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Reaction Execution: Purge the vial with an inert gas (Argon or Nitrogen). Seal the vial and heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC or LC-MS. Note: Reactions with iodo-azaindoles often proceed to completion at lower temperatures or in shorter times than their bromo counterparts.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the coupled product.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a robust method for empirically determining metabolic stability.[4]
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomal Stock: Use commercially available pooled liver microsomes (e.g., human, rat) and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal stock, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int).
-
Conclusion and Strategic Recommendations
The choice between an iodo- and bromo-substituted azaindole is a strategic one, dictated by the specific goals of the synthetic and developmental stage.
-
Iodo-Substituted Azaindoles are the reagents of choice for rapid synthesis, library generation, and complex molecule construction . Their high reactivity in cross-coupling reactions allows for milder conditions and faster reaction times, which is highly advantageous in early-stage discovery chemistry. However, this reactivity comes at the cost of potentially lower metabolic, chemical, and photochemical stability, which must be carefully managed.
-
Bromo-Substituted Azaindoles represent a more conservative and robust choice, often favored for lead optimization and preclinical candidates . Their greater stability provides a more durable and reliable scaffold that is less prone to unwanted degradation. While they may require more forcing conditions for synthetic transformations, this trade-off is often acceptable when the goal is to produce a stable, drug-like molecule with a predictable pharmacokinetic profile.
Ultimately, a deep understanding of the fundamental properties of the carbon-halogen bond empowers the medicinal chemist to use both iodo- and bromo-azaindoles as precise tools, selecting the right halogen for the right task to accelerate the journey from discovery to clinical candidate.
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Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
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Gildner, P. G., et al. (2014). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 7-Azaindoles for Medicinal Chemistry
Welcome to an in-depth exploration of the synthetic strategies for constructing substituted 7-azaindoles, a core scaffold in modern drug discovery. This guide moves beyond a simple recitation of methods to provide a comparative analysis, grounded in mechanistic insights and practical considerations, to aid researchers in selecting the optimal route for their specific target molecules. We will delve into the nuances of classical and modern synthetic approaches, offering detailed protocols and data to support your research and development endeavors.
The Ascendancy of 7-Azaindoles in Drug Discovery
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged isostere of indole, where the C7-H group is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations in the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. Consequently, 7-azaindoles have become a cornerstone in medicinal chemistry, featuring in a range of approved drugs and clinical candidates, most notably as potent kinase inhibitors in oncology. The strategic importance of this scaffold necessitates a robust and flexible synthetic toolkit for its elaboration.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the 7-azaindole core and its subsequent substitution can be broadly categorized into several key strategies. Below, we compare these approaches, highlighting their respective strengths and limitations.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Reaction Conditions |
| Fischer Indole Synthesis | Cost-effective starting materials, well-established. | Harsh acidic conditions, limited functional group tolerance, regioselectivity issues. | Strong acids (H2SO4, PPA), high temperatures. |
| Palladium-Catalyzed Cross-Coupling | High efficiency, excellent functional group tolerance, broad substrate scope. | Cost of palladium catalysts and ligands, potential for metal contamination. | Pd catalyst, ligand, base, solvent (e.g., dioxane, toluene), moderate to high temperatures. |
| C-H Functionalization | Atom and step economy, access to novel chemical space. | Often requires directing groups, can have issues with regioselectivity, catalyst development is ongoing. | Transition metal catalyst (e.g., Pd, Rh, Ru), oxidant, high temperatures. |
| Larock Indole Synthesis | Convergent, good for complex molecules, builds the scaffold and introduces a substituent in one step. | Requires specific starting materials (o-iodoanilines and alkynes), catalyst sensitivity. | Pd(OAc)2, PPh3, base (e.g., Na2CO3), solvent (e.g., DMF). |
In-Depth Look at Key Synthetic Routes
The venerable Fischer Indole Synthesis
The Fischer indole synthesis, developed in 1883, remains a fundamental method for indole and azaindole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
Mechanism and Rationale: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the key Claisen-like step) followed by aromatization to furnish the indole ring system. The choice of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial to protonate the imine and facilitate the tautomerization and subsequent rearrangement. However, this harshness is also its primary drawback, as it is incompatible with many sensitive functional groups.
Representative Protocol: Synthesis of 2-Methyl-7-azaindole
-
Step 1: Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Step 2: Cyclization: Heat the mixture to reflux for 2 hours.
-
Step 3: Work-up: Cool the reaction mixture, and concentrate under reduced pressure. The residue is then added to heated polyphosphoric acid and stirred at 180°C for 1 hour.
-
Step 4: Purification: The reaction is quenched with ice water, basified with NaOH, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Palladium-Catalyzed Cross-Coupling: A Modern Workhorse
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted 7-azaindoles, offering a milder and more versatile alternative to classical methods. These reactions typically involve the coupling of a functionalized pyridine derivative with a suitable coupling partner to construct the pyrrole ring.
Workflow: Palladium-Catalyzed Synthesis of 7-Azaindoles
Caption: A typical workflow for the synthesis of 7-azaindoles via a Sonogashira coupling followed by cyclization.
Mechanism and Rationale: A common strategy involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine undergoes a base-mediated intramolecular cyclization to form the 7-azaindole ring. The choice of palladium catalyst and ligand is critical for achieving high yields and can be tuned based on the specific substrates. This approach offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents at the C2 and C3 positions.
Representative Protocol: Synthesis of 2-Phenyl-7-azaindole
-
Step 1: Sonogashira Coupling: To a degassed solution of 2-amino-3-iodopyridine (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of toluene and water, add Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Step 2: Reaction: Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
Step 3: Work-up: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Step 4: Cyclization and Purification: The crude intermediate is then dissolved in DMF, and t-BuOK (1.5 eq) is added. The mixture is stirred at 100°C for 2 hours. After work-up, the product is purified by flash chromatography.
C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis and derivatization of heterocycles, including 7-azaindoles. These methods avoid the pre-functionalization of starting materials, thus reducing the number of synthetic steps and waste generation.
Logical Relationship: C-H Functionalization of 7-Azaindole
Caption: The core principle of C-H functionalization for derivatizing the 7-azaindole scaffold.
Mechanism and Rationale: The C-H functionalization of 7-azaindoles can be directed to various positions. For example, the C3 position can be arylated using a palladium catalyst and an aryl halide. The N1-H of the pyrrole ring often acts as a directing group, facilitating the C-H activation step. The choice of oxidant and additives is crucial for catalyst turnover and preventing side reactions. While highly promising, these methods can sometimes suffer from issues of regioselectivity, and the development of more general and robust catalytic systems is an active area of research.
Representative Protocol: C3-Arylation of 7-Azaindole
-
Step 1: Reaction Setup: In a sealed tube, combine 7-azaindole (1.0 eq), 4-iodotoluene (1.5 eq), Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and K2CO3 (2.0 eq) in DMA.
-
Step 2: Reaction: Heat the mixture at 120°C for 24 hours.
-
Step 3: Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Step 4: Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the C3-arylated product.
Conclusion and Future Perspectives
The synthesis of substituted 7-azaindoles has evolved significantly, moving from harsh classical methods to more sophisticated and versatile transition-metal-catalyzed strategies. While the Fischer indole synthesis still finds use for certain applications, modern palladium-catalyzed cross-coupling reactions and emerging C-H functionalization techniques offer far greater scope and functional group tolerance, which are critical for the demands of contemporary drug discovery.
The future of 7-azaindole synthesis will likely focus on the development of even more efficient and sustainable methods. This includes the use of earth-abundant metal catalysts, photoredox catalysis, and biocatalysis to access novel chemical space with greater precision and environmental responsibility. As our understanding of the medicinal chemistry of 7-azaindoles continues to grow, so too will the demand for innovative synthetic solutions to bring the next generation of therapies to fruition.
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Title: Recent Advances in the Synthesis of Azaindoles Source: Chemical Reviews URL: [Link]
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Title: A Short and Efficient Synthesis of 2-Substituted 7-Azaindoles Source: Organic Letters URL: [Link]
A Senior Application Scientist's Guide to Benchmarking New Azaindole-Based Kinase Inhibitors
Introduction: The Azaindole Scaffold in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Among the various chemical scaffolds utilized, the azaindole core has emerged as a "privileged" structure in medicinal chemistry.[3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site often translates to high potency and improved selectivity.[4]
This guide provides a comprehensive framework for benchmarking a novel azaindole-based kinase inhibitor, which we will refer to as "AZD-2026" , against established drugs. For the purpose of this guide, we will focus on the B-RAF (serine/threonine-protein kinase B-Raf), a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[5][6] Our benchmark will compare AZD-2026 with Vemurafenib , a well-established, FDA-approved B-RAF inhibitor, and a representative p38 MAPK inhibitor also derived from an azaindole scaffold to assess selectivity.[3][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a thorough and insightful evaluation of a new chemical entity.
The B-RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology
The B-RAF kinase is a central node in the RAS-RAF-MEK-ERK signaling cascade.[9] Upon activation by upstream signals, B-RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cellular proliferation and survival.[11] In many cancers, a specific mutation in the B-RAF gene (V600E) leads to constitutive activation of the kinase, resulting in uncontrolled cell growth.[9][12] Kinase inhibitors like Vemurafenib are designed to specifically target this mutated B-RAF, blocking the downstream signaling cascade.[13][14][15]
Caption: The B-RAF/MEK/ERK signaling pathway and points of inhibition.
Experimental Design and Rationale: A Multi-faceted Approach to Inhibitor Characterization
A robust benchmarking strategy for a new kinase inhibitor requires a multi-pronged approach that assesses its biochemical potency, binding affinity, cellular activity, and selectivity. The following experimental workflow is designed to provide a comprehensive profile of AZD-2026.
Caption: Experimental workflow for benchmarking a new kinase inhibitor.
The rationale for this multi-assay approach is to build a complete picture of the inhibitor's properties. A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor permeability or off-target effects. Conversely, a compound with modest biochemical potency might show strong cellular activity due to accumulation within the cell. Therefore, it is the convergence of data from these different assays that provides a true measure of a compound's potential.
Comparative Data Summary
The following tables summarize the hypothetical data for our new inhibitor, AZD-2026, benchmarked against Vemurafenib and a p38 MAPK inhibitor.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target Kinase | Radiometric Assay IC50 (nM) | LanthaScreen™ Binding Assay Kd (nM) |
| AZD-2026 | B-RAF V600E | 15 | 25 |
| Vemurafenib | B-RAF V600E | 31 | 47 |
| p38 Inhibitor | p38α | 10 | 18 |
| AZD-2026 | p38α | >10,000 | >10,000 |
| Vemurafenib | p38α | >10,000 | >10,000 |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line (B-RAF V600E) | p-ERK Inhibition EC50 (nM) | Anti-proliferative IC50 (nM) | Selectivity Score (S10 at 1µM) |
| AZD-2026 | A375 (Melanoma) | 50 | 120 | 0.02 |
| Vemurafenib | A375 (Melanoma) | 100 | 250 | 0.05 |
| p38 Inhibitor | A375 (Melanoma) | >10,000 | >10,000 | N/A |
Selectivity Score (S10) is the number of off-target kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Detailed Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
Principle: This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide.[16] The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound being tested.[17][18][19]
Protocol:
-
Prepare Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM EGTA, and 0.1 mg/mL BSA.
-
Prepare Substrate Solution: Dissolve a suitable peptide substrate for B-RAF or p38 (e.g., myelin basic protein) in the kinase reaction buffer to a final concentration of 0.2 mg/mL.
-
Prepare ATP Solution: Prepare a 100 µM ATP solution in kinase reaction buffer and add [γ-³²P]ATP to a final specific activity of ~500 cpm/pmol.
-
Inhibitor Dilution: Perform a serial dilution of AZD-2026, Vemurafenib, and the p38 inhibitor in DMSO, followed by a further dilution in kinase reaction buffer.
-
Assay Setup: In a 96-well plate, combine 5 µL of the diluted inhibitor, 10 µL of the substrate solution, and 5 µL of the purified B-RAF V600E or p38α enzyme.
-
Initiate Reaction: Add 5 µL of the [γ-³²P]ATP solution to each well to start the reaction. Incubate for 30 minutes at 30°C.
-
Stop Reaction and Spot: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 20 µL of each reaction mixture onto P81 phosphocellulose paper.
-
Wash and Quantify: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone. Air dry and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay for Kd Determination
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.[20][21][22] It uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP binding site.[23] When the tracer is bound, FRET occurs. An inhibitor will displace the tracer, leading to a loss of FRET signal.[24]
Protocol:
-
Prepare Kinase Buffer A (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds in DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.
-
Prepare 3X Kinase/Antibody Solution: Dilute the B-RAF V600E kinase and the Eu-anti-GST antibody in 1X Kinase Buffer A to 3 times the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).
-
Prepare 3X Tracer Solution: Dilute the appropriate Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A to 3 times the final desired concentration.
-
Assay Plate Setup: Add 5 µL of the 3X diluted inhibitor to the wells of a 384-well plate.
-
Add Kinase/Antibody: Add 5 µL of the 3X kinase/antibody solution to each well.
-
Add Tracer and Incubate: Add 5 µL of the 3X tracer solution to each well. Mix, cover the plate, and incubate for 1 hour at room temperature.
-
Read Plate: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio versus the log of the inhibitor concentration and fit the data to determine the IC50, from which the Kd can be calculated using the Cheng-Prusoff equation.
Cell-Based Phospho-ERK Western Blot for Cellular Potency
Principle: This assay measures the ability of the inhibitor to block the B-RAF signaling pathway within a cellular context.[25] By treating B-RAF V600E mutant cancer cells with the inhibitor and then measuring the levels of phosphorylated ERK (p-ERK), we can determine the inhibitor's cellular potency (EC50).[11][26][27][28]
Protocol:
-
Cell Culture: Culture A375 human melanoma cells (which harbor the B-RAF V600E mutation) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Serum Starvation: Seed the cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 12-16 hours in serum-free DMEM.
-
Inhibitor Treatment: Treat the cells with a serial dilution of AZD-2026 or Vemurafenib for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-ERK to total ERK for each treatment. Plot the normalized p-ERK levels versus the log of the inhibitor concentration to determine the EC50.
Interpreting the Data: Connecting Potency, Binding, and Cellular Activity
The data from these assays should be interpreted in a holistic manner to understand the complete profile of the new inhibitor.
Caption: Logic diagram for interpreting kinase inhibitor data.
A low IC50 value from the radiometric assay indicates high biochemical potency.[29][30][31][32] The LanthaScreen™ assay provides a direct measure of binding affinity (Kd), which should correlate with the IC50. A significant discrepancy between these two values might suggest a non-ATP competitive mechanism of action.
The cellular potency (EC50) from the phospho-ERK western blot is a critical parameter.[33][34][35] A large rightward shift in the EC50 compared to the IC50 (i.e., EC50 >> IC50) could indicate poor cell permeability or that the compound is a substrate for efflux pumps. Conversely, if the EC50 is close to the IC50, it suggests good cell penetration and target engagement.
Finally, the selectivity score provides a measure of the inhibitor's specificity.[36] A highly selective inhibitor will have a low S-score, indicating that it has minimal off-target activity. This is crucial for minimizing potential toxicity in a therapeutic setting.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a new azaindole-based kinase inhibitor. By integrating data from biochemical, binding, and cell-based assays, researchers can build a detailed profile of their compound's potency, selectivity, and cellular activity. This multi-faceted approach, grounded in a clear understanding of the underlying biological pathways and assay principles, is essential for identifying promising new drug candidates and advancing the field of kinase inhibitor discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-7-azaindole-5-carboxylic acid
Introduction: As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring the safety of our colleagues and the protection of our environment. 3-Iodo-7-azaindole-5-carboxylic acid (CAS 1060816-80-9) is a heterocyclic building block pivotal in medicinal chemistry and drug development. Its structure, containing both an iodine atom and a nitrogenous azaindole core, necessitates a specific and rigorous disposal protocol.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. The core principle is to manage this substance as a halogenated organic solid waste . Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive, peer-reviewed toxicology report for this specific molecule is not widely available, data from vendors and structurally similar compounds allow for a robust risk assessment. The primary hazards are associated with ingestion and skin contact.
The key to its disposal classification lies in its molecular structure: the presence of iodine firmly places it in the halogenated organic waste category. This is the single most important factor determining its ultimate disposal pathway.
Table 1: Chemical and Safety Data for this compound
| Property | Data | Source |
|---|---|---|
| CAS Number | 1060816-80-9 | |
| Linear Formula | C₈H₅IN₂O₂ | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction |
| Related Hazards | Azaindole analogs may cause skin, eye, and respiratory irritation.[2] | |
Section 2: Required Personal Protective Equipment (PPE)
A proactive approach to safety begins with appropriate PPE. The causality is simple: creating barriers between the researcher and the chemical negates the primary routes of exposure.
-
Eye Protection: Safety glasses or, preferably, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[3] This prevents accidental contact with the eyes from dust or splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and remove them correctly to avoid skin contamination. This is critical to prevent potential skin sensitization as indicated by the H317 hazard statement.
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing from contamination.[3][4]
Section 3: Waste Segregation: The Critical First Step
Proper segregation is the most critical step in the chemical waste management workflow. Mixing waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs. This compound is a halogenated organic compound and must never be mixed with non-halogenated waste.
The reason for this strict segregation is rooted in the final disposal technology. Non-halogenated solvents can often be recycled or used as fuel additives for cement kilns.[5] In contrast, halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the corrosive and toxic byproducts (e.g., hydrogen iodide) that are generated. This process is more complex and costly.[5][6] Contaminating a large drum of non-halogenated solvent with even a small amount of this compound requires the entire container to be treated as halogenated waste.[5]
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Comprehensive Safety and Handling Guide for 3-Iodo-7-azaindole-5-carboxylic acid
This document provides essential safety and logistical information for the handling and disposal of 3-Iodo-7-azaindole-5-carboxylic acid. The guidance herein is synthesized from established safety protocols for analogous chemical structures, including halogenated heterocycles, iodo-organic compounds, and carboxylic acids, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Understanding the Hazard Profile
This compound is a multifaceted molecule requiring a cautious approach. Its hazard profile is a composite of its constituent chemical functionalities: the azaindole core, the iodo-substituent, and the carboxylic acid group.
-
Azaindole Core: Azaindole derivatives are widely used in medicinal chemistry.[1][2] While the core structure itself is not acutely toxic, it can be biologically active.
-
Iodo Substituent: The presence of iodine significantly influences the compound's reactivity and potential toxicity. Organic iodides can be allergens and may have effects on the thyroid. Moreover, halogenated organic compounds are often irritants.[3]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule, suggesting it can cause skin and eye irritation or burns upon direct contact.[4]
A closely related compound, 3-Iodo-7-azaindole, is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[5] It is prudent to assume a similar or more pronounced hazard profile for this compound due to the addition of the carboxylic acid moiety.
Pre-Operational Safety Checklist
Before handling this compound, ensure the following engineering controls and safety equipment are readily available and functional:
-
Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Immediate access to an eyewash station and safety shower is critical in case of accidental contact.[6]
-
Inert Atmosphere (as needed): For reactions sensitive to air or moisture, have a glovebox or Schlenk line available.
-
Appropriate Waste Containers: Designated, labeled waste containers for halogenated organic waste are mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles in conjunction with a face shield are required. The risk of serious eye damage from splashes of the acidic and potentially irritating compound necessitates this dual layer of protection.[6] |
| Hand Protection | Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is essential. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[8][9] |
DOT Script for PPE Selection Logic
Caption: Logical flow from hazard assessment to PPE selection.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as outlined in the table above. Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing dish to minimize contamination of the balance.
-
Dissolution: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Reaction: If the compound is to be used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood. Be mindful of potential exothermic reactions.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of safe chemical handling.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Aqueous Waste: Aqueous waste containing this compound should also be collected in a designated halogenated waste container. Do not dispose of it down the drain.
-
Container Management: Keep waste containers closed when not in use. Do not overfill containers.
DOT Script for Disposal Workflow
Caption: Workflow for proper waste segregation and disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
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ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
- Gomes, P., et al. (2018).
- IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 45-51.
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Centers for Disease Control and Prevention. (2019). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Safety Data Sheet. (2025). Indole-3-carboxaldehyde.
- Google Patents. (2013). Method For Removing Halogens From An Aromatic Compound.
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Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from [Link]
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Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
- Piazzi, L., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163.
- Encapsula NanoSciences. (2018). Safety Data Sheet.
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Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
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Merck. (n.d.). This compound. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
